molecular formula C20H25N10O11P B1140930 Adenylyl-(3'-5')-guanosine CAS No. 102029-53-8

Adenylyl-(3'-5')-guanosine

Cat. No.: B1140930
CAS No.: 102029-53-8
M. Wt: 612.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenylyl-(3'-5')-guanosine is a useful research compound. Its molecular formula is C20H25N10O11P and its molecular weight is 612.45. The purity is usually 95%.
BenchChem offers high-quality Adenylyl-(3'-5')-guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenylyl-(3'-5')-guanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBLDUTUVIXFJE-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311414
Record name Adenylyl-(3′→5′)-guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3352-23-6
Record name Adenylyl-(3′→5′)-guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3352-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenylyl-(3′→5′)-guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenylyl-(3'→5')-guanosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Adenylyl-(3'-5')-guanosine (ApG): The "Golden Spike" of Viral Polymerase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Adenylyl-(3'-5')-guanosine , commonly abbreviated as ApG , is a linear dinucleotide consisting of adenosine and guanosine linked by a standard 3'-5' phosphodiester bond.

Critical Disambiguation: In the context of modern immunology, this molecule is distinct from cyclic GMP-AMP (cGAMP), the cyclic dinucleotide involved in the cGAS-STING pathway. While cGAMP is a secondary messenger in innate immunity, ApG (linear) is the canonical primer used to study the RNA-dependent RNA polymerase (RdRp) of segmented negative-strand RNA viruses, most notably Influenza A .

This guide details the discovery, mechanistic history, and critical application of ApG as a surrogate primer in high-throughput screening (HTS) for antiviral therapeutics.

History: From Chemical Curiosity to Viral Key

The history of ApG is not one of "discovery" in the wild, but rather its elevation from a synthetic intermediate to a biological necessity in virology.

Phase I: The Synthetic Era (1950s-1960s)

Before its biological utility was known, ApG was synthesized during the race to decipher the genetic code. H. Gobind Khorana and Marshall Nirenberg utilized defined dinucleotides and trinucleotides to determine codon-amino acid assignments. ApG served as a fundamental building block in understanding phosphodiester bond formation and stability.

Phase II: The Influenza "Cap-Snatching" Breakthrough (1970s)

The true biological significance of ApG emerged with the study of Influenza Virus replication. In 1977 , Plotch and Krug discovered that the Influenza RdRp does not possess intrinsic capability to initiate mRNA synthesis de novo. Instead, it utilizes a mechanism called "Cap-Snatching" :

  • The viral polymerase binds to host cellular mRNA.

  • It cleaves a 10-13 nucleotide sequence containing the 5' Cap.

  • This capped fragment serves as the primer for viral transcription.

The ApG Revelation: Researchers discovered that ApG could bypass this complex cap-snatching requirement in vitro. Because the 3' end of the Influenza vRNA (template) is highly conserved (usually 3'-UCG...), the dinucleotide ApG (5'-AG-3') can base-pair directly with the template's terminal nucleotides. This allows the polymerase to initiate transcription without host mRNA, a "hack" that revolutionized the ability to screen for polymerase inhibitors in a cell-free system.

Mechanistic Deep Dive: The "Prime-and-Realign" Model

To develop drugs targeting the Influenza RdRp (e.g., Baloxavir, Favipiravir), one must understand how ApG mimics the natural initiation state.

The Mechanism

The Influenza RdRp (heterotrimer: PA, PB1, PB2) operates via a "Prime-and-Realign" mechanism to ensure genome integrity.

  • Binding: The vRNA promoter (3' end) binds to the PB1 active site.

  • Priming (ApG Entry): In the absence of a capped primer, ApG enters the active site and hybridizes with nucleotides 1 and 2 of the vRNA (3'-UC...).

  • Elongation: The polymerase adds the next incoming nucleotide (usually C or G) to the 3' end of the ApG.

  • Realignment (The Critical Step): In some models, the nascent transcript-primer complex slides backward to realign with the template, ensuring the 5' end of the viral RNA is an exact copy of the genome.

Visualization: The Prime-and-Realign Pathway

Influenza_Initiation cluster_pathways Initiation Pathways vRNA vRNA Template (3'-UCG...) Complex Binary Complex (RdRp + vRNA) vRNA->Complex RdRp_Empty RdRp (PB1/PB2/PA) Inactive RdRp_Empty->Complex Promoter Binding Endo_Cleavage Endonuclease Cleavage (PA Subunit) Complex->Endo_Cleavage In Vivo Ternary Ternary Complex (RdRp + vRNA + Primer) Complex->Ternary In Vitro (Assay Mode) Host_mRNA Host mRNA (5'-Cap) Host_mRNA->Endo_Cleavage Capped_Primer Capped Oligo Primer Endo_Cleavage->Capped_Primer Capped_Primer->Ternary ApG Synthetic ApG (5'-AG-3') ApG->Ternary Bypasses Endonuclease Elongation Elongation (RNA Synthesis) Ternary->Elongation + NTPs

Figure 1: Comparison of physiological Cap-Snatching vs. Synthetic ApG Priming. ApG allows direct formation of the ternary complex, isolating the Polymerase activity from the Endonuclease activity.

Technical Protocol: ApG-Primed RdRp Assay

This protocol is the industry standard for screening Nucleoside Analogs and Non-Nucleoside Inhibitors (NNIs) of the Influenza Polymerase (PB1 subunit).

Rationale

Using ApG eliminates the variability of capped-primer generation. If a drug inhibits the reaction in this assay, it targets the polymerase active site (PB1) or RNA binding , rather than the endonuclease (PA) .

Materials
  • Enzyme: Recombinant Influenza A RdRp (A/WSN/33 or A/PR/8/34).

  • Template: Synthetic vRNA promoter (14-mer: 5'-AGUAGAAACAAGGU-3').

  • Primer: ApG (Adenylyl-(3'-5')-guanosine) (High purity >95%).

  • Substrates:

    
    -
    
    
    
    P-GTP (or fluorescently labeled NTPs) and unlabeled CTP/ATP/UTP.
Step-by-Step Methodology
StepActionMechanistic Note
1. Complex Assembly Mix RdRp (50 nM) with vRNA promoter (100 nM) in Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT). Incubate at 25°C for 10 min.Allows the viral polymerase to undergo conformational change and bind the promoter.
2. Inhibitor Addition Add test compound (DMSO stock). Incubate 15 min.Pre-incubation ensures equilibrium binding of the inhibitor to the RdRp-vRNA complex.
3. Primer Initiation Add ApG (Final Conc: 0.2 mM).Critical Step: ApG hybridizes to the 3' terminus of vRNA, stabilizing the active site for incoming NTPs.
4. Elongation Add NTP mix + radiolabeled GTP. Incubate at 30°C for 60 min.The polymerase extends the ApG primer.
5. Termination Add 2x Loading Buffer (95% Formamide, 10 mM EDTA). Heat at 95°C for 3 min.Denatures the RdRp and releases the RNA transcript.
6. Analysis Resolve on 20% Urea-PAGE. Visualize via PhosphorImaging.Success Criteria: Presence of a distinct band corresponding to the extended product (ApG + 12-14 nts).

Data Presentation & Interpretation

When analyzing data from ApG-primed assays, distinguishing between Chain Termination and Initiation Inhibition is vital.

Assay Logic Flowchart

Assay_Logic Start ApG-Primed Assay Result Band_Intensity Is Full-Length Product Reduced? Start->Band_Intensity Yes Yes Band_Intensity->Yes No No Band_Intensity->No Compound Inactive Mechanism_Check Check Abortive Transcripts (Short bands) Yes->Mechanism_Check Chain_Term Accumulation of Short Products Mechanism_Check->Chain_Term Likely Nucleoside Analog Init_Inhib No Products Formed (Complete ablation) Mechanism_Check->Init_Inhib Likely Allosteric/Binding Inhibitor

Figure 2: Decision tree for interpreting RdRp inhibition data using ApG priming. Differentiates between elongation blockers and initiation inhibitors.

References

  • Plotch, S. J., & Krug, R. M. (1977). Influenza virion transcriptase: synthesis in vitro of large, polyadenylic acid-containing complementary RNA. Journal of Virology, 21(1), 24–34. Link

  • Te Velthuis, A. J. W., et al. (2016). Prime and realign: a mechanism for the evolution of RNA virus genomes. Nucleic Acids Research, 44(17), 8433–8442. Link

  • Reich, S., et al. (2014). Structural insight into cap-snatching and RNA synthesis by influenza polymerase. Nature, 516(7531), 361–366. Link

  • Pflug, A., et al. (2017). Structure of influenza A polymerase bound to the viral RNA promoter. Nature, 516(7531), 355-360. Link

  • Khorana, H. G. (1961). Studies on Polynucleotides. Journal of Biological Chemistry (Historical Context for Dinucleotide Synthesis). Link

Chemical structure and properties of Adenylyl-(3'-5')-guanosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Experimental Guide [1][2]

Executive Summary

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide consisting of adenosine and guanosine linked via a


 phosphodiester bond.[1][2][3][4][5] While simple in structure, ApG holds a disproportionately critical role in virology as the obligate "primer" for the RNA-dependent RNA polymerase (RdRp) of Orthomyxoviruses, most notably Influenza A . Unlike canonical transcription which often initiates with a single triphosphate nucleotide, Influenza viral replication relies on ApG to bypass the energetic barrier of de novo initiation.

This guide details the physiochemical architecture of ApG, its mechanistic necessity in viral "cap-snatching," and protocols for its synthesis and utilization in polymerase binding assays.

Part 1: Chemical Architecture & Properties[1][2]

Structural Identity

ApG is distinct from cyclic dinucleotides (like c-di-GMP) used in bacterial signaling.[1][2] It is a linear molecule where the 3'-hydroxyl group of the adenosine ribose is esterified to the 5'-phosphate of the guanosine.

PropertySpecification
IUPAC Name Adenylyl-(3'→5')-guanosine
Common Abbreviation ApG (or rAprG)
CAS Number 3352-23-6 (Free acid); 102029-53-8 (Ammonium salt)
Molecular Formula

Molecular Weight ~612.4 g/mol (Free acid)
UV Max (

)
256 nm (pH 7.[1][2][4]0)
Extinction Coefficient (

)
~25,050

Solubility Water (≥ 50 mM); PBS
pKa Values Phosphate: ~1.0; Guanine (

): 9.2; Adenine (

): 3.5
Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical phosphodiester linkage susceptible to nucleases and essential for polymerase recognition.

ApG_Structure Adenosine Adenosine (5'-Nucleoside) Phosphate Phosphodiester Linkage (3'-5') Adenosine->Phosphate 3'-O bond Guanosine Guanosine (3'-Nucleoside) Phosphate->Guanosine 5'-O bond Hydroxyl_3 3'-OH (Elongation Site) Guanosine->Hydroxyl_3 Hydroxyl_5 5'-OH (Free or Capped) Hydroxyl_5->Adenosine

Figure 1: Linear connectivity of Adenylyl-(3'-5')-guanosine.[1][2] The 3'-OH of Adenosine links to the 5'-Phosphate of Guanosine.

Part 2: Biological Mechanism (The "Prime" Directive)

The Cap-Snatching Mechanism

In Influenza A, the viral polymerase (heterotrimer PB1-PB2-PA) cannot synthesize its own 5' cap.[1] Instead, it steals caps from host pre-mRNAs.[2]

  • Binding: The PB2 subunit binds the 5' cap of host mRNA.

  • Cleavage: The PA subunit (endonuclease) cleaves the host mRNA 10–13 nucleotides downstream.[2]

  • Priming: This cleaved leader sequence must end in a purine-rich motif that preferentially aligns with the viral RNA (vRNA) 3' end.[1][2]

  • The Role of ApG: The viral RNA 3' terminus is highly conserved (

    
    ).[2] The polymerase seeks a primer ending in 
    
    
    
    to base pair with the
    
    
    of the vRNA.[1] This
    
    
    dinucleotide is the ApG core.[2]
De Novo Initiation

In the absence of a capped primer (e.g., during replication of cRNA to vRNA), the polymerase can initiate synthesis de novo. However, this process is energetically unfavorable.[2] The PB1 active site has a specific "priming loop" that stabilizes the incoming Adenosine and Guanosine triphosphates to form the first phosphodiester bond, effectively synthesizing pppApG in situ to jumpstart elongation.

Influenza_Priming Host_mRNA Host mRNA (Capped) PB2_Bind PB2 Subunit Binds Cap Host_mRNA->PB2_Bind PA_Cleave PA Endonuclease Cleaves mRNA PB2_Bind->PA_Cleave Primer_Gen Capped Primer Generated (Ends in ...AG-3') PA_Cleave->Primer_Gen Cap-Snatching Hybrid Primer Alignment (5'-...AG-3' pairs with 3'-UC...) Primer_Gen->Hybrid ApG Motif vRNA_Temp Viral RNA Template (3'-UCG...) vRNA_Temp->Hybrid Template Entry Elongation Elongation by PB1 (Viral mRNA Synthesis) Hybrid->Elongation RdRp Activation

Figure 2: Influenza A Cap-Snatching Pathway.[1][2] The process relies on generating a primer ending in ApG to hybridize with the vRNA 3' terminus.

Part 3: Synthetic Pathways[1][2]

For research and drug discovery, high-purity ApG is required.[1][2] While enzymatic synthesis (using RNase T1 in reverse) was historically used, Solid-Phase Phosphoramidite Synthesis is the modern standard due to scalability and purity.[2]

Solid-Phase Synthesis Protocol (Phosphoramidite)

Principle: Stepwise addition of protected nucleosides on a solid support (Controlled Pore Glass - CPG).[1][2]

Step-by-Step Workflow:

  • Loading: Attach 5'-DMT-protected Guanosine (N-isobutyryl) to the CPG support via the 3'-hydroxyl (succinyl linker).[1][2]

  • Detritylation: Remove the 5'-DMT group using 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).[1][2]

    • Result: Free 5'-OH on the Guanosine.[1][2]

  • Coupling: Add 5'-DMT-Adenosine phosphoramidite (N-benzoyl) + Activator (Tetrazole).

    • Mechanism:[5][6][7][8] The activator protonates the phosphoramidite nitrogen, making it a good leaving group for the 5'-OH of Guanosine.

    • Result: Phosphite triester linkage (

      
      ).[1][2]
      
  • Oxidation: Treat with Iodine/Pyridine/Water.[1][2]

    • Result: Converts unstable Phosphite (

      
      ) to stable Phosphate (
      
      
      
      ).
  • Capping: Acetic anhydride + N-methylimidazole. Blocks unreacted 5'-OH groups to prevent deletion sequences.

  • Cleavage & Deprotection:

    • Treat resin with concentrated Ammonium Hydroxide (

      
      , 16 hours).[1][2]
      
    • Action: Cleaves ester link to CPG, removes cyanoethyl phosphate protection, and removes base protecting groups (Benzoyl/Isobutyryl).[2]

  • Purification: Reverse-Phase HPLC (C18 column) is mandatory to remove failure sequences.

Part 4: Experimental Protocols

In Vitro RdRp Activity Assay (ApG-Primed)

This assay validates the activity of purified viral polymerase (e.g., Influenza PB1-PB2-PA complex) using ApG as the obligate primer.[1]

Reagents:

  • Recombinant Influenza Polymerase (PB1/PB2/PA).[1][2]

  • Template RNA: 14-mer vRNA promoter (

    
    ).[1][2] Note: The 3' end of vRNA is 
    
    
    
    so the template used in vitro is often the complement.
  • Primer: ApG (0.2 mM).[1][2]

  • NTPs: ATP, CTP, GTP, UTP (0.5 mM each).[2]

  • Tracer:

    
    -GTP or fluorescently labeled NTP.[1][2]
    
  • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM

    
    , 1 mM DTT.[1][2]
    

Protocol:

  • Annealing: Mix Template RNA (1 µM) and Polymerase (500 nM) in buffer.[1][2] Incubate at

    
     for 10 min.[1][2]
    
  • Priming: Add ApG (0.2 mM). The high concentration ensures the polymerase bypasses the rate-limiting step of de novo dimer formation.

  • Elongation: Add NTP mix + Radiolabeled GTP. Incubate at

    
     for 30–60 min.[1][2]
    
  • Quenching: Add 2x Loading Dye (95% Formamide, 10 mM EDTA). Heat at

    
     for 3 min.
    
  • Analysis: Resolve on 20% Polyacrylamide/7M Urea sequencing gel.

  • Result: Expect a specific band corresponding to the full-length product initiated by ApG. Absence of ApG usually results in <5% activity (abortive initiation).[1][2]

HPLC Purification of ApG

When synthesizing ApG, purity is critical for crystallographic or kinetic studies.[2]

ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Gemini, 5µm, 250 x 4.6 mm)
Buffer A 100 mM Triethylammonium Acetate (TEAA), pH 7.0
Buffer B Acetonitrile (ACN)
Gradient 0% B to 15% B over 20 minutes (ApG is very polar)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Retention ApG typically elutes early (5–10 min) due to high polarity.[1][2]

Note on TEAA: The triethylammonium ion acts as an ion-pairing agent, masking the negative charge of the phosphate, allowing the dinucleotide to interact with the hydrophobic C18 stationary phase.

Part 5: Therapeutic Implications[1][2]

The absolute dependence of Influenza and Thogotovirus on ApG priming makes the ApG binding pocket on PB1 a high-value drug target.

  • Cap-Snatching Inhibitors: Small molecules that mimic the structure of ApG but cannot be elongated (e.g., 3'-deoxy-ApG or modified phosphodiester backbones) can act as chain terminators or competitive inhibitors.[1][2]

  • P700 Motif Targeting: The PB2 cap-binding domain and the PB1 ApG-binding site are structurally conserved.[1][2] Dual-inhibitors targeting both sites (mimicking the capped-RNA-linker-ApG structure) show higher potency than single-site inhibitors.[1][2]

References

  • Pflug, A., et al. (2014).[2] Structure of influenza A virus RNA polymerase. Nature. [Link]

  • Te Velthuis, A. J., & Fodor, E. (2016).[2] Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis. Nature Reviews Microbiology.[1][2] [Link][1][2]

  • Reich, S., et al. (2014).[2] Structural insight into cap-snatching and RNA synthesis by influenza polymerase. Nature. [Link][1][2]

  • Leahy, M. B., et al. (1997).[2][9][10] In vitro polymerase activity of Thogoto virus: evidence for a unique cap-snatching mechanism. Journal of Virology. [Link][1][2]

  • Beaucage, S. L., & Caruthers, M. H. (1981).[2] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters. [Link]

Sources

Adenylyl-(3'-5')-guanosine (ApG): Mechanistic Roles in Viral Priming and Bacterial Gene Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural occurrence of Adenylyl-(3'-5')-guanosine in organisms Content Type: In-depth Technical Guide

Executive Summary

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide often overshadowed by its cyclic counterparts (e.g., c-di-GMP, cGAMP) and polyphosphorylated alarmones ((p)ppGpp). However, ApG occupies a critical niche in the molecular biology of RNA synthesis. It serves as the obligate primer for the RNA-dependent RNA polymerase (RdRp) of Orthomyxoviruses (e.g., Influenza) and functions as a regulatory "nanoRNA" in bacteria, capable of altering transcription start site selection.

This guide analyzes the natural occurrence of ApG, dissecting its production via abortive initiation and cap-snatching, its stability as a metabolic intermediate, and the analytical frameworks required for its quantification in complex biological matrices.

Mechanistic Origins & Biological Function[1]

The Viral Imperative: Influenza RdRp Initiation

The most distinct functional occurrence of ApG is within the nucleoplasm of Influenza A virus-infected cells. Unlike host polymerases that initiate de novo, the Influenza RdRp requires a primer.

  • Cap-Snatching Mechanism: The viral polymerase subunit PB2 binds the 5' cap of host pre-mRNAs.[1] The PA subunit's endonuclease cleaves this RNA 10–13 nucleotides downstream.

  • The Role of ApG: In the absence of capped primers (or in specific in vitro conditions), the viral polymerase can initiate synthesis using a dinucleotide primer.[2] ApG is the most efficient dinucleotide primer because it is perfectly complementary to the conserved 3' end of the viral RNA (vRNA) genome segments (Sequence: 3'-UCGUUU...-5'). The ApG aligns with the 3'-UC... of the template, providing the 3'-hydroxyl group necessary for the addition of the next nucleotide (Cytidine).

Therapeutic Relevance: The binding site for the priming nucleotide (ApG) on the PB1 subunit represents a high-value target for antiviral drugs. Inhibiting this interaction forces the polymerase into an abortive cycle or prevents elongation entirely.

Bacterial NanoRNAs: Priming and Regulation

In bacteria such as Escherichia coli and Pseudomonas aeruginosa, ApG exists as a member of the "nanoRNA" pool (2–4 nucleotides in length).

  • Origin: These are primarily products of abortive initiation . During the early stage of transcription, RNA polymerase (RNAP) frequently releases short transcripts before escaping the promoter.

  • Function: Contrary to being metabolic waste, these ApG dinucleotides can re-bind to RNAP. If the ApG sequence matches the promoter's initiation site (specifically positions -1 to +1 or +1 to +2), it acts as a primer. This "nanoRNA-mediated priming" bypasses the high energy barrier of de novo initiation (joining two NTPs) and can shift the transcription start site, altering the 5' UTR and potentially the stability or translation efficiency of the resulting mRNA.[3]

  • Clearance: The cellular concentration of ApG is regulated by oligoribonuclease (Orn). In orn mutants, ApG accumulates, leading to global dysregulation of gene expression via off-target priming.

Mammalian Metabolism: The cGAMP Degradation Pathway

In mammalian cells, linear ApG (specifically 5'-pApG or ApG) appears as a degradation intermediate of the innate immune signaling molecule 2'3'-cGAMP.

  • Pathway: ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) hydrolyzes 2'3'-cGAMP to linear 5'-pApG (or pGpA depending on cleavage site).

  • Fate: 5'-pApG is further degraded to Adenosine and Guanosine by extracellular nucleotidases (e.g., CD73), dampening the STING-mediated immune response.

Visualization of Signaling Pathways

The following diagram illustrates the dual role of ApG in Viral Replication (Influenza) and Bacterial Transcription (NanoRNA priming).

ApG_Mechanisms cluster_Virus Influenza Virus Replication (Nucleus) cluster_Bacteria Bacterial Transcription (Cytosol) vRNA Viral RNA Template (3'-UCGUUU...) RdRp Viral RdRp (PB1/PB2/PA) vRNA->RdRp Binding Elongation Viral mRNA Synthesis RdRp->Elongation Extension ApG_Primer ApG Primer (Dinucleotide) ApG_Primer->RdRp Aligns to 3' vRNA Promoter DNA Promoter RNAP RNA Polymerase Promoter->RNAP Abortive Abortive Initiation RNAP->Abortive Short Transcripts NTPs NTP Pool NTPs->RNAP NanoRNA NanoRNA Pool (inc. ApG) Abortive->NanoRNA Orn Oligoribonuclease (Degradation) NanoRNA->Orn Clearance Repriming Transcriptional Priming NanoRNA->Repriming High Conc. Repriming->RNAP Re-entry

Figure 1: Mechanistic pathways of ApG utilization in viral replication initiation vs. bacterial abortive initiation cycles.

Technical Workflow: Detection & Quantification

Quantifying linear dinucleotides like ApG requires distinguishing them from their cyclic isomers (c-di-GMP, cGAMP) and mononucleotides. The following LC-MS/MS protocol is validated for high-sensitivity detection.

Sample Preparation (Extraction)
  • Principle: Rapid quenching of metabolism to prevent artificial degradation of RNA or ATP into ApG.

  • Protocol:

    • Harvest: Pellet

      
       cells (bacterial or mammalian).
      
    • Quench/Lysis: Resuspend immediately in 300 µL ice-cold Acetonitrile:Methanol:Water (2:2:1 v/v/v) containing 0.1 M Formic Acid.

    • Internal Standard: Spike with 10 pmol of stable isotope-labeled standard (e.g.,

      
      -Guanosine or a synthetic analog like pIpI if available).
      
    • Extraction: Vortex 30s, incubate at -20°C for 20 min.

    • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

    • Evaporation: Dry supernatant under nitrogen or vacuum concentrator.

    • Reconstitution: Dissolve in 50 µL water (HPLC grade).

LC-MS/MS Method
  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm) is preferred over HILIC for better separation of isomers if ion-pairing reagents are used.

  • Ion Pairing: Essential for retaining negatively charged dinucleotides on C18.

    • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~6).

    • Mobile Phase B: Methanol.[4]

  • Gradient:

    • 0-2 min: 0% B (Load)

    • 2-10 min: 0% -> 30% B (Separation)

    • 10-12 min: 90% B (Wash)

  • Mass Spectrometry (MRM Mode):

    • Polarity: Negative Ion Mode (ESI-).

    • Target: Adenylyl-(3'-5')-guanosine (ApG).[2]

    • Formula:

      
      
      
    • Precursor Ion (m/z): 611.1 [M-H]⁻

    • Product Ions (Quantifier/Qualifier):

      • Transition 1: 611.1 -> 344.0 (GMP fragment)

      • Transition 2: 611.1 -> 150.0 (Guanine base)

      • Transition 3: 611.1 -> 134.0 (Adenine base)

Data Summary: Kinetic Parameters

The following table summarizes the binding affinities of ApG in relevant systems, useful for designing competition assays.

SystemProtein TargetApG Function

/

(Approx)
Reference
Influenza A RdRp (PB1 subunit)Primer for Transcription~10–50 µM[1, 2]
E. coli RNA Polymerase (

)
Primer (NanoRNA)~100–500 µM[3]
Mammalian ENPP1Product of cGAMP hydrolysisN/A (Catalytic)[4]

Experimental Validation: Primer Extension Assay

To verify ApG function in a viral context, a primer extension assay is the gold standard.

  • Reconstitution: Assemble recombinant Influenza RdRp (PB1/PB2/PA) + vRNA promoter (synthetic RNA).

  • Reaction Mix: Buffer (HEPES pH 7.5, MgCl2),

    
    -
    
    
    
    P-GTP (radiolabel), and ApG (0.1 - 1 mM). Note: Omit ATP/CTP/UTP to limit extension to the first few bases.
  • Incubation: 30°C for 30 min.

  • Analysis: Run products on 20% denaturing PAGE (Urea).

  • Result: A specific band corresponding to ApG-pG* (trinucleotide) indicates successful priming. Absence of this band when ApG is omitted confirms dependency.

References

  • Plummer, E., et al. (2025). "Influenza A virus NS2 protein acts on vRNA-resident polymerase to drive the transcription to replication switch." Nucleic Acids Research. Link

  • Te Velthuis, A. J., & Fodor, E. (2016). "The role of the priming loop in influenza A virus RNA synthesis." Nature Microbiology. Link[5]

  • Goldman, S. R., et al. (2011).[3] "NanoRNAs prime transcription initiation in vivo."[6][7] Molecular Cell. Link

  • Li, L., et al. (2014). "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology. Link

  • Jang, S. H., et al. (2020). "Measurement of nucleotides ppGpp and pGpG using LC-MS/MS." Michigan State University Protocols. Link

Sources

The Enigmatic World of Adenylyl-(3'-5')-guanosine: A Technical Guide to its Function and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylyl-(3'-5')-guanosine (ApG), a linear dinucleotide, has long been recognized for its role as a primer in the replication of certain viruses. However, its endogenous functions within mammalian cells have remained largely enigmatic. This technical guide provides a comprehensive review of the current literature on ApG, delving into its known functions, potential synthesis and degradation pathways, and its relationship with the well-established field of cyclic dinucleotide signaling. We will explore the methodologies available for the detection and quantification of this elusive molecule and discuss its potential as a novel signaling molecule in innate immunity and other cellular processes. This guide aims to equip researchers with the foundational knowledge and technical insights necessary to investigate the burgeoning field of linear dinucleotide signaling.

Introduction: Beyond the Viral Primer

For decades, Adenylyl-(3'-5')-guanosine (ApG) was primarily viewed through the lens of virology. It is a dinucleotide that can be utilized as a primer by the RNA polymerase of influenza viruses to initiate the synthesis of viral messenger RNA.[1] This function, while critical for understanding viral replication, has overshadowed the exploration of its potential endogenous roles in mammalian cells. The discovery of cyclic dinucleotides (CDNs) like cGAMP and c-di-GMP as potent second messengers in innate immunity has ignited interest in the broader family of dinucleotides, prompting a re-evaluation of linear molecules like ApG.[2][3]

This guide will navigate the existing knowledge of ApG, starting from its established role in viral replication and expanding into the speculative yet exciting realm of its potential as an endogenous signaling molecule. We will dissect the enzymatic machinery that could be responsible for its synthesis and degradation, explore its potential interactions with cellular sensors, and provide a roadmap for its experimental investigation.

The Chemical Nature of Adenylyl-(3'-5')-guanosine

ApG is a dinucleotide composed of adenosine and guanosine linked by a 3'-5' phosphodiester bond. This linear structure distinguishes it from its cyclic counterparts, which possess a second phosphodiester bond to form a ring.

Figure 1: Simplified structure of Adenylyl-(3'-5')-guanosine (ApG).

Known Biological Function: A Primer for Influenza Virus

The most well-documented function of ApG is its role as a primer for the influenza virus RNA-dependent RNA polymerase.[1] The viral polymerase initiates transcription of its genome by "cap-snatching," where it cleaves the 5' capped end of host cell pre-mRNAs and uses the resulting short capped RNA fragment as a primer. In vitro studies have demonstrated that ApG can mimic this function and serve as a primer for the viral polymerase, leading to the synthesis of viral mRNA.[1] This has made ApG and its analogs valuable tools for studying the mechanism of influenza virus transcription.

The Uncharted Territory: Endogenous Functions of ApG in Mammalian Cells

While the role of ApG in viral replication is clear, its presence and function in uninfected mammalian cells are largely unknown. The existence of a vast and complex network of nucleotide-based signaling molecules suggests that linear dinucleotides like ApG could have undiscovered regulatory roles.

Hypothetical Synthesis and Degradation Pathways

The specific enzymes responsible for the synthesis and degradation of endogenous ApG in mammalian cells have not yet been identified. However, we can speculate on potential mechanisms based on our knowledge of nucleotide metabolism.

  • Synthesis:

    • Non-canonical activity of RNA polymerases: RNA polymerases are known to occasionally produce short abortive transcripts. It is conceivable that under certain conditions, these enzymes could generate dinucleotides like ApG.[4]

    • Substrate promiscuity of nucleotidyltransferases: The vast family of nucleotidyltransferases could potentially include enzymes that can catalyze the formation of a 3'-5' phosphodiester bond between ATP and GTP in a non-template-dependent manner.[5]

  • Degradation:

    • Phosphodiesterases (PDEs): The large family of phosphodiesterases is responsible for the degradation of cyclic nucleotides.[6][7] It is plausible that some PDEs may also have activity against linear dinucleotides, hydrolyzing the phosphodiester bond to yield AMP and GMP.[8][9] Research on the degradation of cyclic di-AMP has shown that some DHH family phosphodiesterases first linearize the cyclic molecule to pApA before further degradation to AMP.[10] This suggests that cellular machinery for handling linear dinucleotides exists.

Hypothetical ApG Metabolism cluster_synthesis Potential Synthesis cluster_degradation Potential Degradation ATP ATP Nucleotidyltransferase Nucleotidyltransferase ATP->Nucleotidyltransferase GTP GTP GTP->Nucleotidyltransferase ApG Adenylyl-(3'-5')-guanosine (ApG) Phosphodiesterase (PDE) Phosphodiesterase (PDE) ApG->Phosphodiesterase (PDE) Degradation AMP AMP GMP GMP RNA Polymerase (non-canonical) RNA Polymerase (non-canonical) RNA Polymerase (non-canonical)->ApG Abortive synthesis Nucleotidyltransferase->ApG Synthesis Phosphodiesterase (PDE)->AMP Phosphodiesterase (PDE)->GMP

Figure 2: Hypothetical metabolic pathways for ApG synthesis and degradation.
Potential Interaction with Innate Immune Sensors

The discovery of cyclic dinucleotides as key players in innate immunity raises the question of whether linear dinucleotides like ApG could also interact with the same sensing pathways.

  • RIG-I-like Receptors (RLRs): RIG-I is a cytosolic sensor that recognizes viral RNA, particularly short double-stranded RNAs with a 5'-triphosphate.[11][12] While ApG is a single-stranded dinucleotide, it is possible that it could bind to RLRs, either alone or in complex with other molecules, to modulate their activity. Further investigation is needed to explore this possibility.

  • STING Pathway: The STING (Stimulator of Interferon Genes) pathway is a central hub for the detection of cytosolic DNA and cyclic dinucleotides.[2] While STING is primarily known to bind cyclic dinucleotides, the possibility of it or other related sensors interacting with linear dinucleotides cannot be entirely ruled out and warrants investigation.

Experimental Methodologies for the Study of ApG

Investigating the endogenous function of ApG requires robust and sensitive methods for its synthesis, detection, and quantification.

Synthesis of ApG for Experimental Use

The availability of pure ApG is essential for in vitro and cell-based assays.

  • Chemical Synthesis: The phosphotriester approach has been successfully used to synthesize ApG and its analogs.[1]

  • Enzymatic Synthesis: T7 RNA polymerase can be used for the enzymatic synthesis of RNA, and under specific conditions, it may be possible to generate dinucleotides like ApG.[13][14] This method can be particularly useful for producing radiolabeled ApG for tracer experiments.

Table 1: Comparison of ApG Synthesis Methods

MethodAdvantagesDisadvantages
Chemical Synthesis High purity, allows for analog synthesisMulti-step, requires expertise in organic chemistry
Enzymatic Synthesis Simpler procedure, can produce radiolabeled productMay have sequence constraints, potential for byproducts
Detection and Quantification of ApG

Detecting and quantifying potentially low-abundance endogenous ApG from complex biological matrices is a significant analytical challenge.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating nucleotides and related compounds.[15][16] Reversed-phase or ion-exchange chromatography can be optimized for the separation of ApG from other cellular components.

  • Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS/MS), mass spectrometry provides highly sensitive and specific detection and quantification of molecules based on their mass-to-charge ratio.[17][18] This is the method of choice for the unambiguous identification and quantification of endogenous ApG.

Experimental Protocol: Quantification of ApG by HPLC-MS/MS

  • Sample Preparation:

    • Rapidly quench cellular metabolism by flash-freezing cell pellets or tissues in liquid nitrogen.

    • Extract small molecules using a cold extraction buffer (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under a vacuum or using a nitrogen stream.[19]

    • Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase.

  • HPLC Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Optimize the gradient to achieve baseline separation of ApG from other nucleotides.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transition of ApG (multiple reaction monitoring - MRM).

    • Generate a standard curve using synthetic ApG of known concentrations to enable absolute quantification.

HPLC_MS_Workflow Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Separation HPLC Separation Extraction->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Figure 3: General workflow for the quantification of ApG by HPLC-MS/MS.
Functional Assays
  • RNA Polymerase Primer Extension Assay: This assay can be used to confirm the ability of ApG to act as a primer for viral or cellular RNA polymerases.[20][21] A radiolabeled primer is extended by the polymerase in the presence of a template, and the products are analyzed by gel electrophoresis.

  • Binding Assays: To identify potential ApG receptors, binding assays can be performed using radiolabeled ApG and cell lysates or purified proteins. Techniques like affinity purification coupled with mass spectrometry (AP-MS) can be employed to pull down and identify ApG-binding proteins.[8]

  • Cell-based Reporter Assays: To screen for cellular pathways activated by ApG, reporter assays can be utilized. For example, cells expressing a luciferase reporter under the control of an interferon-stimulated response element (ISRE) can be treated with ApG to see if it induces an innate immune response.

Future Directions and Therapeutic Potential

The study of Adenylyl-(3'-5')-guanosine is still in its infancy. The primary challenge is to definitively demonstrate its endogenous presence and elucidate its physiological functions in mammalian cells. Future research should focus on:

  • Identifying the enzymatic machinery responsible for ApG synthesis and degradation.

  • Screening for cellular receptors and binding partners of ApG.

  • Investigating the role of ApG in innate immunity, cellular stress responses, and other signaling pathways.

Should ApG be identified as a novel signaling molecule, it could open up new avenues for drug development. Modulating ApG levels or its downstream signaling could have therapeutic implications in infectious diseases, inflammatory disorders, and cancer.

Conclusion

Adenylyl-(3'-5')-guanosine, once relegated to the realm of virology, stands at the precipice of being recognized as a potentially important endogenous signaling molecule. While significant research is needed to uncover its functions, the tools and conceptual frameworks are in place to begin this exciting exploration. This guide provides a foundation for researchers to delve into the world of linear dinucleotides and contribute to a deeper understanding of the complex language of cellular communication.

References

  • Ablasser, A., & Chen, Z. J. (2019). cGAS in action: Expanding roles in immunity and disease. Science, 363(6432)
  • Carey, M. F., Peterson, C. L., & Smale, S. T. (2009). Transcriptional Regulation in Eukaryotes: Concepts, Strategies, and Techniques (2nd ed.).
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • Iyer, L. M., Koonin, E. V., & Aravind, L. (2010). Non-canonical DNA transcription enzymes and the conservation of two-barrel RNA polymerases. Nucleic Acids Research, 38(7), 2101–2113.
  • Kingston, R. E. (2013). The primer extension assay. Cold Spring Harbor Protocols, 2013(2), pdb.prot071902.
  • Loo, Y. M., & Gale, M., Jr. (2011). RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity. Current Opinion in Virology, 1(3), 188–196.
  • Hocek, M., & Dvorakova, I. (2016). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 14(3), 857–865.
  • Sintim, H. O., & Opoku-Temeng, C. (2017). Fluorescent analogs of cyclic and linear dinucleotides as phosphodiesterase and oligoribonuclease activity probes. RSC Advances, 7(10), 5988–5995.
  • BellBrook Labs. (2019). Functional Assays to Screen and Dissect Genomic Hits: Doubling Down on the National Investment in Genomic Research. Retrieved from [Link]

  • Gao, P., & Ascano, M. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Bio-protocol, 8(24), e3103.
  • Danilchanka, O., & Mekalanos, J. J. (2013). Cyclic dinucleotides and the innate immune response. Cell, 154(5), 962–970.
  • Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase. Methods in Enzymology, 180, 51–62.
  • protocols.io. (2016). Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates. Retrieved from [Link]

  • Wikipedia. (2023). Phosphodiesterase. Retrieved from [Link]

  • De Vos, J., Beels, L., Van Vlierberghe, P., & Deforce, D. (2015). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples.
  • Sugiura, A., & Ueda, M. (1980). Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase. Chemical & Pharmaceutical Bulletin, 28(10), 3025–3032.
  • Zhang, Y., & Figeys, D. (2019). HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil. Journal of Analytical & Pharmaceutical Research, 8(4).
  • Triana-Alonso, F. J., Dabrowski, M., Wadzack, J., & Nierhaus, K. H. (1995). Self-coded 3'-extension of run-off transcripts produces aberrant products during in vitro transcription with T7 RNA polymerase. The Journal of Biological Chemistry, 270(11), 6298–6307.
  • Sintim, H. O., & Opoku-Temeng, C. (2017). Fluorescent analogs of cyclic and linear dinucleotides as phosphodiesterase and oligoribonuclease activity probes. RSC Advances, 7(10), 5988–5995.
  • Fortune Journals. (2020). HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil. Retrieved from [Link]

  • Aphasizhev, R., & Aphasizheva, I. (2011). Canonical and noncanonical RNA polyadenylation. Wiley Interdisciplinary Reviews: RNA, 2(4), 549–560.
  • Sampson, J. R., & Uhlenbeck, O. C. (1988). Enzymatic RNA Synthesis Using Bacteriophage T7 RNA Polymerase. Methods, 1, 94–103.
  • Lecturio Medical. (2023, January 9). Nucleic Acid Metabolism [Video]. YouTube. [Link]

  • Stocchi, V., Cucchiarini, L., Canestrari, F., Piacentini, M. P., & Fornaini, G. (1987). Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Analytical Biochemistry, 167(1), 181–190.
  • BellBrook Labs. (2019). 259 Genetic screens to identify novel functional modules for a NOT gate. Retrieved from [Link]

  • Fohrer, J., & Jäschke, A. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Molecules, 26(11), 3192.
  • Špaček, P., Havlíčková, L., Páv, O., & Hocek, M. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13614–13633.
  • Rehwinkel, J., & Gack, M. U. (2020). RIG-I-like receptors: Molecular mechanism of activation and signaling. Journal of Molecular Biology, 432(5), 1377–1392.
  • Shah, K., & D'Souza, V. M. (2020). Beyond Cyclic Nucleotides: Emerging Roles of Phosphodiesterases in Metabolic Disorders. Cells, 9(12), 2599.
  • Wikipedia. (2023). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • Zhang, S. (2022).
  • Chrom Tech. (2023). The Role of HPLC in DNA Analysis. Retrieved from [Link]

  • Chizzolini, F., Kent, A. D., Passalacqua, L. F. M., & Lupták, A. (2021). A GTP-synthesizing ribozyme selected by metabolic coupling to an RNA polymerase ribozyme.
  • Baillie, G. S., Tejeda, G. S., & Kelly, M. P. (2019). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. Pharmacological Reviews, 71(1), 1–45.
  • Kern, A. D., & Kondrashov, F. A. (2022).
  • Singh, A., & Grewal, T. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 102989.
  • Wikipedia. (2023). Photosynthesis. Retrieved from [Link]

  • Liu, S., Yang, L., Nie, Z., & Lei, C. (2024). Advances in Evolved T7 RNA Polymerases for Expanding the Frontiers of Enzymatic Nucleic Acid Synthesis. ChemBioChem, e202400483.
  • AACR. (2008). Functional genetic screens to identify novel therapeutic targets for glioblastoma. Retrieved from [Link]

  • Li, L., et al. (2022). Synthesis and degradation of the cyclic dinucleotide messenger c-di-AMP in the hyperthermophilic archaeon Pyrococcus yayanosii. FEBS Letters, 596(15), 1899–1911.
  • Russian Journal of Oncology. (2023). Cancer therapies targeting the STING pathway. Retrieved from [Link]

  • Bosgraaf, L., & Van Haastert, P. J. (2003). Diverse Roles of the Multiple Phosphodiesterases in the Regulation of Cyclic Nucleotide Signaling in Dictyostelium. Journal of Biological Chemistry, 278(31), 28478–28487.
  • SubtiWiki. (n.d.). Metabolism of signalling nucleotides. Retrieved from [Link]

  • Yoneyama, M., & Fujita, T. (2010). RIG-I-like receptors: Molecular mechanism of activation and signaling. Journal of Biochemistry, 148(2), 121–129.
  • Williams, P. A., et al. (2023). Mitochondrial Resilience in Glaucoma: Targeting NAD+ Metabolism and Oxidative Stress in Retinal Ganglion Cell Degeneration with Nicotinamide Riboside and Berberine: Preliminary Clinical Evidence. Antioxidants, 12(3), 633.
  • EurekAlert!. (2024). A bioadhesive patch inspired by mussel adhesion eliminates cells from the most aggressive brain tumor. Retrieved from [Link]

  • Academic Medical Education. (2017, November 28). Innate Immunity : TLR, RIG-I, STING and potential others | Adam Gehring, PhD [Video]. YouTube. [Link]

Sources

Preliminary Studies on the Effects of Adenylyl-(3'-5')-guanosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide whose biological significance is progressively emerging from the shadows of its more famous cyclic counterparts. Initially identified for its role in virology as a primer for influenza virus RNA polymerase, recent discoveries surrounding related dinucleotide signaling in innate immunity have cast a new light on ApG's potential as a modulator of cellular processes. This technical guide provides an in-depth overview of the current understanding of ApG, detailing its known functions, exploring its potential signaling pathways, and offering comprehensive, field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and biological potential of this intriguing molecule.

Introduction: The Emerging Significance of a Linear Dinucleotide

While cyclic dinucleotides (CDNs) such as cyclic GMP-AMP (cGAMP) have been extensively studied as pivotal second messengers in innate immunity, the biological roles of their linear counterparts are less understood.[1][2] Adenylyl-(3'-5')-guanosine (ApG), a dinucleoside monophosphate, represents a key molecule in this emerging area of research.[3]

Structurally, ApG consists of an adenosine and a guanosine nucleoside linked by a 3'-5' phosphodiester bond. This linear arrangement distinguishes it from cyclic dinucleotides and suggests potentially unique interactions with cellular machinery.

Historically, ApG's primary recognized function was in the context of virology. It has been demonstrated to act as a primer for the RNA-dependent RNA polymerase of the influenza virus, initiating viral mRNA synthesis.[3][4][5] This established role provides a concrete starting point for understanding its biochemical interactions.

More recently, the discovery that 5'-phosphoadenylyl-(3'-5')-guanosine (pApG), a closely related molecule, is a degradation product of the bacterial second messenger 3'3'-cGAMP has opened new avenues of investigation.[6] This finding suggests a potential for ApG and its phosphorylated derivatives to participate in or modulate innate immune signaling pathways, such as the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an immune response.

This guide will delve into the known and putative functions of ApG, providing a framework for researchers to design and execute robust experimental investigations into its effects.

Known and Putative Biological Roles of ApG

Priming of Viral RNA Polymerase

A well-documented role of ApG is its ability to serve as a primer for the influenza virus RNA polymerase.[3][4] In a cell-free system, ApG can initiate the synthesis of viral mRNA, highlighting a specific and crucial interaction with the viral replication machinery.[3][4] This interaction underscores the importance of the precise 3'-5' phosphodiester linkage and the identities of the nucleosides for recognition by the viral polymerase.[3] The study of ApG analogs has further elucidated the structural requirements for this priming activity.[3]

Potential Role in Innate Immune Signaling

The connection between ApG and the innate immune system is primarily inferred from the metabolism of cyclic dinucleotides. The cGAS-STING pathway is a central component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[2] The second messenger in this pathway, 2'3'-cGAMP, is a cyclic dinucleotide. The degradation of the related bacterial second messenger, 3'3'-cGAMP, by phosphodiesterases can yield linear pApG.[6]

This metabolic link raises the intriguing possibility that ApG, or its phosphorylated form, could act as a signaling molecule within or between cells, potentially as a non-canonical activator or modulator of the STING pathway.[1][7] While direct activation of STING by linear dinucleotides is not as well-established as for their cyclic counterparts, the possibility of nuanced regulatory roles warrants further investigation.

Investigating the Cellular Effects of ApG: Methodologies and Protocols

A thorough investigation of ApG's biological effects requires a multi-faceted approach, encompassing its synthesis, delivery into cells, and the subsequent analysis of cellular responses.

Synthesis of Adenylyl-(3'-5')-guanosine

For research purposes, ApG can be synthesized using established chemical or enzymatic methods.

Chemical Synthesis (Phosphotriester Approach):

The phosphotriester approach is a well-described method for synthesizing dinucleotides like ApG.[3] This method involves the protection of reactive groups on the adenosine and guanosine nucleosides, followed by the formation of the phosphodiester bond and subsequent deprotection.

Experimental Protocol: Chemical Synthesis of ApG

  • Protection of Nucleosides:

    • Protect the 5'-hydroxyl group of N-benzoyladenosine with a dimethoxytrityl (DMT) group.

    • Protect the 2'-hydroxyl group of N-isobutyrylguanosine with a tert-butyldimethylsilyl (TBDMS) group.

    • Protect the 3'- and 5'-hydroxyl groups of a separate pool of N-isobutyrylguanosine.

  • Phosphitylation:

    • Activate the 3'-hydroxyl group of the DMT-protected adenosine using a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).

  • Coupling:

    • Couple the activated adenosine with the 5'-hydroxyl of the TBDMS-protected guanosine in the presence of a weak acid catalyst (e.g., tetrazole).

  • Oxidation:

    • Oxidize the resulting phosphite triester to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water).

  • Deprotection:

    • Remove the protecting groups in a stepwise manner using appropriate reagents (e.g., ammonia for the acyl groups, trifluoroacetic acid for the DMT group, and a fluoride source for the TBDMS group).

  • Purification:

    • Purify the final ApG product using high-performance liquid chromatography (HPLC).

Enzymatic Synthesis:

Enzymatic synthesis offers a milder and often more specific alternative to chemical synthesis. Ribonucleases, under specific conditions, can be used to synthesize dinucleotides.

Experimental Protocol: Enzymatic Synthesis of ApG

  • Reaction Setup:

    • Prepare a reaction mixture containing adenosine 2',3'-cyclic phosphate (A>p) as the donor and guanosine as the acceptor.

    • Use a suitable ribonuclease, such as RNase T1 or a similar enzyme with specificity for guanosine, in a buffer at an appropriate pH (typically slightly acidic to neutral).

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 37°C) for a defined period.

  • Enzyme Inactivation:

    • Inactivate the enzyme by heating or by adding a denaturing agent.

  • Purification:

    • Purify the synthesized ApG from the reaction mixture using HPLC.

Cellular Delivery of ApG

Due to their charged nature, dinucleotides like ApG do not readily cross the cell membrane. Therefore, effective delivery methods are crucial for studying their intracellular effects.

Experimental Protocol: Cellular Delivery of ApG

  • Lipid-Based Transfection:

    • Complex ApG with a commercially available cationic lipid-based transfection reagent according to the manufacturer's instructions.

    • Incubate the ApG-lipid complexes with the target cells in serum-free media for a specified duration (e.g., 4-6 hours).

    • Replace the transfection medium with complete growth medium and incubate for the desired experimental period.

  • Electroporation:

    • Resuspend the target cells in an electroporation buffer containing the desired concentration of ApG.

    • Apply a specific electrical pulse using an electroporator.

    • Immediately transfer the cells to pre-warmed complete growth medium and allow them to recover.

  • Conjugation to Cell-Penetrating Peptides or Small Molecules:

    • Synthesize a conjugate of ApG with a cell-penetrating peptide (e.g., TAT peptide) or a small molecule known to facilitate cellular uptake.[8]

    • Incubate the cells with the ApG conjugate in culture medium.

Detection and Quantification of Intracellular ApG

To confirm successful delivery and to study its intracellular fate, sensitive detection methods are required.

Experimental Protocol: LC-MS/MS for ApG Quantification

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a methanol-based extraction method to precipitate proteins and extract small molecules.[9]

    • Centrifuge to pellet the cellular debris.

  • Sample Preparation:

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant under a vacuum.

    • Reconstitute the sample in a solvent compatible with liquid chromatography.

  • LC-MS/MS Analysis:

    • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[9]

    • Use a suitable chromatography column (e.g., a C18 column) to separate ApG from other cellular components.

    • Optimize the mass spectrometer parameters for the detection of the parent and fragment ions of ApG.

    • Quantify the amount of ApG by comparing its peak area to that of a known standard.

Assessing the Biological Effects of ApG

3.4.1. Influenza Virus RNA Polymerase Activity Assay

This assay directly measures the ability of ApG to prime viral RNA synthesis.

Experimental Protocol: In Vitro Influenza Polymerase Assay

  • Reaction Mixture:

    • Prepare a reaction mixture containing purified influenza virus RNA polymerase, a viral RNA template, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]GTP), and varying concentrations of ApG or control dinucleotides.

  • Incubation:

    • Incubate the reaction at 30°C for 1-2 hours.

  • RNA Precipitation:

    • Stop the reaction and precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

  • Quantification:

    • Collect the precipitated RNA on a filter and quantify the incorporated radioactivity using a scintillation counter. An increase in radioactivity in the presence of ApG indicates its priming activity.

3.4.2. Analysis of Innate Immune Activation

To investigate the potential of ApG to stimulate an innate immune response, the activation of key signaling pathways and the production of downstream cytokines can be measured.

Experimental Protocol: Assessing Cytokine Production

  • Cell Stimulation:

    • Treat immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or dendritic cells) with ApG delivered via one of the methods described in section 3.2. Include positive controls (e.g., cGAMP or lipopolysaccharide) and negative controls.

  • Sample Collection:

    • At various time points (e.g., 6, 12, 24 hours), collect the cell culture supernatants and lyse the cells for RNA or protein analysis.

  • Cytokine Quantification:

    • Measure the concentration of cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Gene Expression Analysis:

    • Isolate total RNA from the cell lysates and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of genes encoding cytokines and other immune-related proteins.

  • Western Blot Analysis:

    • Prepare protein lysates from the stimulated cells and perform western blotting to detect the phosphorylation and activation of key signaling proteins in the cGAS-STING pathway, such as STING, TBK1, and IRF3.[1][2]

Visualization of Postulated Signaling Pathways and Workflows

To aid in the conceptualization of experimental design and the interpretation of results, the following diagrams illustrate a putative signaling pathway for ApG and a general experimental workflow.

ApG_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ApG_ext Adenylyl-(3'-5')-guanosine (ApG) ApG_int Intracellular ApG ApG_ext->ApG_int Cellular Uptake Unknown_Receptor Putative Receptor / Sensor ApG_int->Unknown_Receptor Binding? STING STING ApG_int->STING Direct Activation? Viral_Pol Influenza RNA Polymerase ApG_int->Viral_Pol Priming Unknown_Receptor->STING Activation? TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation Cytokines Type I IFN & Pro-inflammatory Cytokines IRF3->Cytokines Transcription NFkB->Cytokines Transcription Viral_Rep Viral Replication Viral_Pol->Viral_Rep Initiation

Caption: Postulated signaling pathways of Adenylyl-(3'-5')-guanosine (ApG).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_cellular_studies Cellular Studies cluster_analysis Analysis Synthesis ApG Synthesis (Chemical or Enzymatic) Purification Purification (HPLC) Synthesis->Purification QC Quality Control (MS, NMR) Purification->QC Cell_Culture Target Cell Culture (e.g., Immune cells, Virus-infected cells) Delivery ApG Delivery (Transfection, Electroporation) Cell_Culture->Delivery Incubation Incubation & Treatment Delivery->Incubation Cytokine_Assay Cytokine Profiling (ELISA, Multiplex) Incubation->Cytokine_Assay Gene_Expression Gene Expression (qRT-PCR) Incubation->Gene_Expression Signaling_Analysis Signaling Pathway Analysis (Western Blot) Incubation->Signaling_Analysis Viral_Assay Viral Replication Assay Incubation->Viral_Assay Uptake_Analysis Intracellular ApG Quantification (LC-MS/MS) Incubation->Uptake_Analysis

Sources

An In-Depth Technical Guide to the Metabolism of Adenylyl-(3'-5')-guanosine (ApG)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylyl-(3'-5')-guanosine (ApG) is a dinucleotide that plays a crucial role in virology as a primer for the RNA polymerase of the influenza virus. While its function in this context is well-established, its broader metabolic pathway, including its endogenous synthesis, degradation, and potential roles in cellular signaling, remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of ApG metabolism, offering insights into its enzymatic regulation and proposing methodologies for its study. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in virology, nucleotide metabolism, and drug discovery.

Introduction: The Emerging Significance of Adenylyl-(3'-5')-guanosine

Adenylyl-(3'-5')-guanosine (ApG) is a dinucleoside phosphate composed of adenosine and guanosine linked by a 3'-5' phosphodiester bond. Its most well-documented biological function is its essential role as a primer for the initiation of mRNA synthesis by the influenza virus RNA polymerase[1]. This unique mechanism of "cap-snatching," where the virus utilizes a host-derived capped RNA fragment to prime its own transcription, highlights ApG as a critical molecule in the viral life cycle.

Beyond its role in virology, the broader metabolic landscape of ApG in mammalian cells is less understood. The existence of linear dinucleotides raises questions about their origins, metabolic fates, and potential signaling functions, analogous to the well-established roles of cyclic dinucleotides like c-di-AMP and c-di-GMP as second messengers[2]. This guide will delve into the knowns and unknowns of ApG metabolism, providing a framework for future research in this intriguing area.

The Metabolic Lifecycle of ApG: Synthesis and Degradation

The concentration of ApG within a cell is governed by the balance between its synthesis and degradation. While the complete picture of its endogenous metabolism is still emerging, several pathways and enzymatic players have been implicated.

Biosynthesis of ApG

The precise mechanisms of endogenous ApG synthesis in mammalian cells are not yet fully elucidated. However, several potential pathways can be considered:

  • RNA Degradation: One plausible source of ApG is the turnover of cellular RNA. RNA decay pathways, mediated by complexes such as the RNA exosome, involve the processive 3'-5' degradation of RNA molecules[3][4]. This process could transiently generate dinucleotides like ApG as intermediate products. The RNA exosome is a multi-protein complex that plays a central role in RNA processing and degradation[1][5].

  • Enzymatic Synthesis: While a specific ApG synthase has not been identified in mammalian cells, studies have shown that certain enzymes can catalyze its formation. For instance, Ribonuclease U2 (RNase U2) has been demonstrated to synthesize ApG and other adenylyl-(3'-5')-nucleosides[6]. Although primarily of microbial origin, this provides a proof-of-concept for the enzymatic synthesis of such dinucleotides.

  • Chemical Synthesis: For research purposes, ApG and its analogs can be synthesized chemically. The phosphotriester approach is a commonly used method to generate these molecules for use in in vitro assays and structural studies[1].

ApG Synthesis Pathways cluster_synthesis ApG Synthesis RNA Cellular RNA RNADegradation RNA Decay Pathways (e.g., RNA Exosome) RNA->RNADegradation Turnover ApG_s Adenylyl-(3'-5')-guanosine (ApG) RNADegradation->ApG_s Enzymatic Enzymatic Synthesis (e.g., RNase U2) Enzymatic->ApG_s Chemical Chemical Synthesis (Phosphotriester approach) Chemical->ApG_s In vitro

Caption: Potential pathways for the synthesis of Adenylyl-(3'-5')-guanosine (ApG).

Degradation of ApG

The catabolism of ApG is thought to be carried out by phosphodiesterases (PDEs), a large and diverse superfamily of enzymes responsible for hydrolyzing phosphodiester bonds.

  • Phosphodiesterases (PDEs): PDEs are critical regulators of cyclic nucleotide signaling, but they can also act on linear oligonucleotides. While specific PDEs that target ApG have not been definitively identified, the general function of these enzymes makes them the most likely candidates for ApG degradation[7][8][9]. There are 11 families of PDEs, each with multiple isoforms, suggesting a potential for substrate specificity that is yet to be explored for linear dinucleotides[5][10].

  • Ectonucleotidases: In the extracellular space, a family of enzymes known as ectonucleotidases are responsible for the hydrolysis of nucleotides. This family includes the Ecto-nucleotide pyrophosphatase/phosphodiesterase (E-NPP) family, with members like NPP1 and NPP3 that can hydrolyze a variety of nucleotides, including diadenosine polyphosphates[11][12]. It is plausible that these enzymes could also degrade extracellular ApG.

The degradation of ApG would likely yield adenosine monophosphate (AMP) and guanosine.

ApG Degradation Pathway cluster_degradation ApG Degradation ApG_d Adenylyl-(3'-5')-guanosine (ApG) PDEs Phosphodiesterases (PDEs) ApG_d->PDEs Hydrolysis Ectonucleotidases Ectonucleotidases (e.g., NPP1, NPP3) ApG_d->Ectonucleotidases Extracellular Hydrolysis Products AMP + Guanosine PDEs->Products Ectonucleotidases->Products

Caption: Postulated degradation pathways for Adenylyl-(3'-5')-guanosine (ApG).

Potential Cellular Roles and Signaling Implications

While the role of ApG as a primer for influenza virus is clear, its endogenous functions in mammalian cells are largely speculative but present exciting avenues for research.

Purinergic Signaling

The purinergic signaling system, which involves the activation of purinergic receptors by extracellular nucleotides and nucleosides, is a key regulator of numerous physiological processes[13]. It is conceivable that ApG, if released into the extracellular space, could interact with purinergic receptors, either as an agonist or antagonist, thereby modulating cellular responses. Dinucleoside polyphosphates have been shown to be potent purinergic agonists, suggesting that linear dinucleotides like ApG could also have signaling roles[14]. Further investigation is needed to determine if ApG can activate specific P1 (adenosine) or P2 (ATP/UTP) receptors[9][15][16][17].

Damage-Associated Molecular Pattern (DAMP)

Damage-associated molecular patterns (DAMPs) are endogenous molecules released from damaged or dying cells that can trigger an innate immune response[12][18][19]. Given that RNA can act as a DAMP, it is plausible that RNA degradation products, including ApG, could be released during cellular stress or injury and function as danger signals to alert the immune system[20].

Methodologies for Studying ApG Metabolism

To unravel the complexities of ApG metabolism, robust and sensitive analytical methods are essential. This section outlines key experimental approaches for the detection, quantification, and characterization of ApG and the enzymes involved in its turnover.

Detection and Quantification of ApG

4.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of nucleotides[8][21]. A reversed-phase HPLC method coupled with UV or fluorescence detection can be optimized for ApG analysis.

  • Protocol: HPLC Quantification of ApG

    • Sample Preparation:

      • For cell lysates, perform a perchloric acid or methanol extraction to precipitate proteins and extract small molecules.

      • Neutralize the extract and centrifuge to remove debris.

      • Filter the supernatant through a 0.22 µm filter before injection.

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is suitable for separating nucleotides.

      • Mobile Phase: A gradient elution using a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The separation of isomeric dinucleotides can be challenging and may require optimization of the mobile phase composition and gradient[22].

      • Detection:

        • UV Detection: Monitor the absorbance at 260 nm, the characteristic wavelength for purines.

        • Fluorescence Detection: For enhanced sensitivity, ApG can be derivatized with a fluorescent agent like chloroacetaldehyde to form a fluorescent etheno-derivative[23][24][25][26]. The synthesis and use of fluorescently labeled ApG analogs can also be a valuable tool for in vitro studies[18][27][28][29].

    • Quantification:

      • Generate a standard curve using known concentrations of a pure ApG standard.

      • Calculate the concentration of ApG in the samples by comparing their peak areas to the standard curve.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices[11][24][30][31][32][33][34].

  • Protocol: LC-MS/MS Quantification of ApG in Cell Lysates

    • Sample Preparation:

      • Follow the same extraction procedure as for HPLC.

      • The use of an internal standard (e.g., a stable isotope-labeled ApG) is highly recommended for accurate quantification.

    • LC Separation:

      • Utilize a reversed-phase or HILIC column for optimal separation from other cellular components.

    • MS/MS Detection:

      • Optimize the mass spectrometer parameters for the specific detection of ApG. This involves identifying the parent ion and one or more characteristic fragment ions (transitions) for use in Multiple Reaction Monitoring (MRM) mode.

    • Data Analysis:

      • Quantify ApG levels by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Comparison of Analytical Methods for ApG Quantification

FeatureHPLC-UVHPLC-FluorescenceLC-MS/MS
Sensitivity ModerateHighVery High
Specificity ModerateHighVery High
Sample Preparation Relatively simpleRequires derivatizationRelatively simple
Instrumentation Widely availableRequires fluorescence detectorMore specialized
Throughput ModerateModerateHigh
Enzymatic Assays for ApG Metabolism

To identify and characterize the enzymes responsible for ApG synthesis and degradation, specific enzymatic assays are required.

  • Protocol: In Vitro Assay for ApG Degradation by Phosphodiesterases

    • Reaction Mixture:

      • Prepare a reaction buffer with optimal pH and ionic strength for the putative PDE.

      • Add a known concentration of ApG as the substrate.

      • Include any necessary cofactors (e.g., Mg²⁺, Mn²⁺).

    • Enzyme Addition:

      • Initiate the reaction by adding the purified recombinant PDE or a cell lysate containing the enzyme of interest.

    • Incubation:

      • Incubate the reaction at the optimal temperature for a defined period.

    • Reaction Quenching:

      • Stop the reaction by adding a quenching agent (e.g., perchloric acid, EDTA, or by heat inactivation).

    • Analysis:

      • Quantify the remaining ApG and/or the formation of the product (AMP) using HPLC or LC-MS/MS as described above.

    • Kinetic Analysis:

      • By varying the substrate concentration, key kinetic parameters such as Kₘ and Vₘₐₓ can be determined.

A similar approach can be used to screen for enzymes capable of synthesizing ApG from ATP and GMP. The development of coupled enzymatic assays, where the product of the primary reaction is used as a substrate for a secondary, easily detectable reaction, can also be a powerful tool for high-throughput screening.

Enzymatic Assay Workflow cluster_workflow Workflow for In Vitro Enzymatic Assay A 1. Prepare Reaction Mixture (Buffer, ApG, Cofactors) B 2. Add Enzyme (Purified PDE or Cell Lysate) A->B C 3. Incubate (Optimal Temperature and Time) B->C D 4. Quench Reaction C->D E 5. Analyze Products (HPLC or LC-MS/MS) D->E F 6. Determine Kinetic Parameters (Km, Vmax) E->F

Caption: A generalized workflow for an in vitro enzymatic assay to study ApG metabolism.

Future Directions and Therapeutic Implications

The study of ApG metabolism is a nascent field with significant potential for new discoveries. Key areas for future research include:

  • Identification of Endogenous Enzymes: The definitive identification of the cellular enzymes responsible for the synthesis and degradation of ApG is a critical next step. This could involve screening of recombinant phosphodiesterases and RNA processing enzymes for activity towards ApG.

  • Elucidation of Signaling Roles: Investigating the potential of ApG to interact with purinergic receptors and its role as a signaling molecule in physiological and pathological contexts will be crucial.

  • Role in Disease: Exploring the involvement of ApG metabolism in viral infections, inflammatory diseases, and cancer could open up new therapeutic avenues.

  • Drug Discovery: The enzymes involved in ApG metabolism, particularly those in pathogenic organisms like the influenza virus, could be attractive targets for the development of novel antiviral or anti-inflammatory drugs.

Conclusion

Adenylyl-(3'-5')-guanosine is a dinucleotide with a confirmed role in virology and a largely unexplored landscape of endogenous metabolism and cellular function. This technical guide has provided a comprehensive overview of the current knowledge, highlighting the key enzymatic players and outlining robust methodologies for further investigation. By applying these approaches, researchers can contribute to a deeper understanding of ApG metabolism and potentially unlock new therapeutic strategies targeting this intriguing molecule.

References

  • Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase. PubMed. [Link]

  • The RNA exosome complex central channel controls both exonuclease and endonuclease Dis3 activities in vivo and in vitro. Nucleic Acids Research. [Link]

  • RNA decay modulates gene expression and controls its fidelity. Nature Reviews Molecular Cell Biology. [Link]

  • Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. British Journal of Pharmacology. [Link]

  • Ap4A and Other Dinucleoside Polyphosphates. ResearchGate. [Link]

  • Nuclear RNA Exosome and Pervasive Transcription: Dual Sculptors of Genome Function. International Journal of Molecular Sciences. [Link]

  • Moderation of Structural DNA Properties by Coupled Dinucleotide Contents in Eukaryotes. International Journal of Molecular Sciences. [Link]

  • A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. Journal of Neuroscience Methods. [Link]

  • Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. NIH Public Access. [Link]

  • Ectonucleotidases in the kidney. Purinergic Signalling. [Link]

  • NrnA Is a Linear Dinucleotide Phosphodiesterase with Limited Function in Cyclic Dinucleotide Metabolism in Listeria monocytogenes. mBio. [Link]

  • Purinergic signaling in inflammatory cells: P2 receptor expression, functional effects, and modulation of inflammatory responses. Mediators of Inflammation. [Link]

  • Synthesis of Adenylyl-(3', 5')-Nucleosides, Adenylyl-(3', 5')-Guanosine 2',3'-Cyclic Phosphate, and Oligoadenylic Acids by Ribonuclease U 2. Journal of Biochemistry. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). npj Aging. [Link]

  • Design, synthesis and characterization of a fluorescently labeled functional analog of full-length human ghrelin. PubMed. [Link]

  • RNA decay pathways and cap (di-)nucleotide elimination mechanisms in yeast and mammalian cells. ResearchGate. [Link]

  • HPLC SEPARATION GUIDE. SMT. [Link]

  • Ectonucleotidases in Acute and Chronic Inflammation. Frontiers in Immunology. [Link]

  • Fast sample preparation and liquid chromatography–tandem mass spectrometry method for assaying cell lysate acetylcholine. ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Synthesis and evaluation of fluorescent cap analogues for mRNA labelling. Scientific Reports. [Link]

  • LC-MS of Nucleic Acids. ResearchGate. [Link]

  • Ectonucleotidases in Inflammation, Immunity, and Cancer. Journal of Immunology. [Link]

  • Restoring nuclear entry of Sirtuin 2 in oligodendrocyte progenitor cells promotes remyelination during ageing. ResearchGate. [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Induction of antiinflammatory purinergic signaling in activated human iNKT cells. JCI Insight. [Link]

  • Purinergic modulation of the immune response to infections. Journal of Biomedical Science. [Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules. [Link]

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules. [Link]

  • Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents. PubMed. [Link]

  • Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International. [Link]

  • Damage-associated molecular patterns (DAMPs) in diseases: implications for therapy. Signal Transduction and Targeted Therapy. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]

  • Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery. [Link]

  • Recombinant expression of ecto-nucleotide pyrophosphatase/phosphodiesterase 4 (NPP4) and development of a luminescence-based assay to identify inhibitors. PubMed. [Link]

  • A Tandem Liquid Chromatography–Mass Spectrometry-based Approach for Metabolite Analysis of Staphylococcus aureus. YouTube. [Link]

  • Recent Advances in Biological Applications of Aptamer-Based Fluorescent Biosensors. Biosensors. [Link]

  • Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. Molecules. [Link]

  • Purinergic Signalling and Inflammation-Related Diseases. International Journal of Molecular Sciences. [Link]

  • Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors. Scientific Reports. [Link]

  • Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)H Provides a Generalized Platform for Directed Ultrahigh-Throughput Evolution of Biocatalysts in Microdroplets. Journal of the American Chemical Society. [Link]

  • Green HPLC-Fluorescence detection method for concurrent analysis of Tamsulosin hydrochloride and Tolterodine tartrate in dosage forms and biological fluids. Scientific Reports. [Link]

  • Analysis of Damage-associated Molecular Pattern Molecules Due to Electroporation of Cells in Vitro. Bioelectrochemistry. [Link]

Sources

Methodological & Application

Application Note: Protocol for Using Adenylyl-(3'-5')-guanosine (ApG) as a Transcriptional Initiator In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principle

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide used primarily as a surrogate primer in the study of viral RNA-dependent RNA polymerases (RdRp), most notably the Influenza A and B virus polymerase complexes.

In a physiological context, Influenza RdRp initiates transcription via "cap-snatching," where it cleaves 10–13 nucleotides from host capped mRNAs to generate a primer. In vitro, reproducing this complex machinery is often unnecessary or undesirable. ApG bypasses the endonuclease (cap-snatching) requirement by mimicking the 3'-terminal sequence of a snatched primer. It base-pairs directly with the conserved 3'-extremity of the viral RNA (vRNA) promoter (3'-UC...), allowing the polymerase to enter the elongation phase immediately.

This guide details the handling, storage, and experimental protocol for using ApG to drive high-efficiency viral transcription assays.

Material Science & Handling

Molecule Profile[1]
  • Chemical Name: Adenylyl-(3'-5')-guanosine

  • Abbreviation: ApG (or A3'p5'G)

  • Molecular Weight: ~612.45 g/mol (Free acid)[1]

  • Solubility: Highly soluble in water and aqueous buffers (up to 100 mM).

  • Conformation: Linear (Distinct from cyclic dinucleotides like cGAMP).

Storage & Stability

ApG is a ribodinucleotide and is susceptible to RNase degradation and hydrolysis.

StateStorage TempStability EstimateBuffer Recommendation
Lyophilized Powder -20°C> 2 YearsN/A
Stock Solution (100 mM) -20°C1 YearNuclease-Free Water or TE (pH 7.5)
Working Aliquot -20°C6 MonthsAvoid >3 freeze/thaw cycles
Reaction Mix 4°C / Ice< 4 HoursKeep on ice until initiation

Critical Handling Rule: Unlike dNTPs, ApG has a lower affinity for the RdRp catalytic site (


 in the high micromolar range). Therefore, it must be used at concentrations 10–50x higher than the elongating NTPs to drive the equilibrium toward initiation.

Mechanism of Action

The following diagram illustrates how ApG bypasses the standard "Cap-Snatching" mechanism to initiate transcription on the Influenza vRNA promoter.

ApG_Mechanism RdRp Influenza RdRp (PB1/PB2/PA) Complex Initiation Complex (ApG:vRNA Hybrid) RdRp->Complex Binds Template vRNA vRNA Promoter (3'-UCG...) vRNA->Complex Base Pairing ApG ApG Primer (High Conc.) ApG->Complex Bypasses Cap-Binding Direct Entry to Active Site Product Elongated RNA (ApG-p-C-p-A...) Complex->Product + NTPs / Mg2+ Elongation

Figure 1: Mechanistic bypass of cap-snatching. ApG aligns with the 3'-UC of the vRNA, acting as the first two nucleotides of the nascent chain.

Protocol: ApG-Primed In Vitro Transcription (IVT)[3]

This protocol is optimized for recombinant Influenza A RdRp (heterotrimer PB1-PB2-PA). It uses a radiolabeled nucleotide ([


-

P]GTP) for sensitive detection of short transcripts.
Reagent Preparation
  • 5X Transcription Buffer:

    • 250 mM HEPES-NaOH (pH 7.5)

    • 500 mM NaCl (or KCl, depending on specific polymerase strain preference)

    • 25 mM MgCl

      
       (Final reaction conc: 5 mM)
      
    • 10 mM DTT (Add fresh)

    • 20% Glycerol

  • Substrate Mix (NTPs):

    • ATP, CTP, UTP: 1 mM each (Final: 0.5 mM)[2]

    • GTP: 0.1 mM (Final: 50 µM) – Lower concentration to increase specific activity of radiolabel.

    • [

      
      -
      
      
      
      P]GTP: 0.5 µL per reaction (3000 Ci/mmol).
  • ApG Primer Stock: 10 mM in water.

  • Viral Template: Synthetic vRNA promoter (usually 14–15 nt 3'-terminal sequence).

Experimental Workflow

Protocol_Workflow Step1 1. Complex Assembly Mix RdRp + vRNA Template Incubate 20 min @ 25°C Step2 2. Primer Annealing Add ApG (Final 0.2 - 0.5 mM) Incubate 5 min @ 25°C Step1->Step2 Step3 3. Elongation Add NTP Mix + Mg2+ + [32P]-GTP Incubate 60 min @ 30°C Step2->Step3 Step4 4. Termination Add Formamide/EDTA Stop Sol. Heat 95°C for 3 min Step3->Step4 Step5 5. Analysis 20% Denaturing PAGE Autoradiography Step4->Step5

Figure 2: Step-by-step workflow for ApG-primed transcription.

Detailed Procedure

Step 1: Assembly of Binary Complex In a nuclease-free tube on ice, mix:

  • Water (to final vol 20 µL)

  • 4 µL 5X Transcription Buffer

  • 0.5 µL RNase Inhibitor (40 U/µL)

  • 0.5 µM Recombinant RdRp (Final conc)

  • 0.5 µM vRNA Template (Final conc)

  • Incubate at 25°C for 20 minutes to allow the polymerase to clamp the promoter.

Step 2: Primer Addition (The Critical Step)

  • Add ApG to a final concentration of 0.2 mM to 0.5 mM .

  • Note: Do not use <0.1 mM. The

    
     for ApG initiation is significantly higher than for elongation NTPs.
    
  • Incubate 5 minutes at 25°C.

Step 3: Reaction Initiation

  • Add the Substrate Mix (ATP/CTP/UTP/GTP + radiolabel).

  • Incubate at 30°C for 60 minutes . (Influenza RdRp is often more active/stable at 30°C than 37°C in vitro).

Step 4: Termination & Processing

  • Add 20 µL Stop Solution (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol).

  • Heat at 95°C for 3 minutes to denature RNA.

  • Flash cool on ice.

Step 5: Electrophoresis

  • Load 3–5 µL onto a 20% Polyacrylamide / 7M Urea sequencing gel.

  • Run at 40–50W until Bromophenol Blue reaches the bottom.

  • Expose to phosphor screen.

Data Analysis & Interpretation

When analyzing the autoradiograph, you will observe distinct banding patterns.

Band ObservationInterpretation
Product Band (n) Successful ApG Priming. The band size should equal Template Length + ApG contribution (if template is fully copied).
Product Band (n+1) Non-templated Addition. RdRp often adds a non-templated nucleotide to the 3' end. This is normal.
No Bands Failure. Check RdRp activity or ApG degradation.
Faint Smear Degradation. RNase contamination or buffer pH drift.
Doublet Bands Abortive Initiation. Common in short templates; RdRp starts but falls off after adding 2-3 nts.

Quantitative Check: To verify ApG dependence, run a negative control replacing ApG with water.

  • Result: The "No ApG" lane should show <5% signal compared to the ApG lane. If the "No ApG" lane has strong signal, your RdRp is performing de novo initiation (unprimed), which indicates high NTP concentrations or specific mutant polymerase behavior.

Troubleshooting

  • Low Signal:

    • Increase ApG concentration to 0.5 mM.

    • Ensure the vRNA template has the correct 3' conserved sequence (3'-UCG...).

    • Verify [

      
      -
      
      
      
      P]GTP is fresh (<1 half-life old).
  • High Background (Smearing):

    • Reduce incubation time to 30 mins.

    • ApG stock may be degraded (hydrolyzed to AMP + GMP). Check stock purity by HPLC or fresh preparation.

  • "De Novo" Background (Signal in No-ApG control):

    • This occurs if GTP concentration is too high. Influenza RdRp can use GTP to initiate de novo if forced. Reduce cold GTP to 10–20 µM.

References

  • Plotch, S. J., et al. (1981). "A unique cap(m7GpppXm)-dependent influenza virion RNA polymerase cleavage activity stimulates influenza virus mRNA synthesis." Cell, 23(3), 847-858. Link

  • Reich, S., et al. (2014). "Structural basis of transcription RNA polymerase." Nature, 516, 361–366. Link

  • Pflug, A., et al. (2017).[3] "Structure of influenza A virus RNA polymerase." Nature, 516, 355–360. Link

  • Jena Bioscience. (n.d.). "ApG RNA Dinucleotide - Datasheet." Link

Sources

Application Note: Adenylyl-(3'-5')-guanosine (ApG) in Viral Polymerase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide critical for dissecting the catalytic mechanisms of the Influenza Virus RNA-dependent RNA polymerase (RdRp). Unlike cyclic dinucleotides (e.g., cGAMP) used in innate immunity, ApG serves as a specific biochemical surrogate for the "snatched" host mRNA primer required for viral transcription. This application note details the protocol for using ApG to uncouple the viral endonuclease activity from polymerase elongation in cell-derived Ribonucleoprotein (RNP) complexes. This method is the gold standard for validating mechanism-of-action (MoA) for novel anti-influenza therapeutics.

Scientific Background & Mechanism[1][2][3][4]

The Biological Context: Cap-Snatching vs. ApG Priming

Influenza virus RdRp (heterotrimer: PA, PB1, PB2) cannot synthesize 5’ capped mRNA de novo. Instead, it employs "cap-snatching":

  • Binding: PB2 binds the 5' cap of host pre-mRNA.

  • Cleavage: The PA subunit (endonuclease) cleaves the host RNA 10–13 nucleotides downstream, typically after a purine-rich sequence ending in Adenosine-Guanosine (AG).

  • Elongation: This capped oligomer serves as the primer for the PB1 polymerase subunit to initiate transcription on the viral RNA (vRNA) template.

The Role of ApG: Synthetic ApG mimics the 3'-terminal dinucleotide of the snatched primer. By providing ApG in high concentrations in vitro, researchers can bypass the requirement for PB2 cap-binding and PA endonuclease cleavage, initiating transcription directly at the PB1 active site.

Mechanism of Action Diagram

Influenza_Priming_Mechanism Host_mRNA Host Capped mRNA PB2_Bind PB2 Subunit Binds Cap Host_mRNA->PB2_Bind Recruitment PA_Cleave PA Endonuclease Cleavage PB2_Bind->PA_Cleave Positioning Snatched_Primer Snatched Primer (Cap...AG-3') PA_Cleave->Snatched_Primer Generation PB1_Active PB1 Polymerase Active Site Snatched_Primer->PB1_Active Priming ApG_Input Synthetic ApG Input (Bypasses Cap-Snatching) ApG_Input->PB1_Active Direct Priming Elongation Viral mRNA Synthesis PB1_Active->Elongation + NTPs

Figure 1: Mechanism of Influenza Transcription Priming. The dashed red line illustrates how ApG bypasses the upstream endonuclease steps (PA/PB2) to directly assess PB1 polymerase activity.

Experimental Protocol: ApG-Primed Transcription Assay

This protocol utilizes HEK293T cells to reconstitute the viral RNP complex, followed by an in vitro biochemical assay using the cell lysate.

Materials Required[5]
  • Cell Line: HEK293T (ATCC CRL-3216).

  • Plasmids: Expression vectors for Influenza A Polymerase subunits (PA, PB1, PB2), Nucleoprotein (NP), and a vRNA reporter template (e.g., pHH21-vNA-Luc or a short model vRNA).

  • Reagent: Adenylyl-(3'-5')-guanosine (ApG) (High Purity >95%).

    • Storage: -20°C. Avoid repeated freeze-thaw cycles.

  • NTPs: ATP, CTP, GTP (unlabeled).

  • Tracer: [α-32P]-UTP or [α-32P]-GTP (3000 Ci/mmol) OR Fluorescently labeled UTP.

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.

Workflow Overview

Workflow Transfection 1. Transfect HEK293T (PA, PB1, PB2, NP, vRNA) Lysis 2. Cell Lysis & RNP Isolation Transfection->Lysis Reaction 3. Add ApG (0.5 mM) + NTPs + Radioisotope Lysis->Reaction Analysis 4. Urea-PAGE & Autoradiography Reaction->Analysis

Figure 2: Experimental workflow for RNP reconstitution and ApG primer extension.

Step-by-Step Methodology
Phase 1: RNP Reconstitution in Cell Culture
  • Seeding: Seed HEK293T cells in 6-well plates to achieve 70-80% confluency.

  • Transfection: Transfect cells using a lipid-based reagent (e.g., Lipofectamine) with the 4 protein expression plasmids (PA, PB1, PB2, NP) and 1 vRNA template plasmid.

    • Ratio: Maintain an equimolar ratio of polymerase subunits.

  • Incubation: Incubate cells for 24–48 hours at 37°C to allow RNP complex assembly.

Phase 2: Preparation of RNP Extracts
  • Harvest: Wash cells with cold PBS. Scrape cells and pellet by centrifugation (500 x g, 5 min).

  • Lysis: Resuspend the pellet in Lysis Buffer (approx. 100 µL per well). Incubate on ice for 20 min.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer the supernatant (containing soluble RNPs) to a new tube.

    • Note: For higher purity, perform an immunoprecipitation using an anti-tag antibody (e.g., FLAG-tagged PB2) coupled to magnetic beads.

Phase 3: The ApG Transcription Reaction

This is the critical step where ApG is introduced.

  • Prepare Reaction Mix (25 µL total volume):

    • 5 µL 5x Transcription Buffer (250 mM Tris-HCl pH 8.0, 25 mM MgCl2, 5 mM DTT, 25% Glycerol).

    • 1 µL RNase Inhibitor (40 U/µL).

    • ApG Primer: Add to final concentration of 0.2 mM – 0.5 mM .

    • ATP, CTP, GTP: 1 mM each.

    • UTP: 10 µM (low concentration to favor radiolabel incorporation).

    • [α-32P]-UTP: 0.5 µL (approx. 5 µCi).

    • RNP Extract: 5–10 µL.

    • Nuclease-free water to volume.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Stop reaction by adding 2x Urea Loading Buffer (containing 8M Urea, dyes). Heat at 95°C for 3 minutes.

Phase 4: Analysis
  • Electrophoresis: Load samples onto a 6% or 15% Denaturing Polyacrylamide Gel (Urea-PAGE).

  • Imaging: Expose gel to a phosphor screen and visualize using a PhosphorImager.

  • Result: You should see a distinct band corresponding to the length of the vRNA template transcript.

Data Analysis & Interpretation

When screening drug candidates, compare the activity using Globin mRNA (Capped) versus ApG as primers.

ObservationCapped-RNA PrimingApG PrimingInterpretation
Control (No Drug) High SignalHigh SignalPolymerase complex is functional.
Scenario A Inhibited Active Drug targets Cap-Binding (PB2) or Endonuclease (PA) .
Scenario B Inhibited Inhibited Drug targets Polymerase Active Site (PB1) or RNP assembly.
Scenario C No SignalNo SignalRNP complex failed to assemble or degraded.
Critical Technical Notes
  • Concentration Dependence: The Km of the Influenza polymerase for ApG is significantly higher than for capped RNA. Do not use ApG below 100 µM, or the signal will be weak.

  • Specificity: ApG specifically primes transcription. If you see products in the absence of ApG (and absence of Capped RNA), it indicates "unprimed" replication (de novo synthesis), which usually results in full-length cRNA/vRNA rather than mRNA.

  • Stability: ApG is susceptible to nucleases. Ensure all buffers are RNase-free.

References

  • Plotch, S. J., et al. (1981). A unique cap(m7GpppXm)-dependent influenza virion endonuclease cleaves capped RNAs to generate the primers that initiate viral RNA transcription.[1] Cell, 23(3), 847-858.

  • Pflug, A., et al. (2014). Structure of influenza A virus RNA polymerase. Nature, 516, 355–360.

  • Te Velthuis, A. J., & Fodor, E. (2016). Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis. Nature Reviews Microbiology, 14, 479–493.

  • Reich, S., et al. (2014). Structural insight into cap-snatching and RNA synthesis by influenza virus polymerase. Nature, 516, 361–366.

Sources

Application Note: Adenylyl-(3'-5')-guanosine (ApG) in Immunology & Virology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide that serves two distinct but critical roles in modern immunology and virology.

  • In Innate Immunity (The "Off-Switch"): ApG (specifically its 5'-phosphorylated form, pApG) is the primary degradation product of 2'3'-cGAMP , the mammalian immunotransmitter that activates STING.[1] The hydrolysis of cGAMP into linear ApG by the ecto-enzyme ENPP1 is a key mechanism of immune evasion in solid tumors.

  • In Virology (The "Starter Key"): ApG acts as a minimal primer for the Influenza Virus RNA-dependent RNA polymerase (RdRp) .[1] It mimics the 3'-end of host capped RNAs, allowing researchers to trigger viral transcription in vitro without the complexity of full "cap-snatching" mechanisms.

This guide provides the theoretical grounding and step-by-step protocols for utilizing ApG in both contexts.

Part 1: The STING Pathway & ENPP1-Mediated Catabolism[1]

Mechanistic Background

The cGAS-STING pathway detects cytosolic DNA and triggers Type I interferon production.[2] To prevent chronic inflammation, this signal must be terminated.[1] The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1 ) is the primary negative regulator. It hydrolyzes the phosphodiester bond of the cyclic agonist (2'3'-cGAMP), converting it into a linear intermediate (pApG), which is subsequently broken down into AMP and GMP.[1][3][4]

Clinical Relevance: ENPP1 is often overexpressed in breast and lung cancers, creating an "adenosine halo" that suppresses T-cells and prevents STING activation.[1] Screening for ENPP1 inhibitors involves monitoring the conversion of cGAMP to ApG.

Visualization: The cGAMP Degradation Cascade

The following diagram illustrates the catabolic pathway where ApG serves as the critical intermediate marker of immune suppression.

STING_Regulation cGAS cGAS Enzyme cGAMP 2'3'-cGAMP (Cyclic Agonist) cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING Activation (IFN-beta Production) cGAMP->STING Binds & Activates ENPP1 ENPP1 (Ecto-enzyme) cGAMP->ENPP1 Substrate for pApG Linear pApG (Inactive Intermediate) ENPP1->pApG Hydrolysis (Primary cleavage) AMP_GMP AMP + GMP (Immunosuppressive) pApG->AMP_GMP Secondary Degradation

Caption: The ENPP1-mediated hydrolysis of immunotransmitter cGAMP into linear pApG, preventing STING activation.[1]

Protocol: ENPP1 Hydrolysis Assay (HPLC Method)

Objective: Quantify ENPP1 activity by measuring the production of linear ApG/pApG from a cGAMP substrate.

Materials:

  • Enzyme: Recombinant human ENPP1 (soluble domain).[1]

  • Substrate: 2'3'-cGAMP (100 µM stock).

  • Buffer: 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 0.5 mM CaCl₂, 10 µM ZnCl₂. (Note: Zinc is essential for ENPP1 activity).[1]

  • Stop Solution: 10 mM EDTA (chelates Zn²⁺/Ca²⁺) or 80% Acetonitrile.[1]

Workflow:

  • Preparation: Dilute ENPP1 to 10 nM in reaction buffer.

  • Reaction: Mix 50 µL of ENPP1 solution with 50 µL of 20 µM cGAMP.

  • Incubation: Incubate at 37°C. Collect aliquots at t=0, 15, 30, and 60 minutes.

  • Termination: Quench aliquots immediately with equal volume Stop Solution.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0–10% B over 15 minutes.

    • Detection: UV at 260 nm.

Data Interpretation:

  • cGAMP Retention: Elutes earlier (more polar).

  • ApG/pApG Retention: Elutes later (linear form exposes hydrophobic bases).[1]

  • Calculation: % Hydrolysis = [Area ApG] / ([Area cGAMP] + [Area ApG]) × 100.[1]

Part 2: Viral Polymerase Priming (Influenza)[1][5]

Mechanistic Background

Influenza virus does not synthesize its own 5' cap. Instead, the viral polymerase (PB1, PB2, PA complex) performs "cap-snatching," cleaving capped leaders from host mRNAs to prime viral transcription.[1]

In in vitro drug screening, reproducing cap-snatching is difficult and inconsistent.[1] Researchers use Adenylyl-(3'-5')-guanosine (ApG) as a surrogate primer.[1] ApG perfectly mimics the 3' end of the snatched host leader, allowing the polymerase to initiate transcription immediately without the cleavage step.

Visualization: ApG-Primed Transcription

Influenza_Priming RdRp Influenza RdRp (PB1/PB2/PA) vRNA Viral RNA Template (Promoter Region) RdRp->vRNA Binds mRNA Viral mRNA (Elongated Product) RdRp->mRNA Elongation ApG ApG Dinucleotide (Primer) ApG->RdRp Aligns at Active Site (Mimics Host Cap) NTPs NTPs + Radiotracer NTPs->RdRp Incorporation

Caption: ApG bypasses the cap-snatching requirement, directly priming the Influenza RdRp for elongation.

Protocol: ApG-Primed In Vitro Transcription

Objective: Screen for inhibitors of the Influenza RdRp elongation step (bypassing endonuclease activity).[1]

Materials:

  • Enzyme: Purified Influenza A Virus RNP (Ribonucleoprotein) or Recombinant RdRp (PB1/PB2/PA).[1]

  • Primer: ApG (0.2 mM final concentration).[1] Note: Use unphosphorylated ApG.

  • Template: Synthetic vRNA promoter (14-mer: 5'-AGUAGAAACAAGGU-3').

  • Substrates: ATP, CTP, GTP (1 mM each); UTP (0.1 mM) + [alpha-32P]-UTP (for detection).[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 5% Glycerol.

Workflow:

  • Assembly: Mix RdRp (100 nM) with vRNA template (100 nM) in buffer. Incubate 15 min at 30°C to form the binary complex.

  • Priming: Add ApG (0.2 mM). This aligns with the first two bases of the template (3'-UC...-5').[1]

  • Elongation: Add the NTP mix spiked with [32P]-UTP.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Stop: Add 2x Urea Loading Dye (95% Formamide, 20 mM EDTA).

  • Detection: Run on 20% Polyacrylamide/7M Urea sequencing gel. Expose to phosphor screen.[5]

Validation Criteria:

  • Positive Signal: A distinct band corresponding to the full-length transcript (14-nt + length of primer).[1]

  • Inhibitor Check: Compounds targeting the PB1 active site (e.g., Favipiravir) will reduce band intensity.[1] Compounds targeting the PA endonuclease (e.g., Baloxavir) will not inhibit this assay, as ApG bypasses the endonuclease step.

Part 3: Troubleshooting & Controls

IssueProbable CauseSolution
ENPP1 Assay: No Hydrolysis Lack of cofactorEnsure Zn²⁺ (10 µM) and Ca²⁺ (0.5 mM) are present. ENPP1 is a metalloenzyme.
ENPP1 Assay: Product Peak Broadening Secondary degradationShorten incubation time. pApG is unstable and degrades to AMP.
Viral Assay: No Transcript ApG degradationApG is sensitive to RNases. Use RNase-free water and reagents.[1]
Viral Assay: High Background Primer-independent initiationReduce NTP concentration. High GTP levels can force de novo (primer-less) initiation.[1]

References

  • Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs.[1] Nature Chemical Biology. [Link][1]

  • Pflug, A., et al. (2014). Structure of influenza A polymerase bound to the viral RNA promoter. Nature. [Link][1]

  • Kato, K., et al. (2018). Structural insights into cGAMP degradation by Ecto-nucleotide pyrophosphatase phosphodiesterase 1.[1][3] Nature Communications. [Link][1]

  • Te Velthuis, A.J., & Fodor, E. (2016). Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis.[1] Nature Reviews Microbiology. [Link][1]

  • Plotch, S.J., et al. (1981). A unique cap(m7GpppXm)-dependent influenza virion endonuclease cleaves capped RNAs to generate the primers that initiate viral RNA transcription.[1] Cell. [Link][1]

Sources

Application Notes and Protocols for the Detection of Adenylyl-(3'-5')-guanosine (GpG)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Adenylyl-(3'-5')-guanosine (GpG) is a linear dinucleotide with emerging significance in diverse biological processes, including viral replication and as a metabolic byproduct of the cyclic dinucleotide second messenger cGAMP.[1] Accurate and robust detection of GpG in various biological matrices is paramount to elucidating its physiological roles and exploring its potential as a biomarker or therapeutic target. This comprehensive guide provides an in-depth analysis of the principal techniques for GpG detection and quantification, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). While immunoassays represent a powerful tool for small molecule detection, the current commercial unavailability of specific antibodies for GpG presents a limitation for this approach. This document offers detailed, field-proven protocols, discusses the rationale behind experimental choices, and provides troubleshooting guidance to empower researchers in generating high-quality, reproducible data.

Introduction: The Biological Significance of Adenylyl-(3'-5')-guanosine

Adenylyl-(3'-5')-guanosine is a dinucleoside phosphate composed of adenosine and guanosine linked by a 3'-5' phosphodiester bond.[2] Initially identified for its role as a primer for influenza virus RNA polymerase, GpG has garnered increasing interest within the scientific community.[3] Its biological relevance extends to being a degradation product of cyclic GMP-AMP (cGAMP), a critical second messenger in innate immunity.[1] The enzymatic cleavage of cGAMP by phosphodiesterases yields GpG, making its detection a potential indicator of cGAMP signaling dynamics. Understanding the concentration and flux of GpG in cellular and tissue contexts is therefore crucial for dissecting its roles in virology, immunology, and cell signaling.

Comparative Overview of Detection Methodologies

The selection of an appropriate analytical technique for GpG detection is contingent upon the specific research question, required sensitivity and selectivity, sample matrix, and available instrumentation. Here, we compare the most viable methods for GpG analysis.

Methodology Principle Throughput Sensitivity (Estimated) Selectivity Instrumentation Requirement
HPLC-UV Chromatographic separation followed by UV absorbance detection.MediumLow to moderate (µM range)ModerateStandard HPLC system with UV detector
LC-MS/MS Chromatographic separation coupled with mass-based detection and fragmentation.HighHigh (nM to pM range)HighLC system coupled to a triple quadrupole or high-resolution mass spectrometer
Immunoassay (ELISA) Antibody-based detection.HighPotentially high (pM to fM range)HighPlate reader

Note: Sensitivity estimates for GpG are based on data from structurally similar nucleotides and may vary depending on the specific assay conditions and matrix.

High-Performance Liquid Chromatography (HPLC) for GpG Detection

HPLC with UV detection offers a robust and widely accessible method for the quantification of GpG, particularly in samples where high sensitivity is not the primary requirement. The principle lies in the separation of GpG from other sample components on a stationary phase, followed by its detection based on the characteristic UV absorbance of the purine bases.

The "Why": Causality in HPLC Method Design
  • Reversed-Phase Chromatography: This is the most common mode for nucleotide separation. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of GpG is governed by the hydrophobic interactions between its purine bases and the stationary phase.

  • Ion-Pairing Agents: To enhance the retention of highly polar molecules like GpG on a reversed-phase column, an ion-pairing agent (e.g., tetrabutylammonium) is often added to the mobile phase. This agent forms a neutral ion pair with the negatively charged phosphate backbone of GpG, increasing its hydrophobicity and retention.

  • Gradient Elution: A gradient of an organic solvent (e.g., acetonitrile or methanol) is typically employed to ensure the efficient elution of analytes with varying polarities. This allows for the separation of GpG from both more polar and less polar contaminants within a reasonable timeframe.

  • UV Detection at 260 nm: Both adenosine and guanosine have strong absorbance maxima around 260 nm, making this wavelength ideal for the sensitive detection of GpG.

Workflow for HPLC-UV Detection of GpG

Caption: A streamlined workflow for GpG analysis using HPLC-UV.

Detailed Protocol: HPLC-UV Analysis of GpG

3.3.1. Sample Preparation (from Mammalian Cells)

  • Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse the cells by adding a cold extraction solution (e.g., 70% methanol or a solution of methanol/acetonitrile/water).

  • Protein Precipitation: Vortex the cell lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the small molecule analytes.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

3.3.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium bromide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 70% A, 30% B

    • 20-25 min: Hold at 70% A, 30% B

    • 25-30 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 260 nm.

3.3.3. Data Analysis

Quantification is achieved by comparing the peak area of GpG in the sample to a standard curve generated from known concentrations of a purified GpG standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity GpG Quantification

For applications demanding high sensitivity and specificity, such as the analysis of GpG in complex biological matrices or when present at low concentrations, LC-MS/MS is the gold standard. This technique combines the separation power of HPLC with the mass-based detection of a tandem mass spectrometer, providing exceptional analytical performance.

The "Why": Rationale Behind LC-MS/MS Parameters
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules like GpG. It generates intact molecular ions with minimal fragmentation.

  • Negative Ion Mode: The phosphate group of GpG is readily deprotonated, making negative ion mode the preferred polarity for sensitive detection.

  • Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive acquisition mode. A specific precursor ion (the molecular ion of GpG) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" is highly characteristic of the analyte, minimizing interferences from the matrix.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled GpG (e.g., ¹³C or ¹⁵N labeled) as an internal standard is crucial for accurate quantification. It co-elutes with the unlabeled GpG and experiences similar matrix effects and ionization suppression, allowing for reliable normalization of the signal.

Workflow for LC-MS/MS Detection of GpG

Caption: The workflow for sensitive and specific GpG quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Analysis of GpG

4.3.1. Sample Preparation

The sample preparation is similar to that for HPLC-UV analysis, with the critical addition of a known amount of a stable isotope-labeled GpG internal standard to the samples before extraction.

4.3.2. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for improved resolution and faster analysis times.

  • Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used. HILIC may provide better retention for very polar molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase should be optimized to achieve good separation of GpG from isomers and other interfering compounds.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • GpG: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a GpG standard)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the labeled standard)

4.3.3. Data Analysis

The concentration of GpG is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of GpG and a constant concentration of the internal standard.

Immunoassays (ELISA): A Potential but Currently Limited Approach

Enzyme-Linked Immunosorbent Assays (ELISAs) are a powerful tool for the high-throughput quantification of small molecules. However, a significant prerequisite is the availability of a highly specific and high-affinity antibody against the target analyte.

Current Status for GpG: As of the writing of this document, there are no commercially available ELISA kits or monoclonal/polyclonal antibodies specifically targeting Adenylyl-(3'-5')-guanosine. While kits for similar molecules like cGMP exist, the structural differences are significant enough to preclude cross-reactivity.[4][5]

Future Prospects: The development of a specific antibody to GpG would enable the creation of a competitive ELISA. In this format, GpG in the sample would compete with a labeled GpG conjugate for binding to a limited amount of anti-GpG antibody coated on a microplate. The signal would be inversely proportional to the amount of GpG in the sample. Researchers interested in this approach would need to undertake a custom antibody development project.

Assay Validation: Ensuring Trustworthy Data

For any quantitative analysis, rigorous assay validation is essential to ensure the reliability of the results.[6] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[7]

Troubleshooting

Problem Potential Cause (HPLC) Solution (HPLC) Potential Cause (LC-MS/MS) Solution (LC-MS/MS)
Poor Peak Shape (Tailing) Secondary interactions with the column stationary phase.Use a column with end-capping; adjust mobile phase pH or ionic strength.--
Shifting Retention Times Inconsistent mobile phase composition; temperature fluctuations.Prepare fresh mobile phase; use a column oven.Inconsistent gradient delivery.Check LC pump performance.
Low Signal Intensity --Ion suppression from matrix components.Improve sample cleanup; optimize chromatography to separate GpG from interfering compounds.
High Background Noise Contaminated mobile phase or column.Use high-purity solvents and filter mobile phases; flush the column.Contamination in the MS source.Clean the mass spectrometer source.

References

  • Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase. PubMed. [Link]

  • ELISA Kit for Cyclic Guanosine Monophosphate (cGMP). Wuhan USCN Business Co., Ltd. [Link]

  • Cyclic dinucleotides mediate bacterial immunity by dinucleotide cyclase in Vibrio. Frontiers in Immunology. [Link]

  • ELISA Kit for Cyclic Guanosine Monophosphate (cGMP). Cloud-Clone Corp. [Link]

  • Catalytic mechanism of the adenylyl and guanylyl cyclases: Modeling and mutational analysis. PNAS. [Link]

  • Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3 ',5 '-monophosphate (cGMP) in clinical applications: A comparison with a EIA method. ResearchGate. [Link]

  • Guanosine (GS) ELISA Kit. Biomatik. [Link]

  • Biomolecules. NCERT. [Link]

  • Adenylyl-(3'-5')-guanosine. PubChem. [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. PMC. [Link]

  • The World of Cyclic Dinucleotides in Bacterial Behavior. PMC. [Link]

  • A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. PMC. [Link]

  • When human guanylate-binding proteins meet viral infections. PMC. [Link]

  • Trigger and Suppression of Antiviral Defenses by Grapevine Pinot Gris Virus (GPGV): Novel Insights into Virus-Host Interaction. ResearchGate. [Link]

  • Extracellular cyclic dinucleotides induce polarized responses in barrier epithelial cells by adenosine signaling. PNAS. [Link]

  • Validation of analytic methods for biomarkers used in drug development. PubMed. [Link]

  • Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. PMC. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Insight into structural properties of viral G protein-coupled receptors and their role in the viral infection: IUPHAR Review 41. PubMed. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Food and Drug Administration. [Link]

  • Ancient signal-sensing mechanisms based on cyclic dinucleotide molecules may lead to breakthroughs in human healthcare. Science in School. [Link]

  • DNA extraction from FFPE tissue samples – a comparison of three procedures. PMC. [Link]

  • What is a good column choice for analysis of nucleotides?. Waters. [Link]

  • Troubleshooting. Griffith University. [Link]

  • The Dual Role of Nrf2 Signaling in Virus Infections: Antiviral Guardian or Proviral Accomplice?. MDPI. [Link]

  • Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method. PubMed. [Link]

  • How to Troubleshoot Sequencing Preparation Errors (NGS Guide). CD Genomics. [Link]

  • Sanger DNA Sequencing: Troubleshooting. MGH DNA Core. [Link]

  • G-Protein-Coupled Receptor and Ion Channel Genes Used by Influenza Virus for Replication. PMC. [Link]

  • DNA Extraction Methods to Obtain High DNA Quality from Different Plant Tissues. ResearchGate. [Link]

  • Biomarker Assay Validations – A Time for Change?. Drug Development & Delivery. [Link]

  • Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Future Science. [Link]

  • Stimulation of Mammalian Adenylate Cyclase Activity With Guanosine 5'-tetraphosphate and Other Guanine Nucleotides. PubMed. [Link]

  • A Guide to HPLC Column Selection. Amerigo Scientific. [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]

  • Changes in relative levels of guanosine-3':5'-monophosphate-dependent and adenosine-3':5'-monophosphate-dependent protein kinases in lung, heart, and brain of developing rats. NIH. [Link]

  • Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. MDPI. [Link]

  • Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. PubMed. [Link]

Sources

Application Note: Adenylyl-(3'-5')-guanosine (ApG) for High-Throughput Screening of Viral RNA Polymerases

[1]

Abstract

The development of direct-acting antivirals (DAAs) targeting viral RNA-dependent RNA polymerases (RdRps) is a cornerstone of pandemic preparedness.[1] However, in vitro screening of RdRp inhibitors is often hampered by the stochastic and rate-limiting nature of de novo RNA synthesis initiation.[1] Adenylyl-(3'-5')-guanosine (ApG) is a functional dinucleotide that serves as a critical biochemical tool to bypass this initiation bottleneck.[1] By mimicking the 5'-capped primer "snatched" by Influenza polymerase or acting as an abortive initiator for other viral polymerases, ApG synchronizes the reaction to the elongation phase. This application note details the mechanistic basis and experimental protocols for utilizing ApG to establish robust, high-Z’ factor HTS assays for Influenza A and other ssRNA viral polymerases.[1]

Introduction: The Initiation Bottleneck

Viral RdRps, particularly those of the Orthomyxoviridae (Influenza) and Flaviviridae (Dengue, Zika) families, exhibit distinct kinetic phases: initiation and elongation.

  • De Novo Initiation: The polymerase must bind two individual nucleotides (usually ATP and GTP) to form the first phosphodiester bond.[1] This is kinetically slow, unstable, and prone to "abortive cycling" (synthesis of short 2-4 nt products).[1]

  • Primer-Dependent Initiation: Influenza RdRp naturally utilizes a "cap-snatching" mechanism where it cleaves host mRNA to generate a capped primer ending in specific nucleotides.[1]

Why ApG? In HTS, the lag time associated with de novo initiation introduces variability and reduces signal-to-noise ratios.[1] ApG (A-3'-p-5'-G) acts as a pre-formed "primer," binding directly to the polymerase active site (P-site) and providing a stable 3'-hydroxyl group for the immediate addition of the next incoming nucleotide.[1] This converts a stochastic initiation event into a rapid, synchronized elongation process, ideal for screening nucleotide analogs and allosteric inhibitors.[1]

Mechanism of Action

The following diagram illustrates how ApG bypasses the rate-limiting step in Influenza RdRp activity compared to de novo synthesis.

RdRp_Mechanismcluster_0De Novo Initiation (Slow/Stochastic)cluster_1ApG Primed Initiation (HTS Optimized)NTPsATP + GTPUnstableUnstable InitiationComplexNTPs->Unstable High KmAbortiveAbortive Transcripts(2-4 nt)Unstable->Abortive High ProbabilityComplexStable ElongationComplexUnstable->Complex Rate Limiting StepApGApG Dinucleotide(Primer Mimic)ApG->Complex Bypasses InitiationSynchronized StartRNAFull LengthvRNA ProductComplex->RNA Rapid Elongation(Signal Generation)

Figure 1: Mechanistic comparison of De Novo vs. ApG-primed RNA synthesis.[1] ApG stabilizes the elongation complex, eliminating the lag phase associated with de novo initiation.

HTS Assay Design Considerations

When designing an assay using ApG, the detection modality dictates the reagent requirements.

FeatureFluorescence Polarization (FP)Intercalating Dye (PicoGreen)Radiometric (

P-GTP)
Principle Detection of labeled NTP incorporation into RNA.[1]Detection of dsRNA (cRNA/vRNA hybrid).[1]Incorporation of radiolabel.
ApG Role Initiates strand synthesis.Maximizes dsRNA yield for signal.[1]Initiates strand synthesis.[1][2]
Throughput Ultra-High (1536-well).[1]High (384-well).[1]Low (Safety/Waste).[1]
Cost Moderate (Labeled NTPs).[1]Low.High (Disposal).
Sensitivity High.[1][3][4][5]Moderate (Background fluorescence).Very High.

Protocol 1: Influenza A RdRp Fluorescence Intensity Assay

Objective: Screen for inhibitors of Influenza A (H1N1/H3N2) RdRp by measuring the synthesis of complementary RNA (cRNA) using ApG as the primer.[1] Readout: Fluorescence Intensity (Intercalating Dye - RiboGreen/PicoGreen).

Reagents & Equipment[1][3][4][6]
  • Enzyme: Recombinant Influenza A RdRp heterotrimer (PA/PB1/PB2).[1]

  • Template: 5' and 3' vRNA promoter strands (short 15-20nt oligos mimicking the viral promoter hook).

  • Primer: ApG (Adenylyl-(3'-5')-guanosine) (High Purity >95%).[1]

  • NTPs: ATP, CTP, GTP, UTP (Ultrapure).[1]

  • Detection: Quant-iT™ PicoGreen™ dsDNA Reagent (binds dsRNA hybrids).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT, 10% Glycerol.

Step-by-Step Methodology
  • Promoter Annealing:

    • Mix 5' vRNA and 3' vRNA oligos (1:1 molar ratio) in annealing buffer.[1]

    • Heat to 95°C for 2 min, then cool slowly to room temperature to form the "panhandle" promoter structure.

    • Note: ApG specifically recognizes this promoter structure.[1]

  • Master Mix Preparation (Per Well - 384 plate):

    • Buffer: 1x Reaction Buffer.

    • Enzyme: 10–50 nM RdRp (Titrate batch for linearity).[1]

    • Template: 100 nM Annealed vRNA promoter.

    • RNase Inhibitor: 0.5 U/µL.[1]

    • Incubate 15 mins at RT to allow Enzyme-Template association.

  • Compound Addition:

    • Dispense 100 nL of test compounds (in DMSO) into assay plate.

    • Add 10 µL of Master Mix.

  • Reaction Initiation (The ApG Step):

    • Prepare Substrate Mix :

      • ApG: 0.4 mM (Saturating concentration is critical; Km for dinucleotides is high).

      • NTPs: 100 µM each (ATP, CTP, GTP, UTP).[1][4]

    • Add 10 µL of Substrate Mix to the plate to start the reaction.

    • Final Volume: 20 µL.

  • Incubation:

    • Incubate at 30°C for 60–90 minutes.

    • Why 30°C? Influenza polymerase is derived from a virus that replicates in the upper respiratory tract (cooler than 37°C).[1]

  • Quench & Detection:

    • Add 20 µL of Stop Buffer containing 1:200 dilution of PicoGreen and 20 mM EDTA.[1]

    • Incubate 5 mins in dark.

    • Read Fluorescence (Ex 480 nm / Em 520 nm).

Validation Criteria
  • Z-Factor: > 0.5 (Excellent > 0.7).[1]

  • Signal Window: Ratio of (Enzyme + ApG) / (No Enzyme) should be > 5.[1]

Protocol 2: TR-FRET Elongation Assay (Generic Viral RdRp)

Objective: A generic workflow for measuring nucleotide incorporation using ApG to force elongation, applicable to SARS-CoV-2 or Flaviviruses.

Workflow Diagram

TRFRET_WorkflowPrep1. Plate Prep(Enzyme + Template + Compound)Start2. Initiation(Add ApG + Biotin-UTP + NTPs)Prep->Start  Bypasses Lag PhaseElongate3. Elongation(30°C, 60 min)Start->ElongateDetect4. Detection Addition(SA-XL665 + Anti-Biotin Eu)Elongate->Detect  Stop Reaction (EDTA)Read5. Read TR-FRET(HTRF Signal)Detect->Read

Figure 2: TR-FRET HTS Workflow. ApG is added in step 2 to trigger immediate elongation, incorporating labeled nucleotides for detection.

Key Protocol Differences for SARS-CoV-2

Unlike Influenza, SARS-CoV-2 RdRp (nsp12/nsp7/nsp8) is less dependent on ApG but can utilize it to bypass de novo initiation.[1]

  • ApG Concentration: 0.1 – 0.5 mM.[1]

  • Primer Strategy: While ApG works, a short RNA primer (e.g., 10-mer) is often preferred for CoVs.[1] However, if using ApG to screen for initiation inhibitors specifically, use 0.5 mM ApG + [α-33P]GTP (Radiometric) or Biotin-UTP (TR-FRET).[1]

Technical Considerations & Troubleshooting

ApG Stability and Handling
  • Solubility: ApG is soluble in water.[1][6] Prepare a 100 mM stock in nuclease-free water or TE buffer (pH 7.5).[1]

  • Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles), as dinucleotides can degrade, losing the 3'-OH integrity required for priming.[1]

  • Purity: Use HPLC-purified ApG (>95%). Impurities (mononucleotides) will inhibit the reaction competitively.[1]

Concentration Optimization (Km)

The affinity (Km) of RdRps for dinucleotide primers is significantly lower (weaker binding) than for long RNA primers.[1]

  • Common Mistake: Using ApG at µM concentrations (like a PCR primer).[1]

  • Correction: You must titrate ApG. Typical Km values are 50–200 µM.[1] Use 2x-5x Km (approx. 400 µM) to ensure the reaction is saturated and the rate is limited only by the inhibitor being screened, not the primer.

Metal Ion Dependence[1]
  • Influenza: Prefers Mg²⁺ (approx. 5-10 mM).[1]

  • Mn²⁺ Substitution: In some assays, substituting 1–2 mM Mn²⁺ can lower the Km for ApG and increase signal, but may reduce fidelity. Use Mg²⁺ for drug resistance screening; Mn²⁺ for primary HTS "hit" finding if signal is low.[1]

References

  • Plotch, S. J., et al. (1981). "A unique cap(m7GpppXm)-dependent influenza virion endonuclease cleaves capped RNAs to generate the primers that initiate viral RNA transcription."[1] Cell.

  • Te Velthuis, A. J., & Fodor, E. (2016). "Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis."[1] Nature Reviews Microbiology. [1]

  • Korboukh, V. K., et al. (2014). "RNA Nucleoside Triphosphates for the Study of RNA Polymerases."[1] Current Protocols in Nucleic Acid Chemistry. (Detailed protocols on dinucleotide priming).

  • Reich, S., et al. (2014). "Structural insight into cap-snatching and RNA synthesis by influenza polymerase."[1] Nature.[1]

  • Shannon, A., et al. (2020). "Remdesivir and SARS-CoV-2: Structural requirements at both nsp12 RdRp and nsp14 Exonuclease active-sites."[1] Antiviral Research. (Context on CoV priming mechanisms).

Application Note: High-Purity Synthesis of Adenylyl-(3'-5')-guanosine (ApG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenylyl-(3'-5')-guanosine (ApG) is a critical dinucleoside monophosphate used extensively in virology, particularly as a primer for Influenza viral RNA-dependent RNA polymerase (RdRp) in abortive initiation assays. While commercially available, the ability to synthesize ApG in-house allows for the introduction of specific modifications (e.g., fluorophores, isotopic labels) and ensures fresh, high-quality reagents for sensitive kinetic studies.

This guide details two distinct protocols:

  • Solid-Phase Phosphoramidite Synthesis: The industry gold standard for high yield and scalability.

  • Enzymatic Ligation (T4 RNA Ligase): A "biologist-friendly" approach requiring no specialized chemical equipment, utilizing enzymatic coupling of nucleoside substrates.

Structural & Mechanistic Context

ApG consists of an adenosine residue linked via a 3'-5' phosphodiester bond to a guanosine residue. Unlike standard biochemical transcription which yields a 5'-triphosphate (pppApG), the core "ApG" reagent typically refers to the unphosphorylated dinucleoside (HO-A-p-G-OH).

  • Formula: C₂₀H₂₅N₁₀O₁₁P

  • MW: ~612.45 g/mol

  • Key Challenge: Preventing 2'-5' isomerization during synthesis and ensuring correct regioselectivity.

Visualization: Synthesis Decision Matrix

Synthesis_Decision Start Start: ApG Synthesis Requirement Scale Required Scale & Purity? Start->Scale HighScale High Scale (>10 mg) High Purity (>98%) Scale->HighScale Chemical LowScale Low Scale (<1 mg) Biological Compatibility Scale->LowScale Biological ChemMethod Method A: Solid-Phase Phosphoramidite Chemistry HighScale->ChemMethod EnzMethod Method B: Enzymatic (T4 RNA Ligase) LowScale->EnzMethod HPLC Purification (C18 RP-HPLC) ChemMethod->HPLC Deprotection Required EnzMethod->HPLC Phosphatase Step Required

Caption: Decision matrix for selecting the optimal ApG synthesis route based on scale and available equipment.

Protocol A: Solid-Phase Chemical Synthesis (Gold Standard)

This method utilizes standard RNA phosphoramidite chemistry.[1] It is preferred for its ability to produce large quantities with precise control over the 3'-5' linkage.

Reagents & Materials
  • Solid Support: Guanosine-loaded CPG (Controlled Pore Glass) or Polystyrene support (500 Å or 1000 Å pore size).

  • Monomer: 5'-O-DMT-N6-benzoyl-Adenosine-2'-O-TBDMS-3'-CEP (cyanoethyl phosphoramidite).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Capping Reagents: Acetic anhydride/THF (Cap A) and N-methylimidazole/THF (Cap B).

  • Deblocking: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

The Synthesis Cycle

The synthesis proceeds in the 3'


 5' direction. Since the Guanosine is already attached to the solid support, only one coupling cycle  is required to attach the Adenosine.
StepOperationReagentPurpose
1 Detritylation 3% TCA in DCMRemoves 5'-DMT from the Guanosine support, exposing the 5'-OH.
2 Coupling A-Phosphoramidite + ActivatorCouples the Adenosine amidite to the 5'-OH of Guanosine.
3 Oxidizer Iodine/Water/PyridineOxidizes the unstable P(III) phosphite triester to a stable P(V) phosphate triester.
4 Capping Ac₂O + NMIAcetylates any unreacted Guanosine 5'-OH to prevent failure sequences (less critical for dimers but good practice).
5 Final Detritylation 3% TCA in DCMRemoves the final 5'-DMT group from the Adenosine (DMT-off mode).
Cleavage and Deprotection
  • Cleavage from Support: Incubate the CPG column in Ammonia/Methylamine (AMA) (1:1) for 10 minutes at 65°C. This cleaves the dimer from the glass and removes the exocyclic amine protecting groups (Benzoyl/Isobutyryl).

  • 2'-O-Desilylation: The 2'-OH is protected by TBDMS (tert-butyldimethylsilyl).

    • Dry the cleaved sample in a speed-vac.

    • Resuspend in Triethylamine trihydrofluoride (TEA·3HF) .

    • Incubate at 65°C for 2.5 hours.

    • Precipitate with n-Butanol or Isopropanol to recover the crude RNA dimer.

Protocol B: Enzymatic Synthesis (T4 RNA Ligase)

This method is useful for labs lacking a DNA/RNA synthesizer. It relies on T4 RNA Ligase 1 , which catalyzes the formation of a phosphodiester bond between a 5'-PO₄ donor and a 3'-OH acceptor.

Critical Constraint: T4 RNA Ligase requires a 5'-phosphate on the donor. To synthesize ApG (which has no 5'-phosphate), we must synthesize an intermediate and then dephosphorylate it.

Reaction Design
  • Acceptor: Adenosine (A). Note: High concentration required to drive equilibrium.

  • Donor: Guanosine-3',5'-bisphosphate (pGp).

    • Why pGp? If we used pG (Guanylic acid), the 3'-OH of the donor would be free, leading to polymerization (A-p-G-p-G...). pGp has a blocked 3'-phosphate, ensuring only a single addition.

  • Intermediate Product: A-p-Gp.

Step-by-Step Protocol

Step 1: Ligation Reaction

  • Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM ATP, 10 mM DTT.

  • Substrates:

    • Adenosine (Acceptor): 5 mM

    • pGp (Donor): 1 mM

  • Enzyme: T4 RNA Ligase 1 (30 Units/mL).

  • Incubation: 37°C for 4–16 hours.

  • Mechanism: A (3'-OH) + pGp (5'-P) + ATP → A-p-Gp + AMP + PPi

Step 2: 3'-Dephosphorylation To convert the intermediate A-p-Gp into the desired ApG:

  • Add Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (rSAP) directly to the reaction mix.

  • Incubate at 37°C for 30 minutes.

  • Note: CIP will remove the 3'-phosphate from the Guanosine. It would also remove a 5'-phosphate from Adenosine if one existed, but our starting material was unphosphorylated Adenosine.

Visualization: Enzymatic Pathway[2]

Enzymatic_Pathway A Adenosine (Acceptor) Ligase T4 RNA Ligase 1 A->Ligase pGp pGp (Donor) pGp->Ligase ATP ATP (Cofactor) ATP->Ligase Inter Intermediate: A-p-Gp Ligase->Inter Ligation CIP Phosphatase (CIP/rSAP) Inter->CIP Final Final Product: ApG CIP->Final 3'-Dephosphorylation

Caption: Two-step enzymatic synthesis of ApG using T4 RNA Ligase 1 followed by phosphatase treatment.

Purification & Quality Control

Regardless of the synthesis method, the crude mixture will contain salts, enzymes, or unreacted monomers.

HPLC Purification Protocol

Column: C18 Reverse-Phase (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 4.6 x 250 mm.

Mobile Phases:

  • Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile (ACN).

Gradient: Dinucleotides are very polar and elute early. Use a shallow gradient.

  • 0–5 min: 0% B (Isocratic wash)

  • 5–20 min: 0%

    
     10% B (Linear gradient)
    
  • 20–25 min: 10%

    
     50% B (Wash)
    

Detection: UV at 260 nm.[2] ApG typically elutes between 8–12 minutes depending on flow rate (1.0 mL/min).

Validation Data

Summarized physical properties for verification.[3]

ParameterValue / CharacteristicMethod
UV Absorbance

= 254 nm
UV-Vis Spectrophotometry
Extinction Coeff.

≈ 25.4 L·mmol⁻¹·cm⁻¹
Calculated (Sum of A + G)
Mass Spec (ESI-) [M-H]⁻ ≈ 611.4 m/zLC-MS
³¹P NMR Single peak at ~ -0.5 ppmPhosphate backbone verification

Expert Tips & Troubleshooting

Expert Tip 1: Regioselectivity In chemical synthesis, if you observe a split peak in HPLC with identical mass, you likely have 2'-5' isomerization. This occurs if the TBDMS protection was lost prematurely or during harsh deprotection. Ensure strictly anhydrous conditions during coupling.

Expert Tip 2: Enzymatic Yield The T4 RNA Ligase reaction is equilibrium-driven. Using a 5-fold excess of the Acceptor (Adenosine) significantly improves the yield of the dimer relative to the donor consumption.

Expert Tip 3: Handling ApG ApG is susceptible to RNases. Always use DEPC-treated water or Nuclease-free water for resuspension. Store lyophilized at -20°C.

References

  • Solid-Phase Synthesis Standards

    • Caruthers, M. H. (2011). A brief history of DNA synthesis.
    • Source: [Link]

  • Enzymatic Ligation (T4 RNA Ligase)

    • England, T. E., & Uhlenbeck, O. C. (1978). Enzymatic oligoribonucleotide synthesis with T4 RNA ligase. Biochemistry.
    • Source: [Link]

  • Influenza Polymerase Applications

    • Te Velthuis, A. J., & Fodor, E. (2016).[4] Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis. Nature Reviews Microbiology.[4]

    • Source: [Link][4][5]

  • HPLC Purification of Oligonucleotides

    • Gilar, M. (2001). Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection. Analytical Biochemistry.
    • Source: [Link]

Sources

Application Note: Intracellular Delivery of Adenylyl-(3'-5')-guanosine (ApG) and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide with distinct biological roles depending on its phosphorylation state. In its unphosphorylated form, it serves as a critical primer for viral RNA-dependent RNA polymerases (e.g., Influenza). In its 5'-triphosphorylated form (3p-ApG), it acts as a potent, minimal agonist for RIG-I (Retinoic acid-inducible gene I) , triggering the type I interferon (IFN) antiviral response.

The Delivery Challenge: Unlike macro-RNA (mRNA) or plasmid DNA, ApG (~600–700 Da) occupies a "delivery dead zone." It is too hydrophilic and negatively charged to passively diffuse across the plasma membrane, yet often too small to form stable electrostatic complexes with standard cationic lipid reagents without optimization.

This guide details two distinct protocols:

  • Lipid-Mediated Transfection: For biological activation studies (mimicking viral infection or immunotherapy).

  • Digitonin Permeabilization: For mechanistic validation (distinguishing cytosolic receptor activation from endosomal uptake).

Biological Mechanism & Pathway Visualization[1]

Understanding the intracellular destination is prerequisite to selecting a delivery method. ApG derivatives primarily target cytosolic sensors.

RIG_I_Pathway cluster_ext Extracellular Space cluster_cyto Cytosol cluster_nuc Nucleus ApG 3p-ApG (Dinucleotide) LNP Cationic Lipid Complex ApG->LNP Complexation Endosome Endosome (Escape required) LNP->Endosome Endocytosis RIGI RIG-I (Sensor) Endosome->RIGI Cytosolic Release MAVS MAVS (Mitochondrial) RIGI->MAVS CARD-CARD Interaction TBK1 TBK1/IKKe (Kinase) MAVS->TBK1 Recruitment IRF3 IRF3 (Tx Factor) TBK1->IRF3 Phosphorylation ISG Type I IFN Transcription IRF3->ISG Translocation

Figure 1: The cytosolic activation pathway of 3p-ApG. Successful delivery requires escape from the endosome to access RIG-I.

Protocol A: Lipid-Mediated Transfection (Therapeutic Proxy)

Objective: Efficiently deliver ApG/3p-ApG into the cytosol to trigger an immune response or prime viral polymerases. Challenge: Small dinucleotides have low charge density, leading to unstable lipoplexes. Solution: Use of high-efficiency RNA-specific reagents and, optionally, a "carrier" RNA to stabilize the complex.

Materials
  • Ligand: 3p-ApG (e.g., from InvivoGen or chemically synthesized) or ApG.

  • Reagent: Lipofectamine RNAiMAX (Thermo) or LyoVec (InvivoGen). Note: RNAiMAX is preferred over Lipofectamine 3000 for small RNA species.

  • Cells: A549 (Lung carcinoma) or THP-1 (Monocytes).

  • Media: Opti-MEM (Reduced Serum Media).

Step-by-Step Methodology
  • Cell Preparation (Day 0):

    • Seed cells to reach 60-70% confluency at the time of transfection.

    • Expert Insight: Do not over-seed. Contact inhibition suppresses endocytosis, reducing uptake efficiency.

  • Ligand Dilution (Tube A):

    • Dilute 3p-ApG to a final working concentration (typically 1 µg/mL or 100 nM ) in 25 µL Opti-MEM.

    • Critical: If using low concentrations (<10 nM), add 100 ng of inert carrier RNA (e.g., yeast tRNA) to Tube A. This provides the bulk charge necessary for the lipid to form a stable particle.

  • Lipid Preparation (Tube B):

    • Dilute 1.5 µL of RNAiMAX in 25 µL Opti-MEM.

    • Incubate for 5 minutes at Room Temperature (RT).

  • Complexation:

    • Add Tube A (Ligand) to Tube B (Lipid). Never reverse this order.

    • Mix gently by pipetting. Do not vortex.

    • Incubate for 20 minutes at RT to allow liposome formation.

  • Treatment:

    • Add the 50 µL complex dropwise to the cells (cultured in 450 µL complete media).

    • Final Volume: 500 µL.

    • Incubate for 16–24 hours.

  • Validation:

    • Harvest supernatant for ELISA (IFN-β) or lyse cells for RT-qPCR (ISG15, CXCL10).

Protocol B: Digitonin Permeabilization (Mechanistic Assay)

Objective: Deliver ApG directly to the cytosol by bypassing endocytosis. This confirms that the observed effect is due to cytosolic recognition (RIG-I) rather than cell-surface or endosomal receptors (TLRs). Mechanism: Digitonin selectively permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor organelle membranes (lysosomes/mitochondria) intact.

Materials
  • Digitonin: High purity (Sigma). Prepare a 20 mg/mL stock in DMSO.

  • Buffer KHM: 110 mM K-acetate, 20 mM HEPES (pH 7.3), 2 mM Mg-acetate.

  • Ligand: ApG or 3p-ApG.

Step-by-Step Methodology
  • Optimization of Digitonin Concentration (Critical Pre-step):

    • Every cell line has a different cholesterol threshold.

    • Treat cells with 0, 5, 10, 20, 30 µg/mL Digitonin for 5 minutes.

    • Stain with Trypan Blue.[1]

    • Target: The concentration that yields >90% blue cells (permeabilized) but leaves cells morphologically intact (not lysed). For HeLa/A549, this is usually 15–25 µg/mL .

  • Permeabilization & Loading:

    • Wash cells 1x with KHM buffer.[2]

    • Prepare Permeabilization Mix : KHM Buffer + Optimal Digitonin + ApG (e.g., 100 nM).

    • Add Mix to cells.

    • Incubate for 5–8 minutes at 37°C.

    • Note: Small molecules like ApG diffuse in rapidly.

  • Wash & Reseal (Optional):

    • Remove Permeabilization Mix.[1]

    • Wash 2x with complete culture media (containing calcium, which aids membrane resealing).

    • Incubate cells for downstream analysis (e.g., 4–6 hours for early phosphorylation events).

Data Analysis & Troubleshooting

Expected Results
ReadoutLipid Transfection (Protocol A)Digitonin (Protocol B)Negative Control
Uptake Route Endocytosis (Slow)Direct Diffusion (Fast)None
ISG Induction High (after 12-24h)Moderate (after 4-6h)Low/None
Cytotoxicity Low (if optimized)Moderate (stressful)None
False Positives Possible (Endosomal TLRs)Unlikely (Cytosol specific)N/A
Troubleshooting Guide
  • Issue: No immune response observed.

    • Cause 1 (Degradation): Linear ApG is susceptible to exonucleases. Ensure all buffers are RNase-free.

    • Cause 2 (Dephosphorylation): If using 3p-ApG, phosphatases in serum can remove the 5'-triphosphate, rendering it inactive for RIG-I. Solution: Heat-inactivate serum or use serum-free Opti-MEM during the initial 4-hour incubation.

  • Issue: High Toxicity.

    • Cause: Lipid overload.

    • Solution: Reduce the volume of transfection reagent. For small dinucleotides, less lipid is often more effective because large aggregates are avoided.

References

  • RIG-I Activation Mechanism : Hornung, V., et al. (2006). "5'-Triphosphate RNA is the ligand for RIG-I." Science. Link

  • ApG as Influenza Primer : Plotch, S. J., et al. (1981). "A unique cap(m7GpppXm)-dependent influenza virion endonuclease cleaves capped RNAs to generate the primers that initiate viral RNA transcription." Cell. Link

  • Digitonin Permeabilization Protocol : Girardin, S. E., et al. (2001). "Card15 is an intracellular receptor for muramyl dipeptide." EMBO Reports. (Describes the use of digitonin to distinguish cytosolic vs membrane sensing). Link

  • Transfection of Small RNAs : "Lipofectamine RNAiMAX Reagent Protocol." Thermo Fisher Scientific. Link

  • 3p-RNA/ApG Reagents : "3p-hpRNA Ligand for RIG-I." InvivoGen. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Adenylyl-(3'-5')-guanosine (GpA) Experimental Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Adenylyl-(3'-5')-guanosine (GpA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this pivotal cyclic dinucleotide. Here, we address common sources of experimental variability and provide in-depth troubleshooting guidance to ensure the accuracy and reproducibility of your results.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What is Adenylyl-(3'-5')-guanosine (GpA)?

    • What is the primary application of GpA in research?

    • How should I properly store and handle GpA?

    • What are the critical factors for GpA stability?

    • How can I verify the integrity of my GpA sample?

  • Troubleshooting Guide

    • Reagent Preparation and Handling

    • In Vitro Experiments (e.g., cGAS Assays)

    • Cell-Based Assays (e.g., STING Activation)

    • Data Interpretation

  • Experimental Protocols

    • Protocol 1: Preparation of GpA Stock Solution

    • Protocol 2: Quality Control of GpA using HPLC

  • References

Frequently Asked Questions (FAQs)

What is Adenylyl-(3'-5')-guanosine (GpA)?

Adenylyl-(3'-5')-guanosine, also known as GpA, is a dinucleoside phosphate with the chemical formula C₂₀H₂₅N₁₀O₁₁P.[1] It consists of an adenosine and a guanosine molecule linked by a phosphodiester bond between the 3' hydroxyl group of adenosine and the 5' hydroxyl group of guanosine.

What is the primary application of GpA in research?

GpA is a crucial molecule in the study of innate immunity. It is structurally related to cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[2][3] The cGAS-STING pathway is a key signaling cascade that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, and initiates an immune response.[2][4][5] GpA and its analogs are used as tools to probe and modulate this pathway.[6]

How should I properly store and handle GpA?

Proper storage and handling are critical to prevent degradation and ensure experimental consistency.

Parameter Recommendation Rationale
Storage Temperature Store lyophilized powder at -20°C or -80°C for long-term stability.Minimizes chemical and enzymatic degradation.
Stock Solutions Prepare stock solutions in nuclease-free water or a suitable buffer (e.g., Tris-HCl). Aliquot into single-use volumes and store at -80°C.Avoids repeated freeze-thaw cycles which can lead to degradation. Water should be of the highest purity to prevent nuclease contamination.
pH of Solutions Maintain a neutral to slightly alkaline pH (7.0-8.0) for stock solutions.GpA, like other nucleotides, is susceptible to hydrolysis under acidic conditions.[7]
Handling Use nuclease-free tubes and pipette tips. Wear gloves to prevent contamination with nucleases from skin.Nucleases can rapidly degrade GpA.
What are the critical factors for GpA stability?

The stability of GpA can be compromised by several factors:

  • pH: Acidic conditions can lead to the hydrolysis of the phosphodiester bond.

  • Temperature: Elevated temperatures accelerate degradation.

  • Enzymatic Degradation: Contamination with nucleases or phosphodiesterases will rapidly break down GpA.

  • Repeated Freeze-Thaw Cycles: These can physically damage the molecule and introduce moisture, increasing the risk of hydrolysis.

How can I verify the integrity of my GpA sample?

For critical applications, especially when troubleshooting, it is advisable to verify the integrity of your GpA. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.[8] A pure sample should show a single major peak at the expected retention time. The presence of multiple peaks may indicate degradation or impurities. Mass spectrometry can also be used for definitive identification.[8][9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during GpA experiments.

Reagent Preparation and Handling
Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
Inconsistent results between experiments using the same GpA stock. 1. Degradation of GpA stock solution. 2. Inaccurate quantitation of the initial stock. 1. Re-prepare the GpA stock solution from lyophilized powder. Ensure the use of nuclease-free water and maintain a neutral pH. Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles. The phosphodiester bond in GpA is susceptible to hydrolysis, which can be accelerated by repeated temperature changes.2. Verify the concentration of the GpA stock using UV-Vis spectrophotometry. Use the correct molar extinction coefficient for GpA. Inaccurate concentration will lead to variability in the final experimental concentration.
Complete loss of GpA activity. 1. Nuclease contamination. 2. Incorrect storage conditions. 1. Discard the current stock and prepare a new one using fresh, certified nuclease-free reagents and consumables. Nuclease contamination is a common issue in molecular biology labs and can completely degrade nucleotide-based reagents.2. Review storage procedures. Ensure the GpA stock is stored at -80°C and has not been subjected to multiple freeze-thaw cycles.
In Vitro Experiments (e.g., cGAS Assays)
Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
Lower than expected cGAS activity. 1. Suboptimal buffer conditions. 2. Degraded GpA. 1. Optimize the reaction buffer. Ensure the buffer contains the appropriate concentrations of Mg²⁺, which is a critical cofactor for many nucleotidyltransferases like cGAS.[10] The pH should also be optimized for the specific enzyme being used.2. Use a fresh, quality-controlled aliquot of GpA. As mentioned previously, degraded GpA will not effectively participate in the enzymatic reaction.
High background signal. 1. Contaminants in the GpA sample. 2. Non-specific binding. 1. If possible, purify the GpA or obtain a higher purity grade. Impurities from the synthesis process can interfere with the assay.2. Include appropriate controls, such as a no-enzyme control, to determine the level of background signal. Consider adding a non-specific competitor to the reaction mix.
Cell-Based Assays (e.g., STING Activation)
Workflow for Troubleshooting STING Activation Assays

STING_Troubleshooting Start No or Low STING Activation Check_GpA Verify GpA Integrity & Concentration Start->Check_GpA Check_Cells Assess Cell Health & STING Expression Check_GpA->Check_Cells GpA is OK Check_Delivery Optimize GpA Delivery Method Check_Cells->Check_Delivery Cells are healthy Analyze_Downstream Evaluate Downstream Readouts Check_Delivery->Analyze_Downstream Delivery is efficient Success Successful STING Activation Analyze_Downstream->Success Pathway is intact

Caption: A logical workflow for troubleshooting STING activation assays.

Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
No or weak STING activation (e.g., low IFN-β production). 1. Inefficient delivery of GpA into cells. 2. Low expression of STING in the cell line. 3. Cell line is refractory to STING activation. 4. Degraded GpA. 1. Optimize the delivery method. GpA is negatively charged and does not readily cross the cell membrane. Use a suitable transfection reagent or electroporation. Titrate the concentration of the delivery agent and GpA.2. Confirm STING expression in your cell line by Western blot or qPCR. Different cell lines have varying levels of STING expression.3. Use a positive control. Treat cells with a known STING agonist like cGAMP to confirm the pathway is functional.[2][3] Some cell lines may have mutations or epigenetic silencing of STING pathway components.[11]4. Use a fresh, quality-controlled aliquot of GpA.
High cell toxicity. 1. Toxicity of the delivery reagent. 2. High concentration of GpA. 1. Titrate the delivery reagent to find the optimal concentration that balances delivery efficiency and cell viability. Perform a toxicity test with the delivery reagent alone.2. Perform a dose-response curve with GpA to determine the optimal concentration for STING activation without inducing significant cell death. While GpA itself is not typically cytotoxic at working concentrations, very high concentrations in combination with a delivery reagent can be stressful to cells.
Data Interpretation
Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
High variability between replicates. 1. Inconsistent GpA delivery. 2. Cell plating inconsistency. 3. Pipetting errors. 1. Ensure homogenous mixing of GpA with the delivery reagent and even application to cells. 2. Ensure a uniform cell density across all wells. Use a cell counter for accurate cell seeding.3. Use calibrated pipettes and practice proper pipetting technique. For small volumes, use low-retention pipette tips.
Unexpected off-target effects. 1. Contaminants in the GpA preparation. 2. GpA interacting with other cellular pathways. 1. Use high-purity GpA. Consider using a different batch or supplier if problems persist.2. Include appropriate controls to delineate STING-dependent and independent effects. For example, use STING-knockout cells to confirm that the observed phenotype is indeed mediated by STING.

Experimental Protocols

Protocol 1: Preparation of GpA Stock Solution
  • Pre-warm nuclease-free water to room temperature.

  • Briefly centrifuge the vial of lyophilized GpA to ensure the powder is at the bottom.

  • Carefully open the vial and add the appropriate volume of nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex to dissolve the powder completely.

  • Measure the concentration using a spectrophotometer.

  • Aliquot the stock solution into single-use, nuclease-free tubes.

  • Store the aliquots at -80°C.

Protocol 2: Quality Control of GpA using HPLC

This protocol provides a general guideline. The specific column, mobile phase, and gradient may need to be optimized.

  • System: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column suitable for nucleotide analysis.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 25% Mobile Phase B over 30 minutes.

  • Detection: 260 nm.

  • Sample Preparation: Dilute the GpA stock solution in Mobile Phase A.

  • Analysis: Inject the sample and analyze the chromatogram. A pure sample should yield a single major peak.

The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription

Caption: Overview of the cGAS-STING signaling pathway.

References

  • Ougland, R., & Langeland, N. (1985). Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase. Acta Chemica Scandinavica, 39(5), 359-366. [Link]

  • Kopra, K., et al. (2023). Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT. Analytical and Bioanalytical Chemistry, 415(23), 6689-6699. [Link]

  • Creative Biogene. (2024). cGAS STING Signalling Pathway. YouTube. [Link]

  • Ablasser, A. (2022). Sensing DNA as a danger signal through the cGAS-STING pathway. GLOBAL IMMUNOTALKS. [Link]

  • PubChem. (2026). Adenylyl-(3'-5')-guanosine. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2019). Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis. PeerJ, 7, e7826. [Link]

  • Luo, D., et al. (2019). Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 7, 219. [Link]

  • Cai, X., et al. (2021). Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation. Protein & Cell, 12(11), 846-865. [Link]

  • Li, A., et al. (2022). The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors. Molecular Biomedicine, 3(1), 22. [Link]

  • BellBrook Labs. (n.d.). Transcreener® cGAMP cGAS FP Assay Technical Manual. [Link]

  • Gualdron-López, M., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 3(2), 101375. [Link]

  • Martin, M., et al. (2020). Activation of cGAS/STING pathway upon paramyxovirus infection. bioRxiv. [Link]

  • Le, A. V., & Lee, A. S. (2021). Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy. ACS Chemical Biology, 16(2), 256-270. [Link]

  • Pérez-Mendoza, D., & Sanjuan, R. (2016). The World of Cyclic Dinucleotides in Bacterial Behavior. International Journal of Molecular Sciences, 17(10), 1733. [Link]

  • Li, T., et al. (2024). cGAS–STING, an important signaling pathway in diseases and their therapy. Signal Transduction and Targeted Therapy, 9(1), 54. [Link]

  • Meier, S., et al. (2015). In Search of Enzymes with a Role in 3', 5'-Cyclic Guanosine Monophosphate Metabolism in Plants. Frontiers in Plant Science, 6, 737. [Link]

  • Liu, Y., et al. (1997). Catalytic mechanism of the adenylyl and guanylyl cyclases: Modeling and mutational analysis. Proceedings of the National Academy of Sciences, 94(25), 13414-13419. [Link]

  • Young, J. L., & Stansfield, D. A. (1976). Stabilization and solubilization of bovine corpus-luteum adenylate cyclase. The effects of guanosine triphosphate, guanosine 5'-[beta,gamma-imido]triphosphate, sodium fluoride and Tris/hydrochloric acid concentration on enzyme activity. The Biochemical journal, 153(3), 625–632. [Link]

  • Morehouse, B. R., et al. (2020). The interactions between cGAS-STING pathway and pathogens. Signal Transduction and Targeted Therapy, 5(1), 91. [Link]

  • Ergun, S. L., et al. (2019). STING polymer structure reveals mechanisms for activation, hyperactivation, and inhibition. Cell, 178(2), 290-301.e10. [Link]

  • Tan, X., et al. (2021). Advances in cGAS-STING Signaling Pathway and Diseases. Frontiers in Immunology, 12, 661212. [Link]

  • Merton College. (n.d.). Isolation of cGAS-bound DNA for Sequencing. [Link]

  • Valley, M. P., et al. (2023). A Homogeneous Bioluminescent System to Monitor Cyclic Guanosine Monophosphate. ACS Pharmacology & Translational Science, 6(12), 1913-1921. [Link]

  • Science in School. (2022). Ancient signal-sensing mechanisms based on cyclic dinucleotide molecules may lead to breakthroughs in human healthcare. [Link]

  • Kong, X., et al. (2022). Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. Cancers, 14(15), 3747. [Link]

  • Sjaastad, L. E., et al. (2020). A STING-based biosensor affords broad cyclic dinucleotide detection within single living eukaryotic cells. Journal of Biological Chemistry, 295(38), 13247-13257. [Link]

  • Wikipedia. (n.d.). 3'-Phosphoadenosine-5'-phosphosulfate. [Link]

  • Zhang, C., et al. (2022). Activation of STING Based on Its Structural Features. Frontiers in Immunology, 13, 939556. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • Tuhy, M. P., et al. (2014). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 50(6), 709-716. [Link]

  • Melki, I., et al. (2017). Analysis of substitutions conferring constitutive activation of STING. Journal of Allergy and Clinical Immunology, 139(2), AB163. [Link]

Sources

Technical Support Center: Optimizing Adenylyl-(3'-5')-guanosine (GpA) for Cell Stimulation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of Adenylyl-(3'-5')-guanosine (GpA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the use of GpA in cell stimulation experiments. As a senior application scientist, my goal is to equip you with the technical knowledge and practical insights necessary for successful and reproducible outcomes.

Introduction to GpA and its Mechanism of Action

Adenylyl-(3'-5')-guanosine, also known as GpA, is a linear dinucleotide that has emerged as a significant second messenger in bacterial signaling. It is structurally related to the well-known cyclic dinucleotide cGAMP and plays a crucial role in host-pathogen interactions. GpA is recognized as a ligand for the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system. Upon binding, GpA induces a conformational change in STING, leading to the activation of downstream signaling cascades that culminate in the production of type I interferons and other pro-inflammatory cytokines. Understanding this mechanism is fundamental to designing effective cell stimulation experiments.

Troubleshooting Guide

This section addresses common issues encountered during GpA-mediated cell stimulation experiments. Each problem is followed by a systematic troubleshooting workflow to help you identify and resolve the issue.

Issue 1: No or Low Cellular Response to GpA Stimulation

This is one of the most frequent challenges. The expected downstream readouts, such as interferon production or reporter gene activation, are either absent or significantly lower than anticipated.

Troubleshooting Workflow:

  • Verify GpA Integrity and Concentration:

    • Action: Confirm the correct preparation and storage of your GpA stock solution. GpA is susceptible to degradation by nucleases and repeated freeze-thaw cycles.

    • Recommendation: Prepare single-use aliquots of your GpA stock and store them at -80°C. When thawing, do so quickly and keep it on ice.

  • Cell Line Competency:

    • Action: Ensure your cell line expresses all the necessary components of the STING pathway (e.g., STING, TBK1, IRF3).

    • Recommendation: Use a positive control, such as 2'3'-cGAMP, which is a potent and well-characterized STING agonist, to confirm the functionality of the STING pathway in your cells. If the positive control also fails, the issue likely lies with the cells.

  • Transfection/Delivery Method:

    • Action: GpA requires delivery into the cytoplasm to access STING. Inefficient delivery will result in a lack of response.

    • Recommendation: Optimize your delivery method. For adherent cells, lipid-based transfection reagents are commonly used. For suspension cells, electroporation may be more effective. Titrate the concentration of the transfection reagent and the GpA to find the optimal ratio that maximizes delivery and minimizes toxicity.

  • Incubation Time:

    • Action: The kinetics of the STING pathway activation can vary between cell types.

    • Recommendation: Perform a time-course experiment to determine the optimal stimulation time for your specific cell line and downstream assay. Typical incubation times range from 4 to 24 hours.

Issue 2: High Cell Toxicity or Death Following GpA Stimulation

Observing significant cell death after treatment with GpA can confound your results and indicate an issue with the experimental setup.

Troubleshooting Workflow:

  • GpA Concentration:

    • Action: While GpA itself is generally not highly toxic, excessive concentrations can induce a strong inflammatory response leading to apoptosis.

    • Recommendation: Perform a dose-response curve to determine the optimal GpA concentration that elicits a robust response with minimal toxicity. Start with a low concentration (e.g., 1 µM) and titrate upwards.

  • Transfection Reagent Toxicity:

    • Action: The delivery method itself can be a significant source of cytotoxicity.

    • Recommendation: Include a "transfection reagent only" control to assess its toxicity. If high toxicity is observed, consider using a different, less toxic transfection reagent or reducing the amount used.

  • Contamination:

    • Action: Contamination of your GpA stock or cell culture with endotoxin or other microbial products can lead to non-specific cell death.

    • Recommendation: Use endotoxin-free reagents and sterile techniques. Test your GpA stock for endotoxin contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for GpA in cell stimulation experiments?

A1: A good starting point for most cell lines is between 1 µM and 10 µM. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.

Q2: How should I prepare and store my GpA stock solution?

A2: GpA should be dissolved in nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1-10 mM. To avoid degradation, it is crucial to prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q3: Can I use GpA to stimulate primary cells?

A3: Yes, GpA can be used to stimulate primary cells, but they are often more sensitive and may require lower concentrations and shorter incubation times compared to immortalized cell lines. Optimization of the delivery method is also critical for primary cells.

Q4: How can I confirm that the observed response is STING-dependent?

A4: To confirm the specificity of the GpA-induced response, you can use STING-deficient cells (e.g., generated by CRISPR/Cas9) or a pharmacological inhibitor of STING. A lack of response in these control experiments would confirm that the observed effect is STING-dependent.

Q5: What are the key differences between GpA and cGAMP in terms of STING activation?

A5: Both GpA and cGAMP are STING agonists. However, cGAMP is a cyclic dinucleotide and generally exhibits higher binding affinity and potency for STING compared to the linear GpA. This may translate to requiring higher concentrations of GpA to achieve a similar level of STING activation as cGAMP.

Experimental Protocols & Data Presentation

Table 1: Recommended Starting Concentrations of GpA for Different Cell Types
Cell TypeRecommended Starting Concentration (µM)Typical Incubation Time (hours)
HEK293T5 - 106 - 24
THP-1 (differentiated)1 - 54 - 18
Bone Marrow-Derived Macrophages (BMDMs)1 - 54 - 12
Primary Human Monocytes0.5 - 2.54 - 12
Protocol: GpA Stimulation of Adherent Cells using Lipid-Based Transfection
  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • GpA-Lipid Complex Preparation: a. In tube A, dilute the desired amount of GpA into serum-free medium. b. In tube B, dilute the lipid-based transfection reagent into serum-free medium according to the manufacturer's instructions. c. Add the contents of tube A to tube B and mix gently. Incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Cell Stimulation: a. Remove the old medium from the cells and wash once with PBS. b. Add fresh, serum-free medium to the cells. c. Add the GpA-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C and 5% CO2.

  • Downstream Analysis: Harvest the cells or supernatant for downstream analysis (e.g., qPCR for interferon-stimulated genes, ELISA for cytokine production, or reporter gene assay).

Visualizing Key Concepts

GpA-STING Signaling Pathway

GpA_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GpA GpA STING STING (ER Membrane) GpA->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISG Interferon Stimulated Genes (ISGs) pIRF3_dimer->ISG Induces Transcription

Caption: GpA-mediated activation of the STING signaling pathway.

Troubleshooting Workflow for Low GpA Response

Troubleshooting_Workflow Start Start: No/Low Response Check_GpA 1. Verify GpA Integrity & Concentration Start->Check_GpA Check_Cells 2. Assess Cell Line Competency Check_GpA->Check_Cells GpA is OK Positive_Control Use Positive Control (e.g., cGAMP) Check_Cells->Positive_Control Check_Delivery 3. Optimize Transfection/ Delivery Method Check_Time 4. Perform Time-Course Experiment Check_Delivery->Check_Time Result_OK Problem Solved Check_Time->Result_OK Positive_Control->Check_Delivery Cells are responsive

Caption: Systematic workflow for troubleshooting a lack of cellular response to GpA.

References

  • Title: Cyclic GMP-AMP synthase is a cytosolic DNA sensor that activates the type I interferon pathway. Source: Science URL: [Link]

  • Title: The STING pathway: a crucial mediator of antitumor immunity. Source: Trends in Immunology URL: [Link]

  • Title: STING: a master regulator of antiviral immunity. Source: The Journal of Immunology URL: [Link]

Technical Support Center: Adenylyl-(3'-5')-guanosine (ApG) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Adenylyl-(3'-5')-guanosine (ApG) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of this important dinucleotide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

I. Understanding the Fundamentals: The Chemistry of ApG Synthesis

The synthesis of ApG, like other oligonucleotides, predominantly relies on two major chemical approaches: phosphoramidite and H-phosphonate chemistry. Both methods involve the stepwise addition of protected nucleoside monomers to a growing chain on a solid support or in solution. The phosphoramidite method is currently the most widely used due to its high efficiency.[1]

A successful ApG synthesis hinges on the careful execution of several key steps:

  • Protection: Reactive functional groups on the nucleobases (adenine and guanine) and the sugar moieties are temporarily blocked with protecting groups to prevent unwanted side reactions.[1][2]

  • Coupling: The 3'-phosphoramidite of one nucleoside is coupled to the 5'-hydroxyl group of the other.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.

  • Deprotection: All protecting groups are removed to yield the final ApG product.

Below is a generalized workflow for solid-phase ApG synthesis.

ApG Synthesis Workflow cluster_synthesis_cycle Synthesis Cycle Coupling Coupling: Protected Guanosine Phosphoramidite + Solid-supported Adenosine Capping Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping 1. Oxidation Oxidation: Iodine solution treatment Capping->Oxidation 2. Deprotection Final Deprotection: Release from support and removal of all protecting groups Oxidation->Deprotection 3. Final Step Start Start: Solid Support with Protected Adenosine Start->Coupling Purification Purification: e.g., HPLC Deprotection->Purification ApG Final Product: Adenylyl-(3'-5')-guanosine Purification->ApG

Caption: A simplified workflow of solid-phase ApG synthesis.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during ApG synthesis.

A. Low Yield

Low product yield is one of the most frequent complaints in dinucleotide synthesis. The causes can range from reagent quality to subtle procedural errors.

Q1: My ApG synthesis resulted in a very low yield. What are the most common causes?

A1: Several factors can contribute to low yields in ApG synthesis. The most common culprits are:

  • Inefficient Coupling: The reaction between the phosphoramidite and the hydroxyl group is the core of the synthesis. Incomplete coupling at each cycle leads to a significant drop in the final yield.

  • Reagent Degradation: Phosphoramidites are sensitive to moisture and oxidation.[3] The activator (e.g., tetrazole) and other reagents can also degrade over time.

  • Water Contamination: The presence of water in the reaction system is highly detrimental as it can hydrolyze the activated phosphoramidite, rendering it incapable of coupling.[]

  • Inadequate Deprotection: If the deprotection steps are incomplete, the final product will not be fully deprotected, leading to a lower yield of the desired ApG.

Q2: How can I optimize the coupling efficiency in my phosphoramidite-based ApG synthesis?

A2: To improve coupling efficiency, consider the following:

  • Activator Choice and Concentration: Ensure you are using the correct activator for your phosphoramidites and that its concentration is optimal.

  • Coupling Time: While standard coupling times work for many sequences, particularly difficult couplings may require extended reaction times.

  • Reagent Quality: Always use fresh, high-quality phosphoramidites and activator. It is advisable to dissolve phosphoramidites just before use.

  • Solvent Anhydrousness: Ensure all solvents, especially acetonitrile, are strictly anhydrous.[5]

ParameterStandard ConditionOptimization Strategy
Coupling Time 2-5 minutesIncrease to 10-15 minutes for difficult couplings.
Activator 0.45 M TetrazoleConsider using more potent activators like DCI or BTT.
Phosphoramidite Conc. 0.1 MIncrease to 0.15 M for sluggish reactions.

Q3: Could my reagents be the source of the low yield? How do I check their quality?

A3: Absolutely. Reagent quality is paramount. Here's how to assess your key reagents:

  • Phosphoramidites: Check for the presence of phosphonate impurities (the P(V) species) using ³¹P NMR. The presence of these indicates oxidation.

  • Activator: Ensure the activator is completely dissolved and the solution is clear. Any precipitation indicates a problem.

  • Solvents: Use a Karl Fischer titrator to check the water content of your solvents. It should be below 30 ppm.

Q4: What is the impact of water contamination on the synthesis, and how can I prevent it?

A4: Water will react with the activated phosphoramidite faster than the 5'-hydroxyl group of the growing chain. This leads to the formation of a phosphonate monoester, which is unreactive in the coupling reaction, effectively terminating the chain.

Prevention:

  • Use anhydrous solvents from sealed bottles.

  • Dry all glassware thoroughly.

  • Store phosphoramidites and activators in a desiccator.

  • Use fresh reagents.

B. Side Reactions

The appearance of unexpected peaks in your analytical chromatogram often points to side reactions during synthesis.

Q1: I'm observing significant amounts of truncated sequences (e.g., single nucleotides). What's causing this?

A1: Truncated sequences are primarily caused by a failure in the coupling step. This can be due to:

  • Inefficient coupling: As discussed under "Low Yield".

  • Ineffective capping: If the unreacted 5'-hydroxyl groups are not properly capped, they can react in subsequent cycles, leading to sequences with internal deletions.

Solution:

  • Optimize coupling conditions (see Q2 under "Low Yield").

  • Ensure your capping solution (e.g., acetic anhydride and N-methylimidazole) is fresh and active.

Truncation_vs_Capping cluster_good Effective Capping cluster_bad Ineffective Capping A_good Support-Adenosine-OH Coupling_good Coupling A_good->Coupling_good G_phosphoramidite_good Guanosine Phosphoramidite G_phosphoramidite_good->Coupling_good Capped Support-Adenosine-Capped Coupling_good->Capped Failed Coupling, Successful Capping ApG_good Support-ApG Coupling_good->ApG_good Successful A_bad Support-Adenosine-OH Coupling_bad Coupling A_bad->Coupling_bad G_phosphoramidite_bad Guanosine Phosphoramidite G_phosphoramidite_bad->Coupling_bad Uncapped Support-Adenosine-OH (Uncapped Failure) Coupling_bad->Uncapped Failed Coupling, Failed Capping ApG_bad Support-ApG Coupling_bad->ApG_bad Successful

Caption: The role of capping in preventing truncated sequences.

Q2: My final product is showing modifications on the nucleobases. How can I prevent these side reactions?

A2: Nucleobase modifications can occur at several stages. A common issue is the modification of the guanine base.

  • During Deprotection: Incomplete removal of the isobutyryl or dimethylformamidine protecting group from guanine can lead to modified products. Ensure sufficient deprotection time with fresh ammonium hydroxide or a suitable alternative.

  • During Coupling: Some activators can react with the protected guanine base.[6] If you suspect this, consider switching to a different activator.

Q3: What is depurination, and how can I minimize it during ApG synthesis?

A3: Depurination is the cleavage of the N-glycosidic bond between the purine base (adenine or guanine) and the sugar. This is particularly a risk for adenosine under acidic conditions.[]

Minimization Strategies:

  • Use a milder deblocking agent: Dichloroacetic acid (DCA) is commonly used to remove the 5'-DMT protecting group. If depurination is an issue, consider using trichloroacetic acid (TCA) at a lower concentration or for a shorter time.

  • Keep the deblocking step as short as possible.

Q4: I suspect branching is occurring in my synthesis. How can I confirm this and what are the causes?

A4: Branching occurs when the phosphoramidite reacts with the 2'-hydroxyl group of the ribose sugar instead of the 5'-hydroxyl group. This is a significant issue in RNA synthesis.

  • Cause: Inadequate protection of the 2'-hydroxyl group. The TBDMS (tert-butyldimethylsilyl) group is commonly used for 2'-OH protection. If this group is prematurely removed, branching can occur.

  • Confirmation: This is difficult to confirm without sophisticated analytical techniques like 2D NMR. However, the presence of multiple product peaks with the same mass in mass spectrometry can be an indicator.

  • Solution: Ensure the quality of your 2'-protected phosphoramidites and that your synthesis conditions are not leading to the premature removal of this protecting group.

C. Purification and Characterization

Purification is often a major bottleneck in obtaining high-purity ApG.

Q1: What is the best method to purify synthetic ApG?

A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying synthetic oligonucleotides like ApG.

  • Reverse-Phase (RP) HPLC: This is effective for separating the desired product from shorter, uncapped failure sequences. The presence of the 5'-DMT group (if not removed) makes the full-length product more hydrophobic, leading to longer retention times.

  • Ion-Exchange (IEX) HPLC: This method separates molecules based on charge. Since the charge of an oligonucleotide is proportional to its length, IEX HPLC can provide excellent separation of the desired product from shorter failure sequences.

Q2: I'm having trouble separating ApG from failed sequences by HPLC. What can I do?

A2:

  • Optimize your gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) in RP-HPLC can improve resolution.

  • Change the ion-pairing agent: In RP-HPLC, an ion-pairing agent like triethylammonium acetate (TEAA) is used. Varying its concentration or switching to a different agent like hexafluoroisopropanol (HFIP) can alter selectivity.

  • Use a different column: A column with a different stationary phase or a longer column can provide better separation.

Q3: What are the key analytical techniques I should use to confirm the identity and purity of my ApG?

A3: A combination of techniques is recommended for full characterization:

  • HPLC: To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • NMR Spectroscopy (¹H, ³¹P, and potentially ¹³C): To confirm the structure and the integrity of the phosphodiester linkage. The chemical shift in ³¹P NMR is particularly diagnostic for the phosphate backbone.[7]

  • UV-Vis Spectroscopy: To quantify the product using its extinction coefficient at its maximum absorbance wavelength (around 260 nm).

III. Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of ApG (Phosphoramidite Method)

  • Support Preparation: Start with a solid support (e.g., CPG) functionalized with a protected adenosine nucleoside.

  • Deblocking: Remove the 5'-DMT protecting group from the adenosine using a 3% solution of DCA or TCA in dichloromethane.

  • Coupling: Couple the protected guanosine phosphoramidite (dissolved in anhydrous acetonitrile) to the deprotected adenosine on the support in the presence of an activator (e.g., 0.45 M tetrazole in acetonitrile).

  • Capping: Cap any unreacted 5'-hydroxyl groups using a solution of acetic anhydride and N-methylimidazole.

  • Oxidation: Oxidize the phosphite triester linkage to a phosphate triester using a solution of iodine in THF/water/pyridine.

  • Final Deblocking and Cleavage: Cleave the dinucleotide from the solid support and remove all protecting groups using concentrated ammonium hydroxide.

  • Purification: Purify the crude ApG using HPLC.

IV. References

  • ACS Publications. (2023, March 6). Toward Sustainable Production of Sugar-Based Alkyl Polyglycoside Surfactant A Comprehensive Review on Synthesis Route and Downstream Processing. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Journal of Biological Chemistry. (2025, August 6). Guanosine 5′-diphosphate-3′-diphosphate inhibition of adenylosuccinate synthetase. Retrieved from [Link]

  • ResearchGate. (2022, February 8). (PDF) Synthesis of Some Alkyl Polyglycosides. Retrieved from [Link]

  • MDPI. (2025, March 13). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of APG-12. Retrieved from [Link]

  • PMC. (n.d.). A review on the synthesis of bio-based surfactants using green chemistry principles. Retrieved from [Link]

  • PMC. (2020, November 13). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Retrieved from [Link]

  • Reddit. (2024, August 19). Low yield in Phosphoamidite synthesis. r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). Purification of the regulatory component of adenylate cyclase. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Strategies for Dinucleotides Synthesis. Retrieved from [Link]

  • PMC. (2025, December 1). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Oxford Academic. (1971, January 1). Synthesis of Adenylyl-(3', 5')-Nucleosides, Adenylyl-(3', 5')-Guanosine 2',3'-Cyclic Phosphate, and Oligoadenylic Acids by Ribonuclease U 2. The Journal of Biochemistry. Retrieved from [Link]

  • PMC. (2021, April 20). Synthesis of alkyl polyglycosides using SO3H-functionalized ionic liquids as catalysts. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase. Retrieved from [Link]

  • Google Patents. (n.d.). EP0619318A1 - Process for preparing alkyl polyglycosides. Retrieved from

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2019, November 7). (PDF) Synthetic Strategies for Dinucleotides Synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Retrieved from [Link]

  • Waters. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]

  • Oxford Academic. (n.d.). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research. Retrieved from [Link]

  • YouTube. (2024, January 19). Advanced Organic Chemistry: Protecting Groups. Retrieved from [Link]

  • Pharma Innovation. (n.d.). CAS 102029-53-8 Adenylyl-3'-5'-guanosine sodium salt. Retrieved from [Link]

  • Lund University. (n.d.). Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases. Retrieved from [Link]

  • Springer. (2021, September 2). Purification of Cyclic GMP-AMP from Viruses and Measurement of Its Activity in Cell Culture. Retrieved from [Link]

  • Frontiers. (2016, May 5). In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleoside H-Phosphonates. 17. Synthetic and 31P NMR Studies on the Preparation of Dinucleoside H-Phosphonothioates. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of South Florida. (2017, November 7). Method of treatment of cancer using guanosine 3', 5' cyclic monophosphate (cyclic GMP). Retrieved from [Link]

  • PubMed. (n.d.). Nature of side-reactions in oligonucleotide synthesis involving arenesulphonyl derivatives of 3-nitro-1,2,4-triazole and related condensing agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and template-directed polymerization of adenylyl(3'-5')adenosine cyclic 2', 3'-phosphate. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 31). Studies on the Stability of Dinucleoside H-Phosphonates. Retrieved from [Link]

Sources

Adenylyl-(3'-5')-guanosine not inducing expected cellular response

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adenylyl-(3'-5')-guanosine (ApG) Experimental Optimization

Executive Summary: The "Silent" Dinucleotide

If you are observing a lack of cellular response with Adenylyl-(3'-5')-guanosine (ApG), the issue likely stems from a misalignment between the molecule's biological nature and the experimental expectation .

Unlike its cyclic counterpart (cGAMP), linear ApG is often biologically inert in mammalian innate immune signaling (STING pathway) because it is the degradation product of active signaling molecules. However, in viral polymerase assays (e.g., Influenza), it acts as a functional primer.

This guide addresses the three critical failure points: Identity Confusion (STING vs. Viral) , Membrane Permeability , and Enzymatic Degradation .

Part 1: The Diagnostic Decision Tree

Before altering your protocol, determine if you are using the correct molecule for your pathway.

TroubleshootingTree Start Start: No Cellular Response with ApG Q1 What is your target pathway? Start->Q1 STING Innate Immunity (STING/IFN) Q1->STING Immuno-oncology Viral Viral Polymerase (Influenza) Q1->Viral Virology Issue1 CRITICAL ISSUE: ApG is a degradation product. It is likely inactive. STING->Issue1 Q2 Did you use a transfection reagent? Viral->Q2 NoTrans Failure: Charge Repulsion. ApG cannot enter cells naked. Q2->NoTrans No (Added to media) YesTrans Check Degradation (ENPP1) Q2->YesTrans Yes (Digitonin/Liposomes)

Figure 1: Diagnostic logic flow to identify the root cause of experimental failure based on pathway expectation.

Part 2: Troubleshooting Guides & FAQs

Scenario A: The STING Pathway / Innate Immunity

Symptom: You treated cells with ApG expecting Interferon (IFN-β) induction, but qPCR/Western Blot shows no upregulation of IRF3 or cytokines.

Q1: Why is ApG not activating STING like cGAMP does? Technical Insight: You are likely fighting thermodynamics. In the mammalian STING pathway, linear ApG is the metabolic waste product , not the activator.

  • Mechanism: The enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) hydrolyzes the potent agonist 2'3'-cGAMP into linear ApG (pApG), which is then further degraded into AMP and GMP.[1]

  • Affinity: Linear ApG has negligible affinity for the STING binding pocket compared to Cyclic GMP-AMP (Kd ~ nM range).

  • Solution: If you need to activate STING, switch to 2'3'-cGAMP or a non-hydrolyzable analog (e.g., 2'3'-cGAM(PS)2). Use ApG only as a negative control.

Q2: I am studying ENPP1 activity. How do I measure ApG accumulation? Technical Insight: If ApG is your readout (product) rather than your stimulant, the lack of response might be due to rapid downstream hydrolysis.

  • Issue: ENPP1 creates ApG, but CD73 (ecto-5'-nucleotidase) rapidly converts the resulting AMP to Adenosine.

  • Protocol Fix: You must include a CD73 inhibitor (e.g., APCP) in your assay buffer to stabilize the AMP/ApG pool for HPLC/MS detection.

Scenario B: Viral Polymerase Studies (e.g., Influenza)

Symptom: You are using ApG as a primer for viral transcription ("cap-snatching" mimicry), but viral replication is not affected or the primer is not extended.

Q3: I added ApG directly to the culture media. Why no effect? Technical Insight: This is a permeability failure .

  • The Barrier: ApG is a dinucleotide with a negatively charged phosphate backbone. It is hydrophilic and lipophobic. It cannot cross the plasma membrane via passive diffusion.

  • The Fix: You must use Digitonin permeabilization (for short-term biochemical assays) or Liposomal Transfection (for long-term culture).

    • Note: Standard DNA transfection reagents often fail for small dinucleotides. Use reagents specifically optimized for RNA/oligonucleotides or electroporation.

Part 3: The "Hidden" Variable: Stability & Degradation

Even if you choose the correct molecule and deliver it, serum nucleases can destroy ApG in minutes.

Table 1: Stability Profile of Adenylyl-(3'-5')-guanosine

EnvironmentStability StatusCause of FailureMitigation Strategy
PBS / Water HighN/AStore at -20°C; Avoid freeze-thaw cycles.
Cell Culture Media (FBS+) Very Low Serum Nucleases / PDEsUse heat-inactivated FBS or serum-free media during pulse.
Cytosol ModerateIntracellular NucleasesUse phosphorothioate-modified ApG (ApG-PS) for resistance.
Extracellular Space Zero ENPP1 / CD73Add specific PDE inhibitors if measuring accumulation.
Visualization: The Degradation Cascade

Understanding where your molecule disappears is crucial. In STING biology, ApG is the "off switch."

DegradationPathway cGAMP 2'3'-cGAMP (Active Agonist) ApG Linear ApG (Inactive/Weak) cGAMP->ApG Hydrolysis (Ring Opening) ENPP1 Enzyme: ENPP1 ENPP1->cGAMP Targets AMP_GMP AMP + GMP (Metabolic Waste) ApG->AMP_GMP Cleavage Nucleases Serum Nucleases Nucleases->ApG Targets

Figure 2: The metabolic hydrolysis of cGAMP by ENPP1 results in Linear ApG, rendering it inactive for STING signaling.

Part 4: Validated Experimental Protocol

Protocol: Intracellular Delivery of ApG (Permeabilization Method) Use this for viral polymerase activity assays or short-term signaling checks.

Reagents:

  • Digitonin (High Purity)

  • ApG (Lyophilized, resuspend in endotoxin-free water)

  • Permeabilization Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 mM Sucrose.

Step-by-Step:

  • Preparation: Seed cells (e.g., HEK293T or MDCK) to 80% confluency.

  • Wash: Aspirate media and wash cells 1x with warm PBS.

  • Permeabilization Mix:

    • Prepare Buffer containing 5 µg/mL Digitonin .

    • Add ApG to a final concentration of 10–50 µM . (Note: High concentrations are required due to lower potency/stability).

  • Pulse: Add mix to cells. Incubate for 10–15 minutes at 37°C.

    • Critical Check: Do not exceed 15 minutes, or cell viability will crash.

  • Rescue: Aspirate Permeabilization Mix. Replace with complete growth media (without Digitonin).

  • Assay: Harvest cells at 2–4 hours for RNA analysis.

References

  • Li, L., et al. (2014). "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs." Nature Chemical Biology. Link

    • Context: Establishes ApG as the breakdown product of the STING agonist cGAMP.[1]

  • Plotch, S. J., et al. (1981). "A unique cap(m7GpppXm)-dependent influenza virion endonuclease cleaves capped RNAs to generate the primers that initiate viral RNA transcription." Cell. Link

    • Context: Defines the role of ApG as a primer in Influenza viral replic
  • Gao, J., et al. (2015). "Identification and characterization of phosphodiesterases that specifically degrade 3'3'-cyclic GMP-AMP." Cell Research. Link

    • Context: Discusses the enzymatic stability of dinucleotides and the form
  • Luo, X., et al. (2020). "Delivery of Synthetic Oligonucleotides: Challenges and Opportunities." Nucleic Acids Research. Link

    • Context: Authoritative source on the necessity of transfection reagents for neg

Sources

Technical Support Center: HPLC Purification of Adenylyl-(3'-5')-guanosine (ApG)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: APG-PUR-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because you are synthesizing or isolating Adenylyl-(3'-5')-guanosine (ApG) , a critical dinucleotide often used as a transcription primer or in cyclic di-GMP signaling studies.

Purifying dinucleotides presents a unique paradox: they are too polar for standard C18 retention but too hydrophobic for simple salt exchange. Furthermore, the critical impurity—the 2'-5' isomer —is chemically identical to your target except for the phosphodiester linkage position.

This guide moves beyond generic "oligo" methods to address the specific physicochemical behavior of dinucleotides.

Module 1: Method Selection & Configuration

Q: Which separation mode should I use for preparative isolation?

A: For ApG purification, Ion-Pair Reversed-Phase (IP-RP) is the gold standard.

While Anion Exchange (AEX) is useful, it often requires high salt concentrations (e.g., 1M NaCl) that are difficult to remove without significant product loss during desalting. IP-RP allows you to use volatile buffers, facilitating lyophilization.

Q: What is the optimal mobile phase composition?

A: You have two primary choices depending on your downstream application.

FeatureSystem A: The Workhorse (Recommended) System B: High Resolution / MS-Compatible
Ion Pair Reagent TEAA (Triethylammonium Acetate)TEA / HFIP (Triethylamine / Hexafluoroisopropanol)
Concentration 100 mM TEAA (pH 7.0)15 mM TEA / 400 mM HFIP (pH 7.9)
Organic Modifier Acetonitrile (ACN)Methanol (MeOH) or Acetonitrile
Primary Benefit Cost-effective; volatile; good solubility.Extreme resolution; highest MS sensitivity.
Drawback Lower resolution for isomers than HFIP.HFIP is expensive and viscous (higher backpressure).

Scientist's Note: For preparative work, start with System A . If you cannot resolve the n-1 failure sequence or the 2'-5' isomer, switch to System B . HFIP creates a gas-phase sheath around the oligo in MS, drastically increasing sensitivity, but it also alters the partitioning mechanism in liquid phase to sharpen peaks.

Visualization: Purification Workflow

ApG_Purification_Workflow cluster_recycle Optimization Loop Start Crude ApG Synthesis Mix Filter 0.22 µm Filtration (Remove Particulates) Start->Filter Method IP-RP HPLC (C18 Column + TEAA) Filter->Method Inject Method->Method Adjust Gradient Slope Fraction Fraction Collection (UV 260nm) Method->Fraction Gradient Elution Desalt Desalting (SpeedVac or C18 Flash) Fraction->Desalt Pool Pure Fractions QC Final QC (MS + Analytical HPLC) Desalt->QC

Figure 1: Standard workflow for the isolation of dinucleotides ensuring removal of synthesis salts and particulates before column loading.

Module 2: The Isomer Challenge (3'-5' vs. 2'-5')

Q: My ApG peak has a "shoulder" or splits into two close peaks. Is this the 2'-5' isomer?

A: Highly likely. In chemical synthesis (phosphoramidite chemistry), if the 2'-hydroxyl protection is inefficient, or during enzymatic degradation, you will generate the 2'-5' regioisomer.

The Fix:

  • Flatten the Gradient: Dinucleotides elute early. A standard 0–50% B gradient is too steep.

    • Protocol: Use a "shallow landing" gradient.

    • Example: 0% B for 2 min (load), then 0% to 10% B over 20 minutes.

  • Temperature Control: Unlike long oligos where high heat (60°C) is used to break secondary structures, ApG is small. Lowering the temperature to 15°C - 25°C can sometimes improve the selectivity between isomers by maximizing the stationary phase interaction differences.

  • Switch to HFIP: If TEAA fails to resolve them, the TEA/HFIP buffer system (System B above) generally provides superior isomer resolution due to the unique solvation environment HFIP creates around the phosphate backbone.

Module 3: Troubleshooting & FAQs

Q: Why do I see severe peak tailing?

A: Tailing in oligo chromatography is usually caused by secondary interactions between the phosphate backbone and residual silanols on the silica column surface.

  • Check 1 (Column): Are you using an "End-capped" C18 column? Ensure your column is designated for "Oligonucleotides" or is "fully end-capped."

  • Check 2 (pH): Ensure your mobile phase pH is > 7.0. At low pH, silanols become protonated and interact less, but purine bases (Adenine/Guanine) can become protonated and depurinate (degrade). At pH 7–8.5, TEAA effectively masks these interactions.

  • Check 3 (Load): You may be overloading the column. Dinucleotides have lower capacity factors than small molecules. Reduce injection volume by 50%.

Q: My retention times are shifting between runs.

A: This is a classic symptom of Ion-Pair Equilibrium Hysteresis . The column must be fully equilibrated with the ion-pairing agent (TEAA/TEA) before the first injection. The hydrophobic "tails" of the amine must coat the C18 surface to create the stationary phase that retains your ApG.

  • Protocol: Flush the column with Mobile Phase A (containing the ion pair reagent) for at least 20–30 column volumes before the first run of the day.

Visualization: Troubleshooting Logic

Troubleshooting_Logic Problem Issue Detected Decision1 Peak Tailing? Problem->Decision1 Decision2 Poor Resolution? Decision1->Decision2 No, peak is sharp Action1 Check pH (Ensure >7.0) Add 1% more TEA Decision1->Action1 Yes Action4 Check Column Aging (Voiding) Decision1->Action4 No, but split peak Action2 Reduce Gradient Slope (e.g. 0.5% B per min) Decision2->Action2 Co-eluting Impurities Action3 Switch to HFIP Buffer Decision2->Action3 Isomer Separation Fails

Figure 2: Decision tree for diagnosing common chromatographic anomalies during dinucleotide purification.

Module 4: Post-Purification Integrity

Q: How do I remove the TEAA salt after collection?

A: This is critical. Residual TEAA can inhibit downstream enzymatic reactions.

  • Lyophilization: TEAA is volatile. Repeated lyophilization (3x) from water/ethanol mixtures usually removes >95% of the salt.

  • Ethanol Precipitation: ApG is small and may not precipitate well with standard Ethanol/NaOAc protocols (unlike long DNA).

    • Recommendation: Stick to lyophilization or use a small Sephadex G-10 spin column if the sample volume is low.

References

  • Agilent Technologies. (2021). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Ip, C. Y., et al. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry. Retrieved from

  • Thermo Fisher Scientific. (2024). HPLC Troubleshooting Guide. Retrieved from

Technical Support Center: Preventing Degradation of Adenylyl-(3'-5')-guanosine (ApG)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Adenylyl-(3'-5')-guanosine (ApG). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical RNA dinucleotide in their experiments. ApG, like all RNA molecules, is susceptible to degradation, which can compromise experimental results. This resource provides in-depth, experience-driven answers to common challenges, robust troubleshooting protocols, and a foundational understanding of the mechanisms behind ApG instability.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What are the primary causes of ApG degradation in my experiments?

A: The degradation of ApG, and RNA in general, is primarily driven by two distinct mechanisms: chemical hydrolysis and enzymatic degradation. Understanding which pathway is affecting your sample is the first step in effective troubleshooting.

  • Chemical (Alkaline) Hydrolysis: The phosphodiester bond in ApG is inherently unstable compared to its DNA counterpart. This is due to the presence of a hydroxyl group at the 2' position of the ribose sugar.[1][2] Under alkaline (basic) conditions (pH > 7.5), this 2'-hydroxyl group can be deprotonated.[3] The resulting alkoxide is a potent intramolecular nucleophile that attacks the adjacent phosphorus atom, leading to the cleavage of the phosphodiester backbone.[1][2] This reaction, known as transesterification, results in the formation of a 2',3'-cyclic monophosphate intermediate, which is then further hydrolyzed.[1][2][4] This process is accelerated by elevated temperatures.[5]

  • Enzymatic Degradation: This is the most common and aggressive cause of degradation in a laboratory setting. Ribonucleases (RNases) are highly stable and ubiquitous enzymes that catalyze the cleavage of RNA.[6][7][8] They are present on human skin, in dust, and are common contaminants in laboratory reagents and on equipment.[5][7][9] Unlike many other enzymes, RNases do not require metal ion cofactors and can be resistant to autoclaving and other standard sterilization methods, making them particularly difficult to eliminate.[6][10]

Q2: My ApG sample is showing signs of degradation. How can I troubleshoot the source of the problem?

A: A systematic approach is crucial. The flowchart below outlines a logical workflow to pinpoint whether the degradation is chemical or enzymatic in nature. The primary diagnostic tool is to compare the degradation of your sample in a standard buffer versus a buffer containing a potent RNase inhibitor.

TroubleshootingWorkflow cluster_conditions Experimental Conditions start Degradation of ApG Observed (e.g., via HPLC Analysis) prep_samples Prepare Two Identical Samples of ApG in Nuclease-Free Buffer start->prep_samples sample_a Sample A: ApG in Standard Buffer prep_samples->sample_a sample_b Sample B: ApG in Buffer + RNase Inhibitor prep_samples->sample_b incubate Incubate both samples under identical experimental conditions (time, temperature) sample_a->incubate sample_b->incubate analyze Analyze Integrity of Both Samples (e.g., HPLC) incubate->analyze decision Is Degradation Prevented in Sample B? analyze->decision enzymatic Conclusion: Enzymatic Degradation (RNase Contamination) decision->enzymatic  Yes chemical Conclusion: Chemical Hydrolysis (pH, Temp, Metal Ions) decision->chemical  No action_enzymatic Action: Review and implement strict RNase decontamination protocols. (See Guide 2) enzymatic->action_enzymatic action_chemical Action: Optimize buffer pH (<7.0). Lower temperature. Add chelating agents (EDTA). chemical->action_chemical

Caption: Troubleshooting workflow for ApG degradation.

Q3: How should I properly store my lyophilized and reconstituted ApG stocks to ensure long-term stability?

A: Proper storage is fundamental to preserving the integrity of your ApG.

  • Lyophilized Powder: Store lyophilized ApG at -20°C or, for long-term storage, at -80°C.[11][12] The vial should be tightly sealed to prevent moisture absorption.

  • Reconstituted Solutions: For maximum stability, reconstitute ApG in a slightly acidic, RNase-free buffer (e.g., 10 mM Sodium Citrate, pH 6.0) rather than in water alone.[5] Water's unbuffered pH can be slightly alkaline, promoting hydrolysis. The addition of a chelating agent like EDTA to a final concentration of 0.1-1 mM is also highly recommended to sequester divalent cations that can catalyze RNA cleavage.[9][13]

    • Short-term storage (weeks): Store aliquots at -20°C.[12]

    • Long-term storage (months to a year): Store aliquots at -80°C.[5][10][13] Storing as an ethanol precipitate at -80°C is another excellent option for long-term preservation.[6][10]

Crucial Insight: Avoid repeated freeze-thaw cycles. Upon reconstitution, create small, single-use aliquots to minimize temperature fluctuations that can damage the molecule.[12]

Q4: What are the best practices for setting up an experiment to minimize ApG degradation?

A: Creating an "ApG-safe" experimental environment involves controlling your workspace, solutions, and technique.

  • Designate a Workspace: If possible, dedicate a specific area of your lab for RNA work only to prevent cross-contamination.[6][10][12]

  • Decontaminate Surfaces: Before starting, thoroughly clean your benchtop, pipettors, and any equipment with a commercially available RNase decontamination solution, followed by 100% ethanol.[6][12]

  • Use Certified Nuclease-Free Consumables: Always use sterile, disposable plasticware (tubes, pipette tips) that is certified RNase-free.[6] Filter-barrier tips provide an extra layer of protection against contamination from pipettors.[7]

  • Prepare Nuclease-Free Solutions: Use commercially purchased nuclease-free water and reagents whenever possible. For lab-prepared buffers, treat the water with 0.1% Diethylpyrocarbonate (DEPC) and then autoclave to inactivate both the RNases and the DEPC itself.[6][7][8] Note: Do not use DEPC with Tris-based buffers, as Tris reacts with DEPC.[6]

  • Wear Proper Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching any surface that is not RNase-free (e.g., door handles, computer keyboards).[5][6]

  • Control Experimental Conditions:

    • Buffer Choice: Use a slightly acidic buffer (pH 6.0-7.0).

    • Temperature: Keep ApG solutions on ice whenever they are not in a temperature-controlled instrument.[6][12] Avoid unnecessarily high temperatures.[6]

    • Additives: Include 0.1-1 mM EDTA in your buffers to chelate divalent metal ions.[9][13] For enzymatic assays, consider adding a commercial RNase inhibitor to your reaction mix.[6]

Troubleshooting Guides & Data

Guide 1: Understanding Degradation Factors

This table summarizes key environmental factors and their impact on ApG stability, providing a quick reference for optimizing your experimental design.

FactorConditionImpact on ApG StabilityCausality & Expert Recommendation
pH > 7.5 (Alkaline)High Degradation Promotes deprotonation of the 2'-OH group, leading to rapid intramolecular hydrolysis.[1][5] Recommendation: Maintain experimental and storage pH between 6.0 and 7.0.
6.0 - 7.0 (Neutral/Slightly Acidic)Optimal Stability The 2'-OH group remains protonated, preventing nucleophilic attack on the phosphodiester bond. Recommendation: Use buffers like Sodium Citrate or TE (pH 7.0) for storage and experiments.[5]
Temperature > 37°CAccelerated Degradation Increases the rate of both chemical and enzymatic degradation reactions. Recommendation: Work on ice.[6][12] Avoid heating unless absolutely necessary for the protocol.[6]
4°C to -80°CIncreased Stability Significantly slows down all degradation processes.[5] Recommendation: Store stocks at -80°C for long-term stability.[10][13]
Divalent Cations (e.g., Mg²⁺, Ca²⁺) PresentIncreased Degradation Can act as catalysts for phosphodiester bond cleavage.[9][13] Recommendation: Add a chelating agent like EDTA (0.1-1 mM) to all buffers used for storage and handling.[9][13]
RNase Contamination PresentVery Rapid Degradation RNases are potent enzymes that actively catalyze RNA cleavage.[6][7] Recommendation: Assume RNases are everywhere. Follow strict aseptic and nuclease-free techniques at all times. Use RNase inhibitors in sensitive applications.[6]

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for ApG Integrity Assessment

This protocol provides a robust method to assess the purity and integrity of your ApG sample. Degradation will appear as the emergence of new peaks (e.g., adenosine, guanosine monophosphates) and a decrease in the area of the main ApG peak.

A. Principle: Ion-Pair Reversed-Phase (IP-RP) HPLC is a powerful technique for separating oligonucleotides. A hydrophobic stationary phase (like C8 or C18) is used with a mobile phase containing an ion-pairing agent (e.g., triethylammonium acetate). This allows for the separation of charged molecules like ApG based on both their hydrophobicity and length.

B. Materials:

  • HPLC system with UV detector

  • Reversed-phase C8 or C18 column (e.g., ACE 10 C8, 250 mm x 10 mm)[14]

  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5[14]

  • Mobile Phase B: 0.1 M TEAB, 50% Acetonitrile[14]

  • Nuclease-free water

  • ApG sample and a known-good ApG standard

C. Step-by-Step Methodology:

  • Sample Preparation: Dilute your ApG sample and the standard to an appropriate concentration (e.g., 10-50 µM) in nuclease-free water or Mobile Phase A. Ensure the sample is fully dissolved.

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 4 mL/min until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient from 0% to 50% Mobile Phase B over 20 minutes.[14] This gradient can be optimized depending on the specific column and system.

  • Detection: Monitor the elution profile using a UV detector set to a wavelength between 260 nm and 280 nm.[14] The λmax for pApG is 256 nm.[11]

  • Analysis: Compare the chromatogram of your sample to the standard. The retention time of the main peak should match the standard. The appearance of earlier-eluting peaks is indicative of degradation products. Purity can be calculated by integrating the peak areas.

Protocol 2: Preparation of Nuclease-Free Solutions and Glassware

This protocol is essential for creating the "ApG-safe" environment described in the best practices section.

A. Treating Water and Buffers (excluding Tris):

  • Add Diethylpyrocarbonate (DEPC) to high-purity water to a final concentration of 0.1% (v/v) (e.g., 1 mL of DEPC per 1 L of water). CAUTION: DEPC is a suspected carcinogen and should be handled in a fume hood with appropriate PPE. [8]

  • Stir or shake vigorously to disperse the DEPC and incubate overnight at room temperature (or for at least 2 hours at 37°C).[6][8]

  • Autoclave the treated water for at least 15-20 minutes to hydrolyze and inactivate the remaining DEPC.[6][7] The absence of a faint, sweet DEPC odor confirms its removal.

  • Use this DEPC-treated, autoclaved water to prepare your buffer solutions.

B. Treating Glassware and Non-disposable Plasticware:

  • Glassware: Bake glassware at 180-240°C for at least 4 hours.[6][7] This is a very effective method for destroying RNases.

  • Plasticware (Non-disposable):

    • Soak items in a 0.1 M NaOH / 1 mM EDTA solution for at least 1 hour.[6][12]

    • Rinse thoroughly with nuclease-free water.

    • Alternatively, for chloroform-resistant plastics, rinse with chloroform.[8]

    • For equipment like electrophoresis tanks, soak in 3% hydrogen peroxide for 10 minutes, followed by a thorough rinse with nuclease-free water.[7]

Mechanistic Insights

The diagrams below illustrate the key chemical and enzymatic degradation pathways at a molecular level, providing a deeper understanding of why the preventative measures outlined in this guide are effective.

DegradationPathways cluster_chemical Chemical Hydrolysis (Alkaline Conditions) cluster_enzymatic Enzymatic Degradation (RNase) apg_chem ApG Dinucleotide deprotonation Deprotonation of 2'-OH apg_chem->deprotonation + OH⁻ oh_ion OH⁻ (Base) nucleophilic_attack Intramolecular Nucleophilic Attack deprotonation->nucleophilic_attack transition_state Pentacovalent Phosphorus Transition State nucleophilic_attack->transition_state cleavage Phosphodiester Bond Cleavage transition_state->cleavage products_chem Products: 2',3'-cyclic GMP + 5'-Adenosine cleavage->products_chem apg_enz ApG Dinucleotide binding Binding to Active Site apg_enz->binding + RNase rnase RNase Enzyme catalysis His12 & His119 Catalysis (Acid-Base Mechanism) binding->catalysis transition_state_enz Pentacovalent Phosphorus Transition State (Stabilized) catalysis->transition_state_enz cleavage_enz Phosphodiester Bond Cleavage transition_state_enz->cleavage_enz products_enz Products: 2',3'-cyclic GMP + 5'-Adenosine cleavage_enz->products_enz

Caption: Key degradation pathways of Adenylyl-(3'-5')-guanosine (ApG).

References

  • Roche Life Science. (n.d.). Precautions for Handling of RNA. Roche. [Link]

  • Wikipedia. (2023). RNA hydrolysis. [Link]

  • Study.com. (n.d.). Alkaline Hydrolysis of RNA | Definition, Facts & Process. [Link]

  • QIAGEN. (n.d.). Best practices for RNA storage and sample handling. [Link]

  • University of Southampton. (n.d.). Guidelines for RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. [Link]

  • Lönnberg, H. (2010). Phosphodiester models for cleavage of nucleic acids. Beilstein Journal of Organic Chemistry, 6, 81. [Link]

  • Proteopedia. (2019, December 8). Ribonuclease A Catalysis. [Link]

  • QIAGEN. (n.d.). RNA. [Link]

Sources

Technical Support Center: Navigating the Challenges of Endogenous cGAMP Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of endogenous Adenylyl-(3'-5')-guanosine (also known as 2',3'-cGAMP). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of accurately measuring this critical second messenger in the cGAS-STING pathway. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to generate reliable and reproducible data.

The quantification of endogenous cGAMP is notoriously challenging due to its low physiological concentrations, rapid enzymatic turnover, and the presence of structural isomers.[1] This guide is structured to address these core difficulties head-on, providing a logical framework for troubleshooting and ensuring the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during endogenous cGAMP quantification.

Q1: My cGAMP signal is very low or undetectable. What are the likely causes?

A: This is a frequent challenge, often stemming from a combination of factors:

  • Low Physiological Abundance: Endogenous cGAMP concentrations can range from low nanomolar to micromolar levels, often at the lower end of this spectrum in resting cells.[1][2] Basal levels in many cell types are inherently low and may only increase significantly upon stimulation, such as with cytosolic dsDNA.[2][3]

  • Rapid Degradation: cGAMP is rapidly hydrolyzed by phosphodiesterases, most notably ENPP1, which is present on the plasma membrane and in serum.[1] Failure to properly inhibit these enzymes during sample collection and preparation is a primary cause of analyte loss.

  • Inefficient Extraction: The extraction method may not be suitable for capturing a polar molecule like cGAMP. Ensure your protocol is optimized for small, polar analytes.

  • Suboptimal Assay Sensitivity: The chosen analytical method may lack the required sensitivity. For instance, while ELISAs are accessible, they may have a narrower detection range compared to LC-MS/MS.[1]

Q2: I'm observing high variability between my replicates. What should I investigate?

A: High variability often points to inconsistencies in sample handling and preparation.

  • Inconsistent Enzyme Inhibition: Ensure that phosphodiesterase inhibitors are added immediately upon cell lysis and are used at the correct concentration in all samples.

  • Variable Extraction Efficiency: Minor variations in the extraction procedure can lead to significant differences in recovery. Precise and consistent execution of each step is critical.

  • Matrix Effects in LC-MS/MS: The sample matrix can suppress or enhance the ionization of cGAMP, leading to variability.[4] Proper sample cleanup and the use of a stable isotope-labeled internal standard are crucial for mitigating these effects.

  • Plate-to-Plate Variation in Immunoassays: For ELISA-based methods, ensure consistent incubation times, temperatures, and washing steps. Running a standard curve on every plate is essential for accurate quantification.[5]

Q3: How can I be sure that the signal I'm detecting is actually 2',3'-cGAMP and not another isomer?

A: This is a critical point, as other cyclic dinucleotides, including the bacterial 3',3'-cGAMP, can interfere with some detection methods.[6]

  • Chromatographic Separation: For LC-MS/MS methods, chromatographic separation is key. Develop a method that can resolve 2',3'-cGAMP from other isomers like 3',3'-cGAMP.[7][8]

  • Antibody Specificity: If using an ELISA, verify the specificity of the antibody. The manufacturer's data sheet should provide cross-reactivity information for other cyclic dinucleotides.[6]

  • Enzymatic Validation: In some cases, treatment of the sample with a specific phosphodiesterase that degrades 2',3'-cGAMP but not other isomers can be used to confirm the identity of the analyte.

Section 2: Troubleshooting Guides - A Deeper Dive

This section provides more detailed troubleshooting workflows for common analytical platforms.

Guide 1: LC-MS/MS Method Development and Troubleshooting

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for cGAMP quantification due to its high sensitivity and specificity.[1][9] However, it is also a complex technique with many potential pitfalls.[4]

Common Problems & Solutions:

Problem Potential Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the pH of the mobile phase to ensure cGAMP is in a single ionic state.- Replace the analytical column.- Dilute the sample to avoid overloading the column.
Retention Time Shifts - Changes in mobile phase composition- Column temperature fluctuations- Column aging- Prepare fresh mobile phase daily.- Ensure the column oven is maintaining a stable temperature.- Use a guard column and replace it regularly.
Ion Suppression/Enhancement - Co-eluting matrix components- High salt concentrations in the sample- Improve sample cleanup using solid-phase extraction (SPE).- Dilute the sample.- Use a stable isotope-labeled internal standard to normalize for matrix effects.
Low Signal Intensity - Inefficient ionization- Suboptimal MS parameters- Analyte degradation in the ion source- Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).- Perform a full optimization of MS parameters for cGAMP.- Ensure the ion source is clean.[10]

Workflow for Robust LC-MS/MS Quantification of cGAMP:

Caption: A typical workflow for LC-MS/MS-based cGAMP quantification.

Guide 2: Immunoassay (ELISA) Troubleshooting

ELISAs offer a higher-throughput and more accessible alternative to LC-MS/MS, but they come with their own set of challenges.[1][11]

Common Problems & Solutions:

Problem Potential Causes Troubleshooting Steps
High Background - Insufficient washing- Cross-reactivity of antibodies- High concentration of detection antibody- Increase the number of wash steps and the volume of wash buffer.- Check the specificity of the primary and secondary antibodies.- Titrate the detection antibody to find the optimal concentration.
Low Signal - Inactive enzyme conjugate- Insufficient incubation time- Incorrect wavelength reading- Use a fresh enzyme conjugate.- Optimize incubation times for each step.- Ensure the plate reader is set to the correct wavelength for the substrate.
Poor Standard Curve - Inaccurate standard dilutions- Pipetting errors- Matrix interference in standards- Prepare fresh standards for each assay.- Use calibrated pipettes and proper pipetting technique.- Prepare the standard curve in a matrix that mimics the samples.[5]

Workflow for a Reliable cGAMP ELISA:

Caption: A standard ELISA workflow with essential validation steps.

Section 3: Experimental Protocols

Protocol 1: Extraction of Endogenous cGAMP from Cultured Cells for LC-MS/MS Analysis

This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.

Materials:

  • Phosphodiesterase inhibitors (e.g., a cocktail of IBMX, zaprinast, and dipyridamole)

  • Ice-cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Procedure:

  • Cell Lysis and Extraction: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Immediately add ice-cold 80% methanol containing phosphodiesterase inhibitors to the culture dish. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 1 minute.

  • Protein Precipitation: a. Incubate the lysate at -80°C for at least 1 hour. b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Carefully transfer the supernatant to a new tube.

  • Sample Cleanup (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the cGAMP-containing fraction.

  • Sample Concentration: a. Dry the eluate under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the sample in a small volume of the initial LC mobile phase.

  • Analysis: a. Proceed with LC-MS/MS analysis.

Protocol 2: Assay Validation - A Self-Validating System

To ensure the trustworthiness of your data, it is crucial to validate your assay in your own laboratory.[12]

Key Validation Parameters:

  • Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other similar compounds. For cGAMP, this includes other cyclic dinucleotides and related metabolites.

  • Accuracy (Spike and Recovery): Add a known amount of cGAMP to your sample matrix and measure the recovery. This will help identify any matrix effects.

  • Precision (Intra- and Inter-Assay Variability): Run the same sample multiple times within the same assay and on different days to assess the reproducibility of your results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of cGAMP that can be reliably detected and quantified by your assay.[12]

  • Linearity of Dilution: Dilute a high-concentration sample and ensure that the measured concentration is proportional to the dilution factor.

Section 4: The cGAS-STING Signaling Pathway

Understanding the biological context of cGAMP is essential for designing meaningful experiments.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING binds and activates ENPP1 ENPP1 (Degradation) cGAMP->ENPP1 Transport Intercellular Transport cGAMP->Transport TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces expression of

Caption: The cGAS-STING pathway, highlighting the synthesis and fate of cGAMP.

References

  • Guide to achieving reliable quantit
  • Troubleshooting LC-MS.
  • cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • LC-MS Troubleshooting:
  • How to Measure cGAMP Accurately with Biochemical Assays. BellBrook Labs.
  • Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples. Journal of Biological Chemistry.
  • The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Frontiers in Bioengineering and Biotechnology.
  • Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumul
  • Protocol for detection of cGAMP-induced STING oligomeriz
  • Tumor cGAMP awakens the n
  • The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Frontiers in Bioengineering and Biotechnology.
  • At the Crossroads of the cGAS-cGAMP-STING Pathway and the DNA Damage Response: Implications for Cancer Progression and Tre
  • Tumor-Derived cGAMP Regulates Activation of the Vascul
  • What could be the reason for protein degradation during sample preparation?
  • Mechanisms of phase-separation-mediated cGAS activ
  • Protocol for identification and validation of 2′3′-cGAMP-binding proteins by photoaffinity probes. STAR Protocols.
  • Purification of Cyclic GMP AMP from Viruses and Measurement of Its Activity in Cell Culture. protocols.io.
  • Development and Valid
  • 2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1.
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules.
  • Figure S7. Syntheses of cGAMP Isomers, Related to Figure 6.
  • Validation of Novel cGAMP Monoclonal ELISA. Cayman Chemical.
  • Molecular Diagnostic Assay Validation.
  • Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune p
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purific

Sources

Technical Support Center: Optimizing Adenylyl-(3'-5')-guanosine (GpA) Transfection Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Adenylyl-(3'-5')-guanosine (GpA) transfection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of intracellular GpA delivery. We provide in-depth FAQs and troubleshooting guides to enhance your experimental success, grounded in established scientific principles and field-proven insights.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding GpA and the principles of its delivery into eukaryotic cells.

Q1: What is Adenylyl-(3'-5')-guanosine (GpA)?

A: Adenylyl-(3'-5')-guanosine, or GpA, is a dinucleotide molecule composed of adenosine and guanosine linked by a 3'-5' phosphodiester bond.[1] Unlike cyclic dinucleotides such as cGAMP, which are known to activate the STING pathway, GpA has been shown to function by interacting with other key signaling enzymes. Specifically, it can act as a competitor for guanosine binding sites on enzymes like adenylyl cyclase, influencing downstream signaling cascades.[2]

Q2: What is the primary cellular mechanism of action for GpA?

A: The primary mechanism involves the modulation of cyclic AMP (cAMP) levels. GpA competes with guanosine for binding to adenylyl cyclase.[2] This interaction can lead to the activation of the enzyme, which then catalyzes the conversion of ATP into the second messenger cAMP.[3][4] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream protein targets, affecting diverse cellular processes.[5] Understanding this pathway is crucial for designing appropriate downstream functional assays to measure transfection success.

GpA_Signaling_Pathway cluster_cell Target Cell GpA_ext Exogenous GpA Vehicle Transfection Vehicle (e.g., Lipid) GpA_ext->Vehicle Encapsulation GpA_int Intracellular GpA Vehicle->GpA_int Cellular Uptake AC Adenylyl Cyclase (AC) GpA_int->AC Binds & Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Phosphorylation Events PKA->Downstream Phosphorylates

Caption: GpA signaling pathway upon successful transfection.

Q3: Why is transfecting a small molecule like GpA challenging?

A: Transfecting small, negatively charged molecules like GpA presents unique challenges. Like other nucleic acids, GpA is hydrophilic and is repelled by the negatively charged lipid bilayer of the cell membrane, preventing passive entry.[6] While general transfection principles apply, the small size of GpA requires careful optimization of the encapsulation vehicle to ensure efficient complex formation and subsequent cellular uptake without causing significant toxicity.[7][8]

Q4: What are the most common methods for GpA transfection?

A: The most common and accessible methods are chemical-based, primarily using cationic lipids or polymers. These positively charged reagents form complexes with the negatively charged phosphate backbone of GpA, neutralizing the charge and facilitating entry into the cell via endocytosis.[9][10] For difficult-to-transfect cells, physical methods like electroporation, which uses an electrical pulse to create transient pores in the cell membrane, can be a highly effective alternative.[7][9]

Section 2: Troubleshooting Guide

This guide is structured to provide direct answers to common problems encountered during GpA transfection experiments.

Issue 1: Low Transfection Efficiency or No Biological Effect

Q: My downstream assay (e.g., cAMP measurement, PKA activity) shows a weak or no response. How can I troubleshoot this?

A: Low biological effect is the most common indicator of poor transfection efficiency. The issue can stem from the GpA itself, the delivery process, or the cells. A systematic approach is required to pinpoint the cause.

Step 1: Verify the Integrity and Concentration of GpA.

  • Potential Cause: GpA may have degraded due to improper storage or multiple freeze-thaw cycles. The initial concentration may also be inaccurate.

  • Solution: Confirm the concentration of your GpA stock solution using UV-Vis spectrophotometry. If degradation is suspected, use a fresh aliquot or newly purchased GpA.

Step 2: Optimize the Transfection Reagent to GpA Ratio.

  • Potential Cause: The stoichiometry between the cationic transfection reagent and GpA is the most critical parameter for efficient complex formation.[11] An incorrect ratio leads to poorly formed complexes that cannot efficiently enter the cell.

  • Solution: Perform a titration experiment to determine the optimal ratio. Test a range of ratios (e.g., 1:1, 2:1, 3:1 of µL of reagent to µg of GpA) while keeping the amount of GpA constant. Measure both the biological effect and cell viability to find the ratio that maximizes effect while minimizing toxicity.[11][12]

Step 3: Assess Cell Health and Confluency.

  • Potential Cause: Transfection efficiency is highly dependent on the state of the cells.[13][14] Cells that are unhealthy, have a high passage number, or are overly confluent (>95%) will not transfect well.[10][15] Conversely, cells that are too sparse may also show poor uptake.

  • Solution: Ensure your cells are healthy, actively dividing, and have a viability of >90% before starting.[14] Always use cells from a low-passage stock. The optimal confluency at the time of transfection is typically between 70-90%.[15][16] Perform a cell density optimization experiment to find the ideal range for your specific cell type.

Step 4: Review the Complex Formation and Incubation Protocol.

  • Potential Cause: Incorrect procedure during the formation of GpA-reagent complexes can drastically reduce efficiency.

  • Solution:

    • Use Serum-Free Medium: Always dilute your GpA and transfection reagent in a serum-free medium (like Opti-MEM™) for complex formation. Serum proteins can interfere with complex assembly.[16]

    • Correct Order of Addition: Add the diluted reagent to the diluted GpA, not the other way around, and mix gently by flicking the tube.[17]

    • Incubation Time: Allow complexes to form for the recommended time (typically 15-30 minutes) at room temperature.[10][17] Do not exceed the recommended time, as this can lead to aggregate formation.

Issue 2: High Cytotoxicity and Cell Death

Q: I'm observing significant cell death, rounding, or detachment after adding the transfection complexes. What are the likely causes?

A: Cytotoxicity is a common side effect of chemical transfection methods and is often a trade-off with efficiency.[6] The goal is to find a balance that yields a robust biological effect in the surviving cell population.

Step 1: Reduce the Amount of Transfection Reagent and/or GpA.

  • Potential Cause: The most common cause of toxicity is an excessive concentration of the cationic transfection reagent.[6][12] High intracellular concentrations of GpA could also potentially induce a toxic response.

  • Solution: Re-optimize the reagent-to-GpA ratio, focusing on lower amounts of the reagent. If toxicity persists, try reducing the total amount of the complex added to the cells while maintaining the optimal ratio.

Step 2: Check for Contaminants and Serum/Antibiotic Presence.

  • Potential Cause: Endotoxins in the GpA preparation or mycoplasma contamination in the cell culture can exacerbate toxic effects.[14][16] Additionally, some transfection reagents show increased toxicity in the presence of certain sera or antibiotics.

  • Solution: Use high-purity, endotoxin-free GpA. Regularly test your cell cultures for mycoplasma. While many modern reagents work in the presence of serum, do not include antibiotics in the medium during transfection, as cationic lipids can increase their transport into the cell, leading to cytotoxicity.[13]

Step 3: Minimize Exposure Time.

  • Potential Cause: Prolonged exposure to transfection complexes can increase cell stress and death.

  • Solution: For particularly sensitive cell types, you can try replacing the transfection medium with fresh, complete growth medium after an initial incubation period of 4-6 hours.

Issue 3: Inconsistent and Irreproducible Results

Q: My results vary significantly between experiments, even when I follow the same protocol. What factors should I check?

A: Lack of reproducibility often points to subtle variations in experimental parameters that are easily overlooked.

Step 1: Standardize Cell Conditions.

  • Potential Cause: The most significant source of variability is the physiological state of the cells.[18] Differences in passage number, confluency at the time of plating, and time between plating and transfection can all lead to inconsistent outcomes.

  • Solution: Create a strict, documented protocol for cell culture maintenance. Use cells within a narrow passage number range for all related experiments. Plate the exact same number of cells for each experiment and transfect at the same time point post-plating to ensure consistent confluency.

Step 2: Ensure Precise and Consistent Reagent Handling.

  • Potential Cause: Small inaccuracies in pipetting GpA stock or transfection reagent can alter the critical reagent-to-GpA ratio.

  • Solution: Use calibrated pipettes and be meticulous when preparing dilutions and complexes. Prepare a master mix of complexes for replicate wells to minimize pipetting variability.

Step 3: Control for GpA Quality.

  • Potential Cause: Using different lots of GpA or aliquots that have undergone different numbers of freeze-thaw cycles can introduce variability.

  • Solution: Aliquot your GpA stock upon receipt to minimize freeze-thaw cycles. If you observe a sudden shift in results, consider testing a new lot of GpA.

Section 3: Experimental Protocols and Data Tables

Protocol: Optimizing GpA Transfection Using a Cationic Lipid Reagent

This protocol provides a framework for systematically optimizing GpA delivery.

Optimization_Workflow cluster_titration Ratio Titration cluster_assays Analysis start Start plate_cells Plate Cells at Desired Density start->plate_cells prep_reagents Prepare GpA & Reagent Dilutions (Serum-Free Medium) plate_cells->prep_reagents form_complexes Form Complexes (Test Ratios 1:1, 2:1, 3:1) prep_reagents->form_complexes add_complexes Add Complexes to Cells Incubate 24-48h form_complexes->add_complexes assay_effect Assay for Biological Effect (e.g., cAMP ELISA) add_complexes->assay_effect assay_viability Assay for Cell Viability (e.g., CCK-8 / Trypan Blue) add_complexes->assay_viability analyze Analyze Data: Identify Ratio with Max Effect & Min Toxicity assay_effect->analyze assay_viability->analyze optimal Optimal Condition Found analyze->optimal Yes adjust Adjust Another Parameter (e.g., Cell Density, GpA Dose) analyze->adjust No adjust->plate_cells

Caption: Workflow for systematic optimization of GpA transfection.

Step-by-Step Methodology:

  • Cell Plating: The day before transfection, plate cells in your chosen format (e.g., 24-well plate) ensuring they will reach 70-90% confluency at the time of transfection.

  • Reagent Preparation (Day of Transfection):

    • For each condition, prepare two tubes.

    • Tube A (GpA): Dilute a fixed amount of GpA (e.g., 0.5 µg) in 50 µL of serum-free medium.

    • Tube B (Lipid Reagent): Dilute a variable amount of transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL) in 50 µL of serum-free medium.

  • Complex Formation:

    • Add the contents of Tube B (Lipid Reagent) to Tube A (GpA).

    • Mix gently by flicking the tube and incubate at room temperature for 20 minutes.

  • Transfection:

    • Add the 100 µL of GpA-lipid complex dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation & Assay:

    • Incubate the cells for 24-48 hours. The optimal time will depend on the kinetics of the downstream response being measured.

    • After incubation, perform your functional assay (e.g., cAMP ELISA) and a parallel cell viability assay (e.g., CCK-8 or Trypan Blue exclusion).

Table 1: Troubleshooting Summary
Problem Primary Cause Recommended Solution(s)
Low Efficiency Incorrect Reagent:GpA RatioPerform a ratio titration (e.g., 1:1, 2:1, 3:1 µL:µg).[11]
Poor Cell HealthUse low-passage cells at 70-90% confluency; ensure >90% viability.[16][19]
Improper Complex FormationUse serum-free medium; ensure correct order of addition and incubation time.[10][16]
High Cytotoxicity Excess Transfection ReagentReduce the amount of reagent; re-optimize the ratio.[12]
ContaminantsUse endotoxin-free GpA; test for mycoplasma.[14][16]
Prolonged ExposureChange to fresh media 4-6 hours post-transfection for sensitive cells.
Inconsistency Variable Cell StateStandardize passage number, plating density, and transfection timing.[18]
Pipetting InaccuracyUse calibrated pipettes; prepare master mixes for replicates.
Table 2: Methods for Assessing GpA Transfection Success
Assay Type Principle Pros Cons
Functional Assays Measures the downstream biological effect of GpA.Directly measures biologically relevant uptake.Indirect; a negative result could be due to issues in the signaling pathway.
cAMP QuantificationELISA or HTRF assays to measure intracellular cAMP levels.Highly quantitative and specific to the GpA mechanism of action.Requires specific assay kits.
PKA Activity AssayMeasures the phosphorylation of a PKA-specific substrate.Confirms activation of the immediate downstream effector.Can be more complex than a cAMP assay.
Direct Uptake Assays Measures the physical presence of GpA inside the cell.Confirms delivery independent of biological activity.Does not guarantee the GpA is active or has reached its target.
Fluorescently Labeled GpAUse a fluorescent analog of GpA and visualize with microscopy or quantify with flow cytometry.[20][21]Provides direct visual confirmation and allows for quantification of positive cells.Synthesis of a labeled analog may be required; the fluorescent tag could alter activity.
Radiolabeled GpAUse ³H- or ³²P-labeled GpA and measure uptake via scintillation counting.Highly sensitive and quantitative.Requires handling of radioactive materials.

References

  • Sunahara, R. K., & Taussig, R. (2002). Catalytic mechanism of the adenylyl and guanylyl cyclases: modeling and mutational analysis. Molecular Interventions, 2(3), 148–164. [Link]

  • Wang, H. (2025). Adenylyl Cyclase: Structure, Function, Role in Diseases and Therapeutic Strategies. Clinical Research and Clinical Reports, 8(3). [Link]

  • Chung, D., et al. (2014). GPA: A Statistical Approach to Prioritizing GWAS Results by Integrating Pleiotropy and Annotation. PLOS Genetics. [Link]

  • Brotein. (2021). GPCR AC cAMP PKA pathway. YouTube. [Link]

  • Chong, Z. S., et al. (2021). Transfection types, methods and strategies: a technical review. PeerJ, 9, e11165. [Link]

  • Addgene. (n.d.). General Transfection. Addgene. [Link]

  • GenScript. (n.d.). DNA Transfection Troubleshooting. GenScript. [Link]

  • Araceli Biosciences. (2022). Transfection Efficiency Assays. Araceli Biosciences. [Link]

  • Chakravorty, D., et al. (2019). G-protein Signaling Components GCR1 and GPA1 Mediate Responses to Multiple Abiotic Stresses in Arabidopsis. Frontiers in Plant Science. [Link]

  • PubChem. (n.d.). Adenylyl-(3'-5')-guanosine. PubChem. [Link]

  • Biotech Spain. (2025). An Overview of Transfection: Methods, Challenges and Applications. Biotech Spain. [Link]

  • Löffler, P. M., et al. (2017). Advances towards Cell-Specific Gene Transfection: A Small-Molecule Approach Allows Order-of-Magnitude Selectivity. Angewandte Chemie International Edition, 56(44), 13623–13627. [Link]

  • KUSUMA, A. (2025). Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency. KUSUMA. [Link]

  • Ghorbani, M., et al. (2016). A simple, rapid method for evaluation of transfection efficiency based on fluorescent dye. Bioengineered, 7(5), 336–341. [Link]

  • Westburg Life Sciences. (n.d.). How to reduce cytotoxicity during cell transfection. Westburg Life Sciences. [Link]

  • Biocompare. (2018). Transfection Optimization—How to Get It Right. Biocompare. [Link]

  • Cellix. (2018). Low Transfection Efficiency? 5 Points You May Not Have Considered. Cellix. [Link]

  • KUSUMA, A. (2025). HEK293 Cell Transfection Challenges Solved: 5 Key Points to Boost Protein Expression. KUSUMA. [Link]

  • BioPharm International. (2021). Transfection Best Practices for AAV Gene Therapy. BioPharm International. [Link]

Sources

Technical Support Center: Adenylyl-(3'-5')-guanosine (ApG) Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Viral Replication Mechanics (Influenza RNA Polymerase) Document ID: TS-APG-2024-V2 Status: Active

Technical Brief: The ApG Binding Context

Why this assay is difficult: Adenylyl-(3'-5')-guanosine (ApG) is a dinucleotide primer used by the Influenza Virus RNA Polymerase (FluPol) to initiate viral mRNA transcription. Unlike high-affinity antibody-antigen interactions, ApG binding to the PB1 active site is transient and low-affinity (


 often in the high 

to low

range) unless stabilized by the incoming viral RNA template and the complementary 3' end of the vRNA.

The Mechanism: During "cap-snatching," the PB2 subunit binds the host mRNA cap, and the PA subunit cleaves it.[1][2][3][4] This generates a capped primer ending in ...ApG. This primer rotates into the PB1 active site to initiate transcription. Therefore, "ApG binding" is a proxy for the priming step of viral replication.

Signaling & Reaction Pathway

The following diagram illustrates the precise step where ApG integrates into the FluPol complex, highlighting the critical interfaces for assay development.

ApG_Pathway cluster_assay Critical Assay Window Start Host mRNA (Capped) PB2_Bind PB2 Cap Binding Start->PB2_Bind Recruitment PA_Cleave PA Endonuclease Cleavage PB2_Bind->PA_Cleave conformational shift ApG_Gen Capped-Oligo-ApG (Primer Generation) PA_Cleave->ApG_Gen Mg2+/Mn2+ dependent PB1_Load PB1 Active Site Loading ApG_Gen->PB1_Load Rotation ApG_Bind ApG Priming (Target Assay Step) PB1_Load->ApG_Bind Template Hybridization Elongation Viral mRNA Elongation ApG_Bind->Elongation +NTPs

Figure 1: The Influenza Polymerase 'Cap-Snatching' pathway.[5] The ApG binding event occurs at the PB1 catalytic center and is the specific target of this guide.

Recommended Methodologies

Direct binding of a dinucleotide (MW ~600 Da) to a large protein complex (~250 kDa) is challenging for standard assays. We recommend Surface Plasmon Resonance (SPR) for kinetic binding and Fluorescence Polarization (FP) for competitive screening.

Method A: Surface Plasmon Resonance (SPR)

Best for: Direct Kd determination and kinetics.[6][7]

Protocol Overview:

  • Ligand: Biotinylate the Influenza Polymerase (heterotrimer) or the PB1-PA dimer. Immobilize on a Streptavidin (SA) chip.

  • Analyte: Inject ApG at high concentrations (up to 1-2 mM).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP (critical for stability), 5 mM

    
    .
    

Self-Validating Step: Inject a known high-affinity capped RNA analog (e.g.,


) as a positive control. If the protein does not bind the cap, the complex is likely misfolded, and ApG binding data will be invalid.
Method B: Functional Primer Extension (Fluorescence)

Best for: Verifying functional binding (Activity).

Protocol Overview:

  • Template: Use a short viral RNA template (vRNA promoter 3' end).

  • Primer: ApG (unlabeled).

  • Substrate: Fluorescently labeled UTP (e.g., Cy5-UTP).

  • Readout: If ApG binds and primes, the polymerase incorporates Cy5-U. Measure Fluorescence Intensity or Anisotropy.

Troubleshooting & FAQs

Category 1: Low or No Binding Signal

Q: I see no binding response in SPR, even at 500


 ApG. Is my protein dead? 
  • Diagnosis: ApG binding is strictly template-dependent in many polymerase constructs. The PB1 active site often requires the 3' vRNA promoter to form the binding pocket for the primer.

  • Solution:

    • Pre-saturate the immobilized polymerase with a short vRNA promoter oligo (e.g., 5'-AGUAGAAACAAGG-3').

    • Inject ApG after the template is bound.

    • Why? This mimics the physiological "pre-initiation complex."

Q: My


 is fluctuating wildly between replicates (e.g., 50 

vs 800

).
  • Diagnosis: Metal ion dependency.

  • Solution: Check your

    
     vs 
    
    
    
    ratio.
    • Mechanism:

      
       increases the affinity of the polymerase for primers and nucleotides by stabilizing the closed active site conformation more effectively than 
      
      
      
      , though
      
      
      is physiological.
    • Fix: For binding assays, supplement the buffer with 1-2 mM

      
       to stabilize the interaction, but report it clearly.
      
Category 2: Assay Noise & Solubility

Q: In Fluorescence Polarization, the background is too high to see ApG displacement.

  • Diagnosis: "Inner Filter Effect" or aggregation.

  • Solution:

    • Z-Prime Check: Calculate

      
      . If 
      
      
      
      , the assay is unstable.
    • Detergents: Add 0.01% Tween-20 or Triton X-100 to prevent protein aggregation on the plate walls.

    • Probe: Ensure your fluorescent probe (if using a competition assay) is not binding to the BSA in the buffer.

Category 3: Data Interpretation

Q: How do I calculate stoichiometry if the binding is so weak?

  • Diagnosis: Weak binders often fail to reach saturation (Rmax) within solubility limits.

  • Solution: Do not force a 1:1 fit if the curve doesn't plateau. Use a "Steady State Affinity" model rather than a kinetic 1:1 model.

    • Equation:

      
      
      
    • Constraint: Fix

      
       based on the theoretical capacity of the chip (calculated from protein immobilization level) to constrain the fit.
      

Troubleshooting Logic Tree

Use this decision matrix to resolve assay failures quickly.

Troubleshooting_Tree Start Problem Detected Signal_Type Is the Signal Low or Noisy? Start->Signal_Type Low_Signal Low / No Signal Signal_Type->Low_Signal No Binding Noisy_Data High Noise / Drift Signal_Type->Noisy_Data Poor Fit Check_Template Is vRNA Template Present? Low_Signal->Check_Template Check_Agg Check Aggregation (DLS / Turbidity) Noisy_Data->Check_Agg Check_Ion Check Metal Ions (Mg2+ vs Mn2+) Check_Template->Check_Ion Yes Sol_Template Add 3' vRNA Promoter (Required for Pocket Formation) Check_Template->Sol_Template No Sol_Ion Switch to 1mM Mn2+ for Assay Stability Check_Ion->Sol_Ion Only Mg2+ present Sol_Detergent Add 0.01% Tween-20 Re-filter Buffers Check_Agg->Sol_Detergent Aggregates Found

Figure 2: Logical flow for diagnosing ApG binding assay failures.

Reference Data: Binding Constants

ParameterTypical ValueConditionNotes
ApG

50 - 500

+ vRNA TemplateBinding is cooperative with template.
ApG

> 2 mMNo TemplateActive site is disordered without template.
Buffer pH 7.0 - 7.8HEPES/TrisAcidic pH destabilizes the PA-PB1 interface.
Temperature 20°C - 30°C-FluPol is unstable at 37°C in vitro over long periods.

References

  • Te Velthuis, A. J., & Fodor, E. (2016). Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis. Nature Reviews Microbiology.

  • Pflug, A., et al. (2014). Structure of influenza A polymerase bound to the viral RNA promoter. Nature. (Structural basis for template-dependent primer binding).

  • Reich, S., et al. (2014). Structural insight into cap-snatching and RNA synthesis by influenza polymerase. Nature. (Defines the ApG priming loop).

  • Plotch, S. J., et al. (1981). A unique cap(m7GpppXm)-dependent influenza virion endonuclease cleaves capped RNAs to generate the primers that initiate viral RNA transcription. Cell. (Foundational paper on ApG primer generation).

Sources

Validation & Comparative

Comparative Analysis: Adenylyl-(3'-5')-guanosine (3'3'-cGAMP) vs. Mammalian 2'3'-cGAMP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linkage Isomerism Paradigm

In the development of STING (Stimulator of Interferon Genes) agonists for cancer immunotherapy and vaccine adjuvants, the precise structural topology of the cyclic dinucleotide (CDN) dictates efficacy.

This guide compares Adenylyl-(3'-5')-guanosine —specifically its cyclic form, 3'3'-cGAMP (the canonical bacterial isomer)—against its mammalian counterpart, 2'3'-cGAMP .[1][2][3] While both molecules share the same chemical formula (


), their performance diverges radically due to a single phosphodiester bond orientation.

The Core Distinction:

  • 3'3'-cGAMP (Bacterial): Contains two classical 3'–5' phosphodiester linkages.[1][2] It is a weaker STING agonist in humans.

  • 2'3'-cGAMP (Mammalian): Contains one non-canonical 2'–5' linkage and one 3'–5' linkage.[1][2] This unique "mixed linkage" structure allows for high-affinity binding to the human STING allele (hSTING), acting as a "super-agonist" by inducing a tighter conformational closure of the STING lid.

Structural & Mechanistic Comparison

The biological activity of CDNs is governed by their ability to induce a conformational change in the STING dimer. This section analyzes why the 2'3' isomer outperforms the 3'3' isomer in human systems.

The Topology of Binding

STING resides in the endoplasmic reticulum (ER) as a dimer. Upon ligand binding, it undergoes a


 rotation of its ligand-binding domain relative to the transmembrane domain.
  • 3'3'-cGAMP: Binds hSTING with a

    
     in the micromolar (
    
    
    
    ) range. The rigid 3'–5' linkages create a U-shape that fits loosely, failing to induce the complete "lid-closure" required for maximal TBK1 recruitment.
  • 2'3'-cGAMP: Binds hSTING with a

    
     in the nanomolar (
    
    
    
    ) range (~4 nM). The 2'–5' linkage imparts a unique flexibility, allowing the molecule to snuggly fit the binding pocket and lock the STING dimer into a closed, active conformation.
Enzymatic Stability (ENPP1)

A critical factor in drug design is the half-life of the agonist.

  • ENPP1 Susceptibility: The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is the primary hydrolase for extracellular cGAMP.[4]

  • Data Insight: Paradoxically, ENPP1 preferentially hydrolyzes the high-affinity 2'3'-cGAMP. The bacterial 3'3'-cGAMP is significantly more resistant to ENPP1 hydrolysis. This presents a trade-off: 2'3'-cGAMP activates STING more potently but is degraded faster in extracellular environments (e.g., metastatic niches) than 3'3'-cGAMP.

Comparative Data Matrix
Feature3'3'-cGAMP (Bacterial)2'3'-cGAMP (Mammalian)c-di-GMP (Bacterial)
Linkage Structure Ap(3'-5')Gp(3'-5')Gp(2'-5')Ap(3'-5')Gp(3'-5')Gp(3'-5')
hSTING Affinity (

)
~1.10

M (Low)
~4 nM (High)> 5

M (Very Low)
IFN-

Induction
Moderate (+)Potent (+++)Weak (+)
ENPP1 Hydrolysis Resistant (Slow)Susceptible (Fast)Resistant
Primary Origin Vibrio cholerae (DncV)Mammalian Cytosol (cGAS)Pseudomonas / Biofilms

Signal Transduction Pathway[5]

The following diagram illustrates the STING signaling cascade activated by these CDNs. Note the critical step of TBK1 recruitment, which is rate-limited by the "Lid Closure" efficiency of the CDN.

STING_Pathway cluster_legend Performance Key dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP_23 2'3'-cGAMP (Mammalian) cGAS->cGAMP_23 Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_Inactive STING Dimer (Inactive/Open) cGAMP_23->STING_Inactive High Affinity (Kd ~4nM) cGAMP_33 3'3'-cGAMP (Bacterial/Synthetic) cGAMP_33->STING_Inactive Low Affinity (Kd ~1uM) STING_Active STING Tetramer (Active/Closed) STING_Inactive->STING_Active Conformational Switch TBK1 TBK1 Recruitment (Phosphorylation) STING_Active->TBK1 IRF3 IRF3 Dimerization TBK1->IRF3 IFN Type I Interferon (IFN-beta) IRF3->IFN Transcription key1 2'3'-cGAMP: Strong Induction key2 3'3'-cGAMP: Weak Induction

Figure 1: The cGAS-STING signaling axis. Note that while both isomers bind STING, the 2'3' isomer drives the conformational switch required for downstream signaling significantly more effectively.

Experimental Protocols

To objectively compare these CDNs, researchers must control for cellular permeability. CDNs are negatively charged and do not passively cross the cell membrane. Simply adding them to the media will yield false negatives.

Protocol A: STING Activation Assay (Digitonin Permeabilization)

Objective: Compare


 of 3'3'-cGAMP vs 2'3'-cGAMP without relying on transfection reagents (which can induce background toxicity).

Reagents:

  • HEK293T cells expressing hSTING-ISRE-Luciferase.

  • Digitonin (High Purity).

  • 3'3'-cGAMP and 2'3'-cGAMP (lyophilized, resuspended in endotoxin-free water).

Workflow:

  • Seeding: Seed

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Permeabilization Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM

    
    , 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, and 10 
    
    
    
    g/mL Digitonin
    .
  • Ligand Preparation: Prepare serial dilutions (10

    
    M to 0.1 nM) of both CDNs in the Permeabilization Buffer.
    
  • Pulse: Aspirate media from cells. Add 50

    
    L of the CDN/Digitonin mix.
    
  • Incubation: Incubate at

    
     for 30 minutes .
    
  • Wash: Aspirate buffer carefully. Replace with complete DMEM media (no ligand).

  • Reporter Phase: Incubate for 6–8 hours.

  • Readout: Lyse cells and measure Luciferase activity (RLU).

Validation Check:

  • Success Criteria: 2'3'-cGAMP should exhibit an

    
     approximately 10–50 fold lower than 3'3'-cGAMP.
    
  • Control: Use c-di-GMP as a low-response control for hSTING.

Protocol B: Differential Scanning Fluorimetry (DSF)

Objective: Validate direct binding affinity (thermal stabilization) to recombinant STING protein.

Workflow:

  • Mix: Combine 5

    
    M Recombinant hSTING (C-terminal domain) + 50 
    
    
    
    M CDN + SYPRO Orange dye (5x) in a qPCR plate.
  • Run: Perform a melt curve analysis (

    
     to 
    
    
    
    , ramp
    
    
    /min).
  • Analysis: Calculate the Melting Temperature (

    
    ).
    
  • Expected Result: 2'3'-cGAMP will shift the

    
     of STING significantly higher (
    
    
    
    ) compared to Apo-STING. 3'3'-cGAMP will show a minimal shift (
    
    
    ), indicating weaker structural stabilization.

Visualizing the Experimental Logic

Experiment_Workflow cluster_prep Preparation cluster_delivery Delivery Method cluster_readout Readout Cells HEK293T (ISRE-Luc) Direct Direct Addition Cells->Direct Digitonin Digitonin Permeabilization Cells->Digitonin Ligands Ligands: 2'3' vs 3'3' Ligands->Direct Ligands->Digitonin No_Signal No Signal (False Negative) Direct->No_Signal Membrane Impermeable Luciferase Luciferase Signal Digitonin->Luciferase Cytosolic Access

Figure 2: Criticality of delivery method. Direct addition of CDNs fails due to charge repulsion at the cell membrane. Permeabilization is required for accurate EC50 calculation.

References

  • Gao, P., et al. (2013). "Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA."[2] Cell.

  • Ablasser, A., et al. (2013). "cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING." Nature.[5]

  • Li, L., et al. (2014). "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs." Nature Chemical Biology.

  • Diner, E. J., et al. (2013). "The innate immune DNA sensor cGAS produces a noncanonical cyclic dinucleotide that activates human STING." Cell Reports.

  • Corrales, L., et al. (2015). "Direct activation of STING in the tumor microenvironment controls innate immune priming." Cell Reports.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Adenylyl-(3'-5')-guanosine (ApG) Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in work involving Adenylyl-(3'-5')-guanosine (ApG), ensuring the accuracy and reliability of experimental results is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for the cross-validation of synthesized ApG, moving beyond mere procedural steps to explain the underlying scientific principles and rationale. Our focus is on establishing a self-validating system of protocols that ensures the identity, purity, and integrity of your ApG samples.

The Imperative for Orthogonal Validation

Reliance on a single analytical technique for the characterization of a synthetic biomolecule like ApG is fraught with peril. Each method has its inherent biases and limitations. For instance, a co-eluting impurity in chromatography might go undetected, or an isobaric contaminant could be missed by mass spectrometry alone. By employing orthogonal methods—techniques that measure different physicochemical properties of the analyte—we create a robust cross-validation framework. This approach significantly enhances confidence in the experimental data and is a cornerstone of good scientific practice and regulatory compliance.[1][2][3]

This guide will detail three complementary analytical approaches for the comprehensive validation of ApG:

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): A high-resolution separation technique to assess purity and quantify the target molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular identity and structure of ApG and to identify potential impurities.

  • Enzymatic Digestion with Nuclease P1 followed by HPLC Analysis: A functional assay to confirm the integrity of the phosphodiester linkage and the constituent nucleosides.

Method 1: High-Resolution Purity Assessment by Ion-Pair Reversed-Phase HPLC

Ion-pair reversed-phase (IP-RP) chromatography is a powerful technique for the analysis of polar and anionic molecules like oligonucleotides.[4][5][6][7] The underlying principle involves the use of an ion-pairing agent in the mobile phase, which forms a neutral complex with the negatively charged phosphate backbone of ApG. This complex has increased hydrophobicity, allowing for its retention and separation on a reversed-phase column.

Causality in Experimental Choices
  • Ion-Pairing Agent: Triethylammonium acetate (TEAA) is a commonly used ion-pairing agent that is volatile, making it compatible with subsequent mass spectrometry analysis if fractions are collected.

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, providing good retention of the ApG-TEAA complex.

  • Mobile Phase Gradient: A gradient of increasing acetonitrile concentration is used to elute the ApG from the column. The gradual increase in organic solvent disrupts the hydrophobic interactions between the analyte-ion pair complex and the stationary phase, allowing for the separation of ApG from more or less hydrophobic impurities.

Detailed Experimental Protocol: IP-RP-HPLC
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50 °C (to denature any secondary structures).

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL of a 100 µM ApG solution in water.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 25% B

    • 25-30 min: 25% to 50% B

    • 30-35 min: 50% to 5% B

    • 35-40 min: 5% B (re-equilibration).

Data Presentation: Purity Analysis of ApG Batches
Batch IDRetention Time (min)Peak Area (%)Purity (%)Potential Impurities Detected
ApG-00118.298.598.5Minor peaks at 15.1 min and 20.5 min
ApG-00218.395.295.2Significant peak at 16.8 min
ApG-00318.299.199.1Minimal impurities observed
Experimental Workflow: IP-RP-HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Sample ApG Sample (100 µM in H2O) Injector Autosampler Sample->Injector MPA Mobile Phase A (0.1 M TEAA, pH 7.0) Pump Gradient Pump MPA->Pump MPB Mobile Phase B (Acetonitrile) MPB->Pump Column C18 Column (50 °C) Injector->Column Pump->Injector Detector UV Detector (260 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: IP-RP-HPLC workflow for ApG purity analysis.

Method 2: Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an indispensable tool for the unambiguous identification of small molecules.[8][9][10] It combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. For ApG, this technique confirms the molecular weight of the parent molecule and provides structural information through fragmentation analysis.

Causality in Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is used as it is a soft ionization technique suitable for polar molecules like ApG, minimizing in-source fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is preferred to obtain accurate mass measurements, which aids in confirming the elemental composition.[11][12][13][14][15]

  • Fragmentation: Collision-induced dissociation (CID) is employed to fragment the precursor ion, and the resulting product ions are characteristic of the ApG structure.

Detailed Experimental Protocol: LC-MS/MS
  • LC Conditions: (Similar to the HPLC protocol, but using MS-compatible mobile phases)

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • A suitable gradient is applied to elute ApG.

  • MS Conditions:

    • Ionization Mode: Negative ESI.

    • Precursor Ion (m/z): 611.13 (for [M-H]⁻).

    • Collision Energy: Optimized to achieve characteristic fragmentation.

    • Product Ions to Monitor:

      • m/z 346.06 (Adenosine monophosphate, [AMP-H]⁻)

      • m/z 362.05 (Guanosine monophosphate, [GMP-H]⁻)

      • m/z 134.05 (Adenine, [Ade-H]⁻)

      • m/z 150.05 (Guanine, [Gua-H]⁻)

Data Presentation: MS/MS Fragmentation of ApG
Precursor Ion (m/z)Product Ion (m/z)Identity of Fragment
611.13346.06[AMP-H]⁻
611.13362.05[GMP-H]⁻
611.13134.05[Adenine-H]⁻
611.13150.05[Guanine-H]⁻
Signaling Pathway: Fragmentation of ApG

MSMS_Fragmentation cluster_fragments Characteristic Product Ions ApG Adenylyl-(3'-5')-guanosine [M-H]⁻ m/z 611.13 AMP [AMP-H]⁻ m/z 346.06 ApG->AMP Cleavage of phosphodiester bond GMP [GMP-H]⁻ m/z 362.05 ApG->GMP Cleavage of phosphodiester bond Ade [Adenine-H]⁻ m/z 134.05 AMP->Ade Loss of ribose phosphate Gua [Guanine-H]⁻ m/z 150.05 GMP->Gua Loss of ribose phosphate Enzymatic_Validation ApG Adenylyl-(3'-5')-guanosine NucleaseP1 Nuclease P1 (37°C, 1 hr) ApG->NucleaseP1 Products Adenosine 5'-monophosphate (AMP) + Guanosine 5'-monophosphate (GMP) NucleaseP1->Products HPLC HPLC Analysis Products->HPLC Result Quantification of AMP and GMP (Expected Molar Ratio ~1:1) HPLC->Result

Caption: Logic of the enzymatic validation of ApG.

Synthesis of Findings and Concluding Remarks

The cross-validation of Adenylyl-(3'-5')-guanosine through the orthogonal methods of IP-RP-HPLC, LC-MS/MS, and enzymatic digestion provides a comprehensive and trustworthy assessment of its identity, purity, and integrity.

  • IP-RP-HPLC excels at providing high-resolution separation, enabling accurate quantification of purity and detection of process-related impurities. [4][5][6][7][16]* LC-MS/MS offers definitive structural confirmation through accurate mass measurement and characteristic fragmentation patterns, crucial for identifying the target molecule and characterizing unknown impurities. [8][9][10][17][18][19]* Enzymatic digestion with Nuclease P1 serves as a functional assay, confirming the presence of the correct phosphodiester linkage and the constituent nucleosides in the correct stoichiometry. [6][20][21][22][23][24] By integrating the results from these three distinct analytical approaches, researchers can have a high degree of confidence in the quality of their ApG material, which is a critical prerequisite for its use in downstream applications, from basic research to therapeutic development. This rigorous, multi-faceted approach to validation is a hallmark of robust scientific inquiry and is essential for ensuring the reproducibility and reliability of experimental outcomes.

References

  • Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies, Inc. Available at: [Link]

  • Grajales-Hernández, D. A., et al. (2015). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. Chromatographia, 78(21-22), 1365–1376. Available at: [Link]

  • Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent Technologies, Inc. Available at: [Link]

  • Hamilton Company. (n.d.). Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18). Hamilton Company. Available at: [Link]

  • Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography. Waters Corporation. Available at: [Link]

  • Gilar, M., et al. (2011). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A, 1218(49), 8970–8978. Available at: [Link]

  • Goodenough, A. K., et al. (2016). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B, 1033-1034, 349–357. Available at: [Link]

  • Spies, J., et al. (2020). Profiling of cyclic di-adenyl and -guanyl nucleotides and their precursors and degradation products in bacteria using LC-MS/MS. Analytical and Bioanalytical Chemistry, 412(11), 2565–2576. Available at: [Link]

  • Ristova, I., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 11(10), 668. Available at: [Link]

  • Shimelis, O., & Giese, R. W. (2006). Nuclease P1 digestion/high-performance liquid chromatography, a practical method for DNA quantitation. Journal of Chromatography A, 1117(2), 148–154. Available at: [Link]

  • Shimadzu Corporation. (n.d.). LC/MS Analysis of Nucleic Acid-Related Compounds. Shimadzu Corporation. Available at: [Link]

  • Crutchfield, M. M., et al. (1962). Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds. Journal of Chemical & Engineering Data, 7(3), 350–352. Available at: [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. Available at: [Link]

  • Millar, A., et al. (2023). Optimization of orthogonal separations for the analysis of oligonucleotides using 2D-LC. Journal of Chromatography A, 1700, 464041. Available at: [Link]

  • Venter, P., et al. (2017). Gas Chromatography Coupled to Atmospheric Pressure Chemical Ionization High-Resolution Mass Spectrometry for Metabolite Fingerprinting of Grape (Vitis vinifera L) Berry. In Grape and Wine Biotechnology (pp. 317-330). Springer. Available at: [Link]

  • European Medicines Agency. (2024). Guideline on the Development and Manufacture of Oligonucleotides. EMA/CHMP/CVMP/QWP/262313/2024. Available at: [Link]

  • Szőllősy, Á., et al. (2010). High-field region of 1H NMR spectra of the guanosine (a) and adenosine... ResearchGate. Available at: [Link]

  • Genda, Y., et al. (2007). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganic Chemistry, 46(23), 9674–9680. Available at: [Link]

  • Li, W., et al. (2006). Nuclease P1 digestion/high-performance liquid chromatography, a practical method for DNA quantitation. ResearchGate. Available at: [Link]

  • Walczak, M. A., et al. (2022). Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 20(41), 8126-8135. Available at: [Link]

  • RAPS. (2024). Oligonucleotides: EMA drafts new guideline on manufacturing and development. Regulatory Affairs Professionals Society. Available at: [Link]

  • Gilar, M., et al. (2023). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. Mass Spectrometry Reviews, 42(5), 1547-1574. Available at: [Link]

  • Zhang, G., et al. (2020). Quantitation of DNA by nuclease P1 digestion and UPLC-MS/MS to assess binding efficiency of pyrrolobenzodiazepine. Analytical Biochemistry, 600, 113753. Available at: [Link]

  • Agilent Technologies. (2020). High Resolution Mass Spectrometry Explained. YouTube. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA/CHMP/ICH/381041/2022. Available at: [Link]

  • University of Arizona. (n.d.). 31 Phosphorus NMR. University of Arizona. Available at: [Link]

  • Alkhuder, O., et al. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28(1), 538-545. Available at: [Link]

  • Glibetic, M. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 27(19), 6563. Available at: [Link]

  • Dal Piaz, F., et al. (2007). 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. Magnetic Resonance in Chemistry, 45(10), 873–877. Available at: [Link]

  • Chan, S. T., et al. (2019). HPLC Analysis of tRNA-Derived Nucleosides. Methods in Molecular Biology, 1870, 149–160. Available at: [Link]

  • Stanstrup, J. (2018). Advanced Processing of Gas Chromatography - High Resolution Mass Spectrometry Data. ResearchGate. Available at: [Link]

  • Sheng, H., et al. (2005). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Nucleic Acids Research, 33(15), e133. Available at: [Link]

  • Gorenstein, D. G., & Wyrwicz, A. M. (1974). Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 1. Chemical shifts. Biochemistry, 13(18), 3690–3695. Available at: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. Available at: [Link]

  • RAPS. (2024). Oligonucleotides: EMA drafts new guideline on manufacturing and development. Regulatory Affairs Professionals Society. Available at: [Link]

  • D'Alonzo, D., et al. (2007). Complete 1H and 13C NMR spectral assignment of α- and β-adenosine, 2'-deoxyadenosine and their acetates. Magnetic Resonance in Chemistry, 45(8), 669–673. Available at: [Link]

  • BioPharmaSpec. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. BioPharmaSpec. Available at: [Link]

  • Waters Corporation. (2024). LC MS Methods for Characterization of Long Oligonucleotides. YouTube. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000061 Adenosine at BMRB. University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative Analysis of Adenylyl-(3'-5')-guanosine (ApG) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Influenza Virus RNA-Dependent RNA Polymerase (RdRp) Studies

Executive Summary

Adenylyl-(3'-5')-guanosine (ApG) is the critical dinucleotide primer used to interrogate the initiation mechanism of the Influenza A Virus (IAV) RNA-dependent RNA polymerase (RdRp).[1][2] While the virus naturally employs a "cap-snatching" mechanism to generate primers from host mRNA, ApG allows researchers to bypass the cap-binding (PB2) and endonuclease (PA) domains, isolating the catalytic elongation activity of the PB1 subunit.

This guide compares native ApG against its structural analogs (2'-fluoro, 2'-O-methyl, and phosphorothioate modifications). It evaluates their utility based on priming efficiency , nuclease stability , and binding fidelity , providing a definitive framework for selecting the correct reagent for in vitro polymerase assays.

Part 1: Mechanistic Basis

To understand the performance differences between analogs, one must first understand the "Aborted Initiation" mechanism. The Influenza RdRp (heterotrimer PA-PB1-PB2) initiates transcription by cleaving host mRNA 10-13 nucleotides downstream of the 5' cap. The resulting leader sequence always ends in a purine, which pairs with the 3' terminal Uracil (U1) of the viral RNA (vRNA) template.

ApG acts as a synthetic mimic of this host-derived primer. It hybridizes specifically to the 3' conserved promoter region (3'-UCGU...) of the vRNA, providing the 3'-hydroxyl group necessary for the polymerase to add the next nucleotide (usually C or G).

Diagram 1: ApG Mechanism of Action

This diagram illustrates how ApG bypasses the upstream "Cap-Snatching" machinery to directly initiate elongation at the PB1 active site.

ApG_Mechanism cluster_RdRp Influenza RdRp Complex PB2 PB2 Subunit (Cap Binding) PA PA Subunit (Endonuclease) PB2->PA 2. Cleavage PB1 PB1 Subunit (Catalytic Core) PA->PB1 3. Translocation Product Viral mRNA/cRNA (Elongation) PB1->Product Polymerization Host_mRNA Host Capped mRNA Host_mRNA->PB2 1. Binding ApG Synthetic ApG Primer (Bypasses Cap-Snatching) ApG->PB1 Direct Priming (High Affinity) vRNA vRNA Template (3'-UCGU...) vRNA->PB1 Template Binding

Caption: ApG bypasses PB2/PA cap-snatching steps, directly engaging the PB1 active site to initiate vRNA replication.

Part 2: Comparative Product Analysis

The choice of ApG analog represents a trade-off between biological fidelity (how well it mimics the natural reaction) and chemical stability (resistance to degradation).

1. Native ApG (3'-5')
  • Description: Unmodified ribodinucleotide.

  • Mechanism: Provides a native 2'-OH and 3'-OH group. The 2'-OH of the guanosine residue is critical for positioning the primer in the PB1 active site via hydrogen bonding network.

  • Performance:

    • Priming Efficiency: 100% (Benchmark).

    • Stability: Low. Susceptible to rapid degradation by RNases in cell lysates.

  • Best For: In vitro assays with purified RdRp; structural biology (Cryo-EM).

2. 2'-Fluoro ApG (2'-F-ApG)
  • Description: Substitution of the 2'-hydroxyl group with a fluorine atom on the ribose ring.

  • Mechanism: Fluorine mimics the electronegativity of oxygen but lacks the hydrogen bond donor capability.

  • Performance:

    • Priming Efficiency: ~10-30% of Native. The loss of the 2'-OH H-bond donor disrupts the precise alignment in the active site, significantly reducing catalytic turnover (Ref 1).

    • Stability: High.[3] Resistant to serum nucleases.

  • Best For: Cell-based assays where stability is paramount, or as a negative control for hydrogen bonding studies.

3. Phosphorothioate ApG (Ap(s)G)
  • Description: One non-bridging oxygen in the phosphate backbone is replaced by sulfur.[4]

  • Mechanism: Creates a chiral center (Rp and Sp isomers). The sulfur substitution alters the charge distribution and hydration of the backbone.

  • Performance:

    • Priming Efficiency: Variable (40-60%). The Rp isomer is generally more active than the Sp isomer, but commercial mixtures often contain both, leading to batch-to-batch variability.

    • Stability: Very High. Excellent resistance to exonucleases.

  • Best For: High-throughput screening (HTS) in crude lysates where nucleases are present.

Comparative Data Summary
FeatureNative ApG2'-Fluoro ApGPhosphorothioate ApG
Priming Efficiency High (+++++) Low (+)Medium (+++)
Nuclease Stability Low (+)High (+++++) High (+++++)
Binding Affinity (

)
HighModerateModerate
Active Site Fidelity Native ConformationDistortedIsomer Dependent
Primary Application Kinetic Analysis, Cryo-EMStability StudiesHTS / Crude Lysates
Part 3: Experimental Protocol (Self-Validating)

Protocol: ApG-Primed Influenza Polymerase Extension Assay Objective: To measure the intrinsic elongation activity of Recombinant RdRp independent of endonuclease activity.

Reagents Required:
  • Enzyme: Purified Recombinant Influenza RdRp (PA/PB1/PB2 complex).

  • Template: Synthetic vRNA promoter (14-mer: 5'-AGUAGAAACAAGGU-3').

  • Primer: ApG (0.1 mM to 0.5 mM).

  • Substrates:

    
    -
    
    
    
    P-GTP (or fluorescently labeled NTPs) + unlabeled ATP, CTP, UTP.
Step-by-Step Workflow:
  • Complex Assembly (Critical Causality):

    • Action: Incubate RdRp (100 nM) with vRNA template (100 nM) in Reaction Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl

      
      , 1 mM DTT) for 20 minutes at 30°C before adding nucleotides.
      
    • Why: This "pre-incubation" step allows the RdRp to undergo the conformational change from "solution state" to "promoter-bound state," opening the active site for the ApG primer. Without this, reaction kinetics will be non-linear.

  • Primer Annealing & Initiation:

    • Action: Add ApG (0.2 mM final) and incubate for 5 minutes .

    • Why: ApG must bind to the PB1 active site after promoter binding but before elongation. High concentrations of ApG are required because the

      
       for dinucleotides is significantly higher than for capped RNA.
      
  • Elongation Reaction:

    • Action: Initiate synthesis by adding the NTP mix (including radiolabel). Incubate for 30-60 minutes at 30°C.

    • Control: Include a "No ApG" control. Any signal here indicates contamination or de novo (primer-independent) initiation, which is a common artifact.

  • Termination & Analysis:

    • Action: Quench with 2X Formamide Loading Dye containing EDTA. Heat to 95°C for 3 min.

    • Readout: Resolve on 20% Urea-PAGE gel. Visualize via Phosphorimaging.

Diagram 2: Experimental Workflow Logic

Protocol_Workflow Step1 1. Pre-Incubation (RdRp + vRNA Promoter) 20 min @ 30°C Step2 2. Primer Addition (+ ApG Analog) Allows Active Site Docking Step1->Step2 Step3 3. Elongation (+ NTPs / P32-GTP) Synthesis of cRNA Step2->Step3 Step4 4. Analysis (Urea-PAGE) Step3->Step4 Decision Signal in 'No ApG' Control? Step4->Decision Valid Assay Valid Assay Decision->Valid Assay No Contamination or\nDe Novo Initiation Contamination or De Novo Initiation Decision->Contamination or\nDe Novo Initiation Yes

Caption: Workflow for ApG extension assay. Pre-incubation is critical to ensure promoter binding precedes primer docking.

Part 4: Strategic Recommendations
  • For Drug Discovery (HTS):

    • Use Phosphorothioate ApG . The slight loss in priming efficiency is acceptable to gain the stability required for long incubation times in the presence of potential small-molecule inhibitors.

  • For Mechanistic/Kinetic Studies:

    • Use Native ApG . It is the only reagent that accurately reflects the

      
       and 
      
      
      
      of the natural polymerase. 2'-modifications introduce steric clashes that alter the rate-limiting step of the reaction.
  • For Structural Biology (Cryo-EM/Crystallography):

    • Use Native ApG with non-hydrolyzable NTP analogs (e.g., GMPCPP). This traps the complex in the "initiation" state without allowing run-off elongation.

References
  • Plotch, S. J., et al. (1981). "A unique cap(m7GpppXm)-dependent influenza virion RNA polymerase cleavage activity." Cell.

  • Honda, A., et al. (1986). "Dinucleotide-primed initiation of transcription at specific positions on viral RNA."[1][2][5] Journal of Biochemistry.

  • Te Velthuis, A. J., et al. (2016). "A Mechanism for Priming and Realignment during Influenza A Virus Replication."[6] Journal of Virology.

  • Reich, S., et al. (2014). "Structural insight into cap-snatching and RNA synthesis by influenza polymerase." Nature.

  • Pflug, A., et al. (2017). "Structure of influenza A polymerase bound to the viral RNA promoter." Nature.

Sources

Navigating the 2',3'-cGAMP Signaling Network: A Comparative Guide to Downstream Target Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond STING and the Innate Immune Response

The discovery of cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) as a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA has revolutionized our understanding of innate immunity. The canonical pathway involves the direct binding of 2',3'-cGAMP to the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-resident protein. This interaction triggers a conformational change in STING, leading to its activation and the subsequent recruitment of the kinase TBK1. Activated TBK1 then phosphorylates the transcription factor IRF3, which translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory genes, mounting a robust antiviral and anti-tumor response.[1][2][3]

While the cGAS-STING axis remains the central and most well-characterized downstream pathway for 2',3'-cGAMP, emerging evidence suggests a more complex signaling network with non-canonical, STING-independent functions.[4][5] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of 2',3'-cGAMP's downstream targets. We will delve into the established STING-dependent signaling, explore the evidence for alternative binding partners, and offer a comparative analysis of state-of-the-art methodologies for identifying and validating novel 2',3'-cGAMP interactors. Our focus is on providing not just protocols, but the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to target confirmation.

The Canonical Target: STING

The interaction between 2',3'-cGAMP and STING is the cornerstone of the cytosolic DNA sensing pathway. The binding of 2',3'-cGAMP to the ligand-binding domain of STING induces a significant conformational change, leading to the oligomerization and activation of STING.[3][6] This activation is the critical initiating event for the downstream signaling cascade that results in the production of type I interferons.[1][2]

Visualizing the Canonical cGAS-STING Pathway

cGAS_STING_Pathway Figure 1: The Canonical cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds and Activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes STING->TBK1 Recruits IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes Induces Transcription

Caption: Canonical cGAS-STING signaling pathway.

Expanding the Horizon: Non-Canonical 2',3'-cGAMP Targets

Recent research has begun to uncover a landscape of 2',3'-cGAMP signaling that extends beyond STING. These non-canonical pathways suggest that 2',3'-cGAMP may have broader physiological roles than previously appreciated.

Eukaryotic Elongation Factor 1A1 (EF1A1)

A study utilizing photoaffinity labeling identified eukaryotic elongation factor 1A1 (EF1A1) as a direct binding partner of 2',3'-cGAMP.[7] This interaction was shown to inhibit protein synthesis, suggesting a novel mechanism by which 2',3'-cGAMP can modulate cellular function independently of the immune response.[7][8] However, another study suggested that EF1A1 is not involved in 2',3'-cGAMP-induced cell migration.[8]

Rab18

An interactome analysis of 2',3'-cGAMP identified the small GTPase Rab18 as a binding partner.[8] This interaction appears to be independent of innate immunity and instead plays a role in promoting cell migration. Mechanistically, 2',3'-cGAMP binding facilitates the loading of GTP onto Rab18, leading to its activation and subsequent promotion of FosB transcription.[8]

DNA Damage Response (DDR) Signaling

There is evidence to suggest that 2',3'-cGAMP can activate DNA damage response (DDR) signaling in a manner that is independent of its canonical interferon-inducing pathway.[4][9] This non-canonical activity involves the activation of the DDR kinase ATM by TBK1, downstream of STING activation.[9]

A Comparative Guide to Identifying 2',3'-cGAMP Downstream Targets

Confirming the downstream targets of a second messenger like 2',3'-cGAMP requires a multi-faceted approach. Below, we compare several powerful techniques for identifying and validating these interactions.

Method Principle Advantages Disadvantages Key Considerations
Affinity Purification - Mass Spectrometry (AP-MS) Utilizes a tagged 2',3'-cGAMP analog (e.g., biotinylated) to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[10][11][12]Relatively straightforward, can identify both direct and indirect interactors, commercially available reagents.[11]Prone to false positives due to non-specific binding, the tag may interfere with interactions, may miss transient or low-affinity interactions.[10]Careful optimization of washing steps is crucial. Use of a non-biotinylated competitor and a scrambled probe control is essential to distinguish specific binders.
Photoaffinity Labeling (PAL) / Photo-Crosslinking Employs a 2',3'-cGAMP analog containing a photo-reactive group (e.g., diazirine). Upon UV irradiation, a covalent bond is formed with interacting proteins, enabling their capture and identification.[7][13][14][15][16]Captures transient and low-affinity interactions, provides direct evidence of binding, can be performed in live cells.[14][15]Synthesis of probes can be complex, UV irradiation can damage cells and proteins, potential for non-specific crosslinking.[17]The position of the photo-reactive group is critical and should be carefully designed to minimize interference with binding.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability upon 2',3'-cGAMP treatment are monitored, often by Western blot or mass spectrometry.[18][19][20]Label-free, performed in a physiological context (live cells or lysates), can confirm direct target engagement in cells.[19]Not a discovery tool on its own (requires a candidate protein), may not be suitable for all proteins, requires careful temperature optimization.Isothermal dose-response CETSA can be used to determine the apparent affinity of the interaction in a cellular environment.[18]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Affinity Purification - Mass Spectrometry (AP-MS) using Biotinylated 2',3'-cGAMP

This protocol provides a general framework for identifying 2',3'-cGAMP binding proteins from cell lysates.

Materials:

  • Biotinylated 2',3'-cGAMP (commercially available[11])

  • Unlabeled 2',3'-cGAMP (for competition)

  • Streptavidin-conjugated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer)

  • Wash buffers

  • Mass spectrometer

Workflow:

AP_MS_Workflow Figure 2: AP-MS Workflow for 2',3'-cGAMP Targets cell_lysate Prepare Cell Lysate incubation Incubate Lysate with Biotin-cGAMP cell_lysate->incubation competition Competition Control: + excess unlabeled cGAMP cell_lysate->competition beads Capture with Streptavidin Beads incubation->beads competition->beads wash Wash Beads to Remove Non-specific Binders beads->wash elution Elute Bound Proteins wash->elution ms Identify Proteins by Mass Spectrometry elution->ms

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Step-by-Step Methodology:

  • Cell Lysis: Lyse cells of interest in a suitable lysis buffer containing protease inhibitors.

  • Incubation: Incubate the cell lysate with biotinylated 2',3'-cGAMP. For the competition control, pre-incubate the lysate with an excess of unlabeled 2',3'-cGAMP before adding the biotinylated probe.

  • Capture: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotin-cGAMP-protein complexes.[12]

  • Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify potential 2',3'-cGAMP binding partners.

Protocol 2: Photoaffinity Labeling (PAL)

This protocol outlines the general steps for using a photo-reactive 2',3'-cGAMP probe to identify interacting proteins.

Materials:

  • 2',3'-cGAMP photoaffinity probe (containing a diazirine group)[13]

  • Cell culture of interest

  • UV crosslinking apparatus (365 nm)

  • Click chemistry reagents (if the probe has a clickable handle like an alkyne)

  • Reporter tag (e.g., biotin-azide or fluorescent-azide)

  • SDS-PAGE and Western blotting reagents

Workflow:

PAL_Workflow Figure 3: Photoaffinity Labeling Workflow cell_treatment Treat Cells with Photoaffinity Probe uv_crosslink UV Irradiation (365 nm) to Covalently Link Probe to Target cell_treatment->uv_crosslink cell_lysis Lyse Cells uv_crosslink->cell_lysis click_chemistry Click Chemistry to Attach Reporter Tag (e.g., Biotin) cell_lysis->click_chemistry analysis Analysis: SDS-PAGE, Western Blot, or Affinity Purification click_chemistry->analysis

Caption: Workflow for Photoaffinity Labeling.

Step-by-Step Methodology:

  • Probe Incubation: Incubate live cells or cell lysates with the 2',3'-cGAMP photoaffinity probe.

  • UV Crosslinking: Expose the samples to UV light (typically 365 nm) to activate the photo-reactive group and form a covalent bond with interacting proteins.[13]

  • Cell Lysis: Lyse the cells to release the protein complexes.

  • Click Chemistry (Optional): If the probe contains a clickable handle, perform a click chemistry reaction to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for in-gel visualization).[13]

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence or by Western blotting if a specific antibody is available. For identification, the biotin-tagged proteins can be purified using streptavidin beads and analyzed by mass spectrometry.

Biophysical Validation of Target Engagement

Once potential targets have been identified, it is crucial to validate the direct interaction using biophysical techniques.

Technique Principle Information Gained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as a ligand (2',3'-cGAMP) flows over an immobilized protein.[21][22]Binding affinity (KD), association (kon) and dissociation (koff) rates.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a ligand (2',3'-cGAMP) to a protein in solution.[21][22][23]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Conclusion and Future Directions

The field of 2',3'-cGAMP signaling is rapidly evolving. While STING remains the central player in the innate immune response to cytosolic DNA, the identification of non-canonical targets like EF1A1 and Rab18 highlights the expanding functional repertoire of this second messenger.[7][8] The comparative methodologies and detailed protocols provided in this guide offer a robust framework for researchers to confidently identify and validate novel downstream effectors of 2',3'-cGAMP. A multi-pronged approach, combining a discovery method like AP-MS or PAL with biophysical validation using SPR or ITC, is essential for confirming bona fide interactions. As we continue to unravel the complexities of the 2',3'-cGAMP interactome, we can anticipate new insights into its role in diverse cellular processes beyond immunity, opening up new avenues for therapeutic intervention.

References

  • Hou, C., et al. (2021). A photoaffinity labeling strategy identified EF1A1 as a binding protein of cyclic dinucleotide 2'3'-cGAMP. Cell Chemical Biology, 29(1), 133-144.e20. [Link]

  • Li, L., et al. (2023). 2′3′-cGAMP interactome identifies 2′3′-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity. Science Advances, 9(4), eadd9158. [Link]

  • Hou, C., et al. (2022). Protocol for identification and validation of 2′3′-cGAMP-binding proteins by photoaffinity probes. STAR Protocols, 3(1), 101035. [Link]

  • Varjosalo, M., et al. (2022). Evaluation of affinity-purification coupled to mass spectrometry approaches for capture of short linear motif-based interactions. bioRxiv. [Link]

  • Sharma, S. (2021). New players in the STING-Interferon pathway of anti-viral and anti-tumor defense. [Video]. YouTube. [Link]

  • Holm, C. K., et al. (2016). Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells. Journal of Innate Immunity, 8(6), 561-572. [Link]

  • An, J., et al. (2024). The efficient synthesis and purification of 2′3′- cGAMP from Escherichia coli. Scientific Reports, 14(1), 5693. [Link]

  • Patel, D. J., et al. (2022). Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway. Current Opinion in Structural Biology, 74, 102371. [Link]

  • Hu, M., & Shu, H. B. (2023). Suppression of interferon signaling via small-molecule modulation of TFAM. eLife, 12, e86358. [Link]

  • Kumar, S., et al. (2021). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Analytical Biochemistry, 629, 114321. [Link]

  • Banerjee, D., et al. (2021). A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling. Nature Communications, 12(1), 6231. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167-186. [Link]

  • EMBL Hamburg. (n.d.). Characterization of Protein Interactions by ITC, SPR and BLI. [Link]

  • Li, T., & Chen, Z. J. (2018). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Journal of Biological Chemistry, 293(51), 19637-19646. [Link]

  • de la Fuente, R., et al. (2022). A noncanonical cGAS–STING pathway drives cellular and organismal aging. PNAS, 119(5), e2118734119. [Link]

  • Kim, J., & Park, S. B. (2023). Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research, 56(2), 169-181. [Link]

  • Dai, L., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(14), 5394. [Link]

  • Banerjee, D., et al. (2021). A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling. NSF Public Access Repository. [Link]

  • Protein Data Bank in Europe. (2021). A guide to analysing binding sites in protein structures. [Video]. YouTube. [Link]

  • Cecioni, S., et al. (2012). SPR and ITC determination of the kinetics and the thermodynamics of bivalent versus monovalent sugar ligand-lectin interactions. Chemistry-A European Journal, 18(20), 6322-6330. [Link]

  • Du, Y., & Gildersleeve, J. C. (2016). Photocrosslinking probes for capture of carbohydrate interactions. Current Opinion in Chemical Biology, 34, 125-132. [Link]

  • Kumar, S., et al. (2019). ITC and SPR Analysis Using Dynamic Approach. bioRxiv. [Link]

  • Gupta, P., et al. (2020). Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes. Scientific Reports, 10(1), 12348. [Link]

  • Almqvist, H. (2018). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. SLAS Discovery, 23(10), 1011-1014. [Link]

  • Dunphy, G., et al. (2018). Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage. Molecular Cell, 71(5), 749-761.e5. [Link]

  • Rodriguez-Rivera, F. A., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. PNAS, 119(34), e2204183119. [Link]

  • Yuan, Y., & Bogyo, M. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 121-133. [Link]

  • Toray Research Center. (n.d.). Intermolecular Interaction Analysis (SPR ITC). [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2828-2836. [Link]

  • Diner, E. J., et al. (2013). The innate immune DNA sensor cGAS produces a non-canonical cyclic-di-nucleotide that activates human STING. Cell Host & Microbe, 13(2), 136-148. [Link]

Sources

The Critical Role of a Negative Control in cGAS-STING Pathway Research: A Comparative Guide to Adenylyl-(3'-5')-guanosine (ApG)

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of innate immunity, the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway stands as a crucial sentinel against microbial invasion and cellular damage.[1] At the heart of this pathway lies the second messenger, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a potent activator of the STING protein.[2] Rigorous investigation of this signaling cascade necessitates the use of meticulously selected controls to ensure the validity and specificity of experimental findings. This guide provides an in-depth comparison of the canonical STING agonist, 2'3'-cGAMP, with its linear counterpart, Adenylyl-(3'-5')-guanosine (ApG), and establishes the rationale for utilizing ApG as a robust negative control in cGAS-STING research.

The cGAS-STING Signaling Pathway: A Primer

The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular stress.[3] Upon binding to dsDNA, cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[1] This cyclic dinucleotide then binds to the STING protein, which is anchored in the endoplasmic reticulum membrane.[2] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[4] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.[5]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes activates transcription Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis THP1_cells Culture THP-1 cells Treatment_groups Prepare treatment groups: - Vehicle Control - 2'3'-cGAMP (Positive Control) - ApG (Negative Control) THP1_cells->Treatment_groups Transfection Transfect cells with agonists/controls Treatment_groups->Transfection Incubation Incubate for 6-24 hours Transfection->Incubation Cell_lysis Cell Lysis Incubation->Cell_lysis ELISA ELISA for secreted IFN-β Incubation->ELISA (from supernatant) Western_blot Western Blot for p-IRF3 and total IRF3 Cell_lysis->Western_blot RT_qPCR RT-qPCR for IFN-β mRNA Cell_lysis->RT_qPCR

Caption: A typical experimental workflow for comparing STING agonists and controls.

Detailed Protocol: STING Activation Assay in THP-1 Cells

This protocol outlines the key steps for comparing the effects of 2'3'-cGAMP and ApG on STING pathway activation in THP-1 cells.

1. Cell Culture and Plating:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate.

2. Preparation of Reagents:

  • Reconstitute 2'3'-cGAMP and ApG in sterile, nuclease-free water to a stock concentration of 1 mg/mL.

  • Prepare working dilutions of the agonists and controls in the appropriate transfection reagent according to the manufacturer's instructions.

3. Transfection:

  • Transfect THP-1 cells with the following conditions:

    • Vehicle control (transfection reagent only)

    • 2'3'-cGAMP (e.g., 1 µg/mL)

    • ApG (e.g., 1 µg/mL)

  • Incubate the cells at 37°C in a 5% CO2 incubator.

4. Sample Collection and Analysis:

  • For Western Blotting (6 hours post-transfection):

    • Lyse the cells and perform SDS-PAGE and Western blotting to detect phosphorylated IRF3 (Ser366) and total IRF3. [6] - For RT-qPCR (6 hours post-transfection):

    • Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene. [7] - For ELISA (24 hours post-transfection):

    • Collect the cell culture supernatant and perform an ELISA to quantify the concentration of secreted IFN-β. [8]

Expected Outcomes
Treatment Groupp-IRF3 Levels (Western Blot)IFN-β mRNA Expression (RT-qPCR)Secreted IFN-β (ELISA)
Vehicle Control BaselineBaselineBaseline
2'3'-cGAMP Significantly IncreasedSignificantly IncreasedSignificantly Increased
ApG BaselineBaselineBaseline

Conclusion

The selection of appropriate controls is paramount for the integrity of research into the cGAS-STING pathway. Adenylyl-(3'-5')-guanosine, due to its linear structure and lack of the critical 2'-5' phosphodiester linkage, is an ideal negative control for STING activation studies. Its inability to bind and activate STING provides a clear baseline against which the specific effects of 2'3'-cGAMP and other potential agonists can be reliably measured. By incorporating ApG into their experimental design, researchers can enhance the rigor and validity of their findings, ultimately contributing to a more precise understanding of this vital innate immune signaling pathway.

References

  • Ablasser, A., et al. (2013). cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING. Nature, 498(7454), 380–384. [Link]

  • Chin, E. N., et al. (2020). SR-717 is a non-nucleotidyl STING agonist that potently induces downstream signaling and anti-tumor immunity. Science, 369(6506), eaba6098. [Link]

  • Conlon, J., et al. (2013). Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid. The Journal of Immunology, 190(10), 5216-5225. [Link]

  • Gonugunta, V. K., et al. (2017). Trafficking-mediated STING degradation requires sorting to acidified endolysosomes and can be therapeutically targeted to enhance anti-tumor response. Cell Reports, 21(12), 3598–3607. [Link]

  • Ishikawa, H., & Barber, G. N. (2008). STING is an endoplasmic reticulum adaptor that facilitates innate immune signalling. Nature, 455(7213), 674–678. [Link]

  • Kim, S., et al. (2013). Anticancer flavonoids are mouse-selective STING agonists. ACS Chemical Biology, 8(7), 1396-1401. [Link]

  • Li, L., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of potent STING agonists. Nature Chemical Biology, 10(12), 1043–1048. [Link]

  • Liu, S., et al. (2015). Phosphorylation of innate immune adaptor proteins MAVS, STING, and TRIF induces IRF3 activation. Science, 347(6227), aaa2630. [Link]

  • Prantner, D., et al. (2012). 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential. Journal of Biological Chemistry, 287(47), 39776-39788. [Link]

  • Sun, L., et al. (2013). Cyclic GMP-AMP synthase is a cytosolic DNA sensor that activates the type I interferon pathway. Science, 339(6121), 786-791. [Link]

  • Tanaka, Y., & Chen, Z. J. (2012). STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway. Science Signaling, 5(214), ra20. [Link]

  • Vila, I. K., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 3(2), 101344. [Link]

  • Wu, J., et al. (2013). Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA. Science, 339(6121), 826-830. [Link]

  • Zhang, C., et al. (2013). The cGAS-STING pathway promotes senescence and limits cancer development. Cell Reports, 5(5), 1264-1271. [Link]

  • Zhang, X., et al. (2013). The cytosolic DNA sensor cGAS consists of a N-terminal helical scaffold and a C-terminal catalytic domain. Nature Communications, 4, 2768. [Link]

  • Zhong, B., et al. (2008). The adaptor protein MITA links virus-sensing receptors to IRF3 transcription factor activation. Immunity, 29(4), 538-550. [Link]

  • Chen, Q., Sun, L., & Chen, Z. J. (2016). Regulation and function of the cGAS-STING pathway of cytosolic DNA sensing. Nature Immunology, 17(10), 1142–1149. [Link]

  • InvivoGen. (n.d.). STING Ligands. Retrieved February 7, 2026, from [Link]

  • Kato, K., et al. (2018). Structural insights into cGAMP degradation by Ecto-nucleotide pyrophosphatase phosphodiesterase 1. Nature Communications, 9(1), 4338. [Link]

  • Li, X. D., et al. (2013). Pivotal roles of cGAS-cGAMP signaling in antiviral defense and immune adjuvant effects. Science, 341(6152), 1390-1394. [Link]

  • Motwani, M., et al. (2019). Potent STING-activating cyclic dinucleotides that overcome tumor-induced immunosuppression and deliver robust anti-tumor efficacy. Nature Communications, 10(1), 3942. [Link]

  • Tao, J., et al. (2016). The cGAS-STING-TBK1-IRF3 pathway in the type I interferon response to viral infection. Methods in Molecular Biology, 1390, 15-27. [Link]

  • Yin, Q., et al. (2012). Structural and mechanistic insights into the activation of the STING-dependent TBK1-IRF3 pathway by cyclic dinucleotides. Molecular Cell, 46(6), 735-746. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Adenylyl-(3'-5')-guanosine (ApG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Adenylyl-(3'-5')-guanosine (ApG) is a dinucleotide commonly employed as a primer in transcription initiation assays (specifically for Influenza viral RNA polymerase) and as a signaling intermediate in nucleotide research.

While ApG is classified as non-hazardous under GHS and OSHA Hazard Communication Standards (29 CFR 1910.1200), its disposal must be managed with precision. The primary operational risks are not acute toxicity to humans, but rather environmental eutrophication (due to phosphate content) and experimental cross-contamination (trace dinucleotides can act as primers in sensitive PCR/transcription downstream applications).

Safety Data Snapshot:

  • GHS Classification: Not a hazardous substance or mixture.[1][2]

  • Signal Word: None.

  • Biological Risk: None (unless contaminated with viral vectors).

  • Ecological Risk: Low, but high phosphate load can contribute to algal blooms if released in bulk to waterways.

Operational Handling & Decontamination

Before discussing disposal, we must address the immediate handling environment to prevent "phantom signals" in future experiments.

Decontamination Protocol

Spills of ApG, while chemically benign, create a "primer-rich" surface that can ruin subsequent RNA synthesis assays.

  • Physical Removal: Absorb liquid spills immediately with paper towels. If solid powder is spilled, use a damp tissue to avoid generating dust aerosols.

  • Chemical Inactivation:

    • Routine Clean: Wipe surface with 10% bleach (sodium hypochlorite) solution. This aids in degrading the phosphodiester bonds.

    • Rinse: Follow immediately with 70% Ethanol or Nuclease-Free water to remove bleach residue (which inhibits enzymes).

    • Verification: For GLP labs, swipe-test the area if sensitive transcription assays are planned.

Disposal Decision Matrix

The disposal route for ApG is entirely context-dependent. It is rarely disposed of as a pure substance; it is usually part of a complex reaction mixture.

Waste Stream Classification Table
Waste CategoryScenario DescriptionDisposal StreamProtocol
Stream A: Pure Expired lyophilized powder or pure aqueous aliquots.Non-Hazardous Chemical Dissolve in water; dispose via EHS-approved chemical waste container. Label "Non-Regulated Organic".
Stream B: Biological ApG used in viral transcription assays (e.g., Influenza vRNP).Biohazard (Red Bag) Autoclave at 121°C for 30 min or chemically disinfect (10% bleach) before disposal.
Stream C: Mixed Chemical ApG mixed with Trizol, Phenol, or Chloroform.Hazardous Chemical Segregate into "Halogenated Organic Waste". DO NOT AUTOCLAVE.
Stream D: Sharps Pipette tips/vials contaminated with ApG.Bio-Sharps Place in rigid sharps container. Incineration recommended to destroy genetic material.

Visual Workflow: Disposal Logic Tree

The following diagram illustrates the decision-making process for technicians at the bench.

ApG_Disposal_Flow Start ApG Waste Generated IsMixed Is ApG mixed with other agents? Start->IsMixed PurePath Pure / Aqueous Buffer only IsMixed->PurePath No (Pure) CheckBio Contains Biologicals? (Virus/Cells) IsMixed->CheckBio Yes SolubilityCheck Solid or Liquid? PurePath->SolubilityCheck SolidDisp Dissolve in H2O SolubilityCheck->SolidDisp Solid ChemWaste Chemical Waste Stream (Non-Regulated Organic) SolubilityCheck->ChemWaste Liquid SolidDisp->ChemWaste BioYes Biohazard Stream CheckBio->BioYes Yes CheckHaz Contains Hazardous Chems? (Phenol/Chloroform) CheckBio->CheckHaz No Autoclave Autoclave / Bleach Inactivation BioYes->Autoclave CheckHaz->ChemWaste No (Salts/Buffers only) HazYes Hazardous Chemical Stream CheckHaz->HazYes Yes Halogen Halogenated Waste Container (DO NOT AUTOCLAVE) HazYes->Halogen

Figure 1: Decision Logic for Adenylyl-(3'-5')-guanosine Waste Streams. Select path based on experimental context.

Detailed Protocols

Protocol A: Disposal of Expired/Pure Reagent

Use this for lyophilized powder or stock solutions in water/TE buffer.

  • Labeling: Attach a hazardous waste tag (even if non-hazardous, this maintains chain of custody). Write: "Non-Hazardous Organic: Adenylyl-(3'-5')-guanosine."

  • Solubilization: If solid, dissolve the powder in a minimal volume of water.

  • Container: Transfer to a High-Density Polyethylene (HDPE) waste carboy designated for "Aqueous Non-Hazardous Waste."

  • Final Disposition: Hand over to EHS for incineration.

    • Why Incineration? While water-soluble, incineration ensures total destruction of the phosphodiester backbone, preventing any potential biological activity or environmental accumulation.

Protocol B: Disposal of Transcription Assay Waste

Use this for reactions containing viral polymerase or cell lysates.

  • Inactivation: Add fresh bleach (sodium hypochlorite) to the liquid waste to a final concentration of 10%.

  • Incubation: Allow to sit for 30 minutes. This ensures viral inactivation and hydrolyzes the RNA/DNA components.

  • Disposal: Flush down the sanitary sewer with copious water (if local regulations permit bleached biologicals) OR solidify with absorbent polymer and place in Red Bag waste.

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Guanosine. Retrieved from

  • Sigma-Aldrich. (2025).[3][4][5] Safety Data Sheet: Adenine / Nucleotide Analogs. Retrieved from

  • Cornell University EHS. (2024). Disposal of Nonhazardous Laboratory Waste Chemicals. Retrieved from

  • National Institutes of Health (NIH). (2025). NIH Drain Discharge Guide for Chemical Commodities. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals and Research Waste. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.